2,6-Diiodo-4-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,6-diiodo-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVYMWQYENWFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202284 | |
| Record name | 2,6-Diiodo-4-nitroaniline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-27-6 | |
| Record name | 2,6-Diiodo-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Diiodo-4-nitroaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5398-27-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diiodo-4-nitroaniline | |
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| Record name | 2,6-diiodo-4-nitroaniline | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2,6-Diiodo-4-nitroaniline
Executive Summary
2,6-Diiodo-4-nitroaniline is a highly functionalized aromatic compound of significant interest in modern organic synthesis. Characterized by a nitro-activated benzene ring symmetrically substituted with two iodine atoms and an amine group, this molecule serves as a versatile building block for the construction of complex molecular architectures. The presence of two ortho iodine atoms, which are excellent leaving groups in metal-catalyzed cross-coupling reactions, alongside the directing and activating effects of the amino and nitro groups, makes it a valuable precursor in pharmaceutical and materials science research. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol with mechanistic insights, a discussion of its synthetic utility, and essential safety information.
Physicochemical and Spectroscopic Profile
The unique substitution pattern of this compound dictates its physical and spectroscopic properties. The high molecular weight is primarily due to the two iodine atoms. It presents as a pale yellow to amber crystalline solid and is sensitive to light and air.[1] Its solubility profile is typical for a polar aromatic compound of its size, being largely insoluble in water but soluble in polar organic solvents like alcohol and ether.
Core Chemical Properties
A summary of the key physicochemical properties for this compound (CAS No: 5398-27-6) is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄I₂N₂O₂ | [2] |
| Molecular Weight | 389.92 g/mol | [3] |
| Appearance | Pale yellow to amber powder/crystal | [1] |
| Melting Point | 251-253 °C | [3] |
| Solubility | Insoluble in water; Soluble in alcohol, ether | |
| InChI Key | YPVYMWQYENWFAT-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=C(C=C(C(=C1I)N)I)[O-] | [4] |
Spectroscopic Data Interpretation
Spectroscopic analysis is critical for the structural confirmation of this compound. While full spectra are best obtained from dedicated databases, the expected characteristics are outlined below, with data from the closely related 2,6-dibromo-4-nitroaniline used for illustrative purposes.[5]
| Technique | Expected Observations for this compound | Rationale & Expert Insights |
| ¹H NMR | A sharp singlet for the two equivalent aromatic protons (Ar-H) and a broad singlet for the amine protons (-NH₂). | Due to the C₂ symmetry of the molecule, the two protons on the aromatic ring (at C3 and C5) are chemically equivalent, resulting in a single signal. The amine protons often appear as a broad signal due to quadrupole broadening and potential exchange with trace water. For the dibromo analog in DMSO-d6, the Ar-H singlet appears at δ 8.27 ppm and the -NH₂ singlet at δ 6.79 ppm.[5] |
| ¹³C NMR | Four distinct signals are expected: one for the carbon bearing the amine (C-NH₂), one for the carbon with the nitro group (C-NO₂), one for the iodinated carbons (C-I), and one for the protonated carbons (C-H). | The C-I signal will be significantly shifted upfield compared to its non-substituted counterpart due to the "heavy atom effect" of iodine. For the dibromo analog, the signals are assigned as follows: 149.6 (C-NH₂), 136.9 (C-NO₂), 128.4 (C-H), and 105.8 (C-Br) ppm.[5] A similar pattern is expected for the iodo compound. |
| FT-IR | Characteristic stretches for N-H (amine), N=O (nitro group), C-I, and aromatic C-H/C=C bonds. | Look for two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretches of the primary amine.[5] Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively. |
| Mass Spec. | A molecular ion peak (M⁺) at m/z ≈ 390. | The mass spectrum will show a prominent molecular ion peak. Key fragmentation may involve the loss of the nitro group (-NO₂) or iodine atoms (-I).[4] |
Synthesis and Mechanistic Insights
The most reliable and well-documented synthesis of this compound is achieved via the direct electrophilic iodination of p-nitroaniline. This method, detailed in Organic Syntheses, is robust and scalable.[6]
Causality Behind Experimental Choices
The selection of reagents and conditions is based on fundamental principles of electrophilic aromatic substitution (EAS):
-
Substrate: p-Nitroaniline is used as the starting material. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the nitro group (-NO₂) is a strong deactivating, meta-directing group. The directing effects of the amino group dominate, guiding the incoming electrophiles to the positions ortho to it (C2 and C6).
-
Iodinating Agent: Iodine monochloride (ICl) is a more potent electrophile than molecular iodine (I₂) because the I-Cl bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom susceptible to nucleophilic attack by the electron-rich aniline ring.[7] Using two equivalents of ICl ensures di-substitution.
-
Solvent: Glacial acetic acid serves as a polar protic solvent that can dissolve the starting materials and facilitate the reaction without competing with the substrate.[6]
-
Temperature: Heating the reaction mixture on a water bath provides the necessary activation energy to overcome the deactivating effect of the nitro group and the steric hindrance of the first iodine atom for the second substitution to occur.[6]
The mechanism is a classic electrophilic aromatic substitution. The π-electrons of the aniline ring attack the electrophilic iodine of ICl, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base (e.g., acetate from the solvent) then removes a proton from the carbon bearing the iodine, restoring aromaticity and yielding the iodinated product.[7]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses, Coll. Vol. 2, p.349 (1943).[6]
Step 1: Dissolution
-
In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 138 g (1.0 mole) of p-nitroaniline in 370 mL of boiling glacial acetic acid.
Step 2: Addition of Iodinating Agent
-
Remove the heat source.
-
Slowly add a mixture of 325 g (2.0 moles) of iodine monochloride in 100 mL of glacial acetic acid from the dropping funnel over 30 minutes with vigorous stirring. A significant exotherm will be observed.
Step 3: Reaction
-
Heat the mixture on a rapidly boiling water bath for two hours.
Step 4: Isolation and Purification
-
Transfer the hot mixture to a 1-L beaker and allow it to cool to room temperature.
-
Treat the solidified mass with 100 mL of glacial acetic acid, breaking up any lumps.
-
Filter the mixture by suction using a large Büchner funnel, washing the crystals with two 25-mL portions of glacial acetic acid.
-
Return the crystals to the beaker, stir thoroughly with 200 mL of cold glacial acetic acid, and filter again by suction.
-
Wash the filter cake with two additional 25-mL portions of glacial acetic acid, sucking the crystals as dry as possible.
-
Finally, wash the cake with 50 mL of diethyl ether and use suction to remove the ether.
-
Air-dry the product to a constant weight. The expected yield is 220–250 g (56–64%).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The two carbon-iodine (C-I) bonds are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is the most reactive of the carbon-halogen bonds in oxidative addition to Pd(0), the first step in many cross-coupling catalytic cycles. This makes this compound a highly reactive substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl iodide with an organoboron reagent (e.g., an arylboronic acid). For the analogous 2,6-dibromo-4-nitroaniline, efficient double Suzuki couplings have been demonstrated using a ligand-free Pd(OAc)₂ catalyst system in aqueous DMF, yielding 2,6-diaryl-4-nitroaniline derivatives.[8][9] A similar or even higher reactivity is expected for the diiodo compound, providing a direct route to sterically hindered terphenyl systems, which are scaffolds of interest in materials science and medicinal chemistry.
-
Buchwald-Hartwig Amination: This powerful method forms C-N bonds by coupling aryl halides with amines.[3][10] this compound can be coupled with various primary or secondary amines to introduce new nitrogen-containing substituents at the 2 and 6 positions. This reaction is a cornerstone of modern pharmaceutical synthesis, enabling access to a vast chemical space of complex amines.[11]
Logical Relationship Diagram
Caption: Synthetic utility of this compound in cross-coupling.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Classification: It is classified as an irritant. The specific hazard statements are:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry place (recommended 2-8°C), tightly sealed, and protected from light.
-
In Case of Contact:
-
Eyes: Rinse immediately with plenty of water for several minutes and seek medical advice.
-
Skin: Wash with plenty of soap and water.
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important synthetic intermediate. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible building block for research. The high reactivity of its carbon-iodine bonds in palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for the synthesis of complex, sterically demanding molecules relevant to drug discovery and materials science. Proper adherence to safety protocols is essential when handling this compound.
References
- ChemBK. (2024). This compound - Physico-chemical Properties. ChemBK.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). This compound - Safety and Hazards. PubChem Compound Database.
- Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
- Radhakrishnamurti, P. S., & Padhi, S. C. (1981). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 20B, 1051-1053.
- ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate.
- Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483.
- Sandin, R. B., Drake, W. V., & Leger, F. (1943). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses, Coll. Vol. 2, 349.
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An In-depth Technical Guide to 2,6-Diiodo-4-nitroaniline (CAS No. 5398-27-6)
This technical guide provides a comprehensive overview of 2,6-diiodo-4-nitroaniline, a pivotal intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, synthesis, spectral characteristics, reactivity, and safety protocols. The information presented herein is curated to facilitate a deeper understanding of this versatile molecule and to empower its effective application in research and development.
Core Molecular Characteristics
This compound is a highly functionalized aromatic compound featuring two iodo substituents, a nitro group, and an amino group on a benzene ring. This unique substitution pattern imparts distinct chemical properties that make it a valuable building block in organic synthesis.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 5398-27-6 | [1] |
| Molecular Formula | C₆H₄I₂N₂O₂ | [2] |
| Molecular Weight | 389.92 g/mol | |
| Appearance | Pale yellow to amber solid/powder | [2][3] |
| Melting Point | 251-253 °C (lit.) | [2][3] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [2] |
| pKa (Predicted) | -3.43 ± 0.20 | [3] |
| λmax | 345 nm (in Diethyl ether) | [2][3] |
Synthesis of this compound
The most common and well-documented synthesis of this compound involves the direct electrophilic iodination of p-nitroaniline.[4] This method is efficient and proceeds with high regioselectivity due to the directing effects of the amino and nitro groups.
Reaction Principle and Mechanism
The synthesis is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the nitro group (-NO₂) is a strongly deactivating, meta-directing group. In the acidic medium of glacial acetic acid, the amino group is protonated to some extent, reducing its activating effect. However, the free amine is highly reactive, and the directing effect of the amino group dominates, guiding the two iodine atoms to the positions ortho to it (positions 2 and 6). The nitro group at the para position further deactivates the ring, but its influence is less significant than the activating effect of the amino group on the ortho positions.
The iodinating agent is iodine monochloride (ICl), which is polarized with a partial positive charge on the iodine atom (δ⁺I-Clδ⁻), making it a good electrophile. The reaction proceeds through a standard electrophilic aromatic substitution mechanism involving the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the well-established procedure found in Organic Syntheses.[4]
Materials:
-
p-Nitroaniline (1 mole, 138 g)
-
Iodine monochloride (2 moles, 325 g)
-
Glacial acetic acid
-
Ether
Procedure:
-
In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 138 g (1 mole) of p-nitroaniline in 370 mL of boiling glacial acetic acid.
-
Remove the heat source and, with rapid stirring, slowly add a mixture of 325 g (2 moles) of iodine monochloride in 100 mL of glacial acetic acid from the dropping funnel over a period of 30 minutes. The reaction is exothermic.
-
After the addition is complete, heat the mixture on a rapidly boiling water bath for two hours.
-
Transfer the reaction mixture to a 1-liter beaker and allow it to cool to room temperature.
-
Treat the solidified mixture with 100 mL of glacial acetic acid and break up any lumps.
-
Transfer the mixture to a large Büchner funnel and filter under suction.
-
Wash the crystals on the filter with two 25 mL portions of glacial acetic acid.
-
Return the crystals to the beaker and stir thoroughly with 200 mL of cold glacial acetic acid.
-
Filter the mixture again under suction and wash with two 25 mL portions of glacial acetic acid.
-
Wash the filter cake with 50 mL of ether and use suction to remove the ether.
-
Air dry the product to a constant weight.
Yield: 56-64% of the theoretical amount. An improved yield of up to 86% can be achieved by refluxing the reaction mixture for two hours in an oil bath, followed by a modified work-up.[4]
Spectroscopic Data
A comprehensive understanding of the spectroscopic profile of this compound is essential for its characterization and for monitoring reactions in which it is involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups. The key vibrational frequencies are presented in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3300 | N-H stretching | Primary amine (-NH₂) |
| ~1620 | N-H bending | Primary amine (-NH₂) |
| ~1590-1490 | C=C stretching | Aromatic ring |
| ~1530-1475 and ~1360-1290 | Asymmetric and symmetric NO₂ stretching | Nitro group (-NO₂) |
| ~690-515 | C-I stretching | Iodo group (-I) |
Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull). A representative gas-phase IR spectrum is available in the NIST WebBook.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak.
| m/z | Assignment |
| 390 | [M]⁺ (Molecular ion) |
| 360 | [M - NO]⁺ |
| 217 | [M - I - NO₂]⁺ |
Data sourced from PubChem, attributed to the NIST Mass Spectrometry Data Center.[1]
Chemical Reactivity and Applications
The reactivity of this compound is dictated by its three functional groups: the amino group, the nitro group, and the two iodo substituents. This trifunctional nature makes it a versatile intermediate in organic synthesis.
Diazotization of the Amino Group
The primary amino group can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions. This is a common strategy for the synthesis of various substituted aromatic compounds.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group, yielding a triaminobenzene derivative. This opens up further synthetic possibilities, such as the formation of heterocyclic compounds or the introduction of other functionalities.
Cross-Coupling Reactions of the Iodo Groups
The carbon-iodine bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The high reactivity of the C-I bond allows these reactions to be performed under relatively mild conditions. This makes this compound a valuable precursor for the synthesis of complex, highly substituted aromatic compounds, which are often of interest in medicinal chemistry and materials science. The two iodo groups also offer the potential for sequential or double cross-coupling reactions.
Diagram of Potential Reaction Pathways
Caption: Potential synthetic transformations of this compound.
Applications in Synthesis
While specific examples of the use of this compound in the synthesis of commercial drugs are not prevalent in the readily available literature, its structural analogues, such as 2,6-dichloro- and 2,6-dibromo-4-nitroaniline, are known intermediates in the synthesis of azo dyes.[6][7][8] Given the similar reactivity, it is highly probable that this compound can be used in the synthesis of specialty dyes.
In the context of drug development, the core structure of this compound is a valuable scaffold. The ability to selectively functionalize the iodo, amino, and nitro groups allows for the construction of diverse molecular architectures for screening as potential therapeutic agents. The iodo groups, in particular, are excellent handles for late-stage functionalization in medicinal chemistry programs.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. It is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is reported to be air and light sensitive.[2]
Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this chemical.
Conclusion
This compound is a valuable and versatile synthetic intermediate with a rich chemistry stemming from its unique combination of functional groups. Its well-established synthesis and the diverse reactivity of its amino, nitro, and iodo substituents make it a powerful tool for the construction of complex organic molecules. This guide provides a solid foundation of technical information to support its use in research and development, particularly in the fields of medicinal chemistry and materials science. Further exploration of its applications in the synthesis of novel bioactive compounds and functional materials is a promising area for future research.
References
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- RSC Publishing. (n.d.). Mechanism of aromatic iodination by iodine and nitric acid.
- Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-nitroaniline.
- ResearchGate. (n.d.). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.
- ResearchGate. (n.d.). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K.
- ResearchGate. (n.d.). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole.
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- Google Patents. (n.d.). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
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An In-depth Technical Guide to the Molecular Structure and Utility of 2,6-Diiodo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2,6-diiodo-4-nitroaniline, a key chemical intermediate. We will delve into its core molecular architecture, physicochemical properties, synthesis protocols, and spectroscopic signature. The document is structured to provide not just data, but a causal understanding of the molecule's behavior and utility, grounded in established scientific principles.
Core Molecular Structure & Physicochemical Properties
This compound (CAS No: 5398-27-6) is a polysubstituted aromatic amine.[1][2] Its structure is built upon a central benzene ring, functionalized with three distinct groups that dictate its chemical personality: a nitro group (NO₂), an amino group (NH₂), and two iodine atoms.
The IUPAC name, This compound , precisely defines the arrangement of these substituents.[1] The amino group is designated at position 1 of the aniline backbone. The two bulky iodine atoms occupy the ortho positions (C2 and C6), flanking the amino group. The strongly electron-withdrawing nitro group is situated at the para position (C4) relative to the amino group.[1]
This specific arrangement creates a molecule with significant electronic asymmetry and steric hindrance around the amino group. The electron-donating nature of the amino group (via resonance) and the powerful electron-withdrawing effect of the nitro group (via resonance and induction) create a strong dipole moment. The two iodine atoms primarily exert an electron-withdrawing inductive effect, further influencing the electron density of the aromatic ring.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The physical and chemical properties of this compound are well-documented and critical for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄I₂N₂O₂ | [1][3][4] |
| Molecular Weight | 389.92 g/mol | [1][2][3] |
| Appearance | Light yellow to amber powder or crystals | [3][5] |
| Melting Point | 251-253 °C | [2][3] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [3] |
| Maximum UV Absorbance (λmax) | 345 nm (in Diethyl ether) | [3] |
| SMILES | Nc1c(I)cc(cc1I)=O | [2] |
| InChIKey | YPVYMWQYENWFAT-UHFFFAOYSA-N | [1][2][4] |
Synthesis Protocol and Mechanistic Insights
This compound is typically prepared via the direct electrophilic iodination of p-nitroaniline. The procedure outlined in Organic Syntheses provides a robust and reliable method.[6] The strong activating effect of the amino group directs the incoming electrophiles (iodine) to the ortho positions, while the nitro group deactivates the ring, preventing over-iodination at the meta position.
Detailed Experimental Protocol: Iodination of p-Nitroaniline
This protocol is adapted from established literature procedures.[6][7]
Core Directive: The key to this synthesis is controlling the stoichiometry of the iodinating agent and the reaction temperature to favor di-substitution. Using a strong acid like glacial acetic acid as the solvent protonates the amino group to a degree, moderating its reactivity and improving substrate solubility.
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 1 mole (138 g) of p-nitroaniline in 370 mL of boiling glacial acetic acid.[6]
-
Reagent Addition: While stirring rapidly, slowly add a solution of 2 moles (325 g) of iodine monochloride in 100 mL of glacial acetic acid over 30 minutes. The reaction is exothermic.[6]
-
Reaction: Heat the mixture on a boiling water bath for two hours to drive the reaction to completion.[6]
-
Isolation: Allow the mixture to cool. The product will solidify. Crush any lumps and filter the mixture through a Büchner funnel, using suction to remove the dark mother liquor as completely as possible.[6]
-
Washing & Purification:
-
Recrystallization (Optional): For analytical-grade purity, the product can be recrystallized from nitrobenzene, followed by washing with alcohol, to yield yellow crystals with a melting point of 249–250 °C.[6]
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic and Structural Characterization
A comprehensive understanding of a molecule's structure requires analysis through various spectroscopic techniques. The symmetry of this compound simplifies its expected spectral data.
| Technique | Expected Signature / Reported Data | Source(s) |
| ¹H NMR | A single signal in the aromatic region is expected due to the magnetic equivalence of the two protons at the C3 and C5 positions. | [1] |
| ¹³C NMR | Due to molecular symmetry, four distinct signals are expected: C1 (bearing NH₂), C2/C6 (bearing I), C3/C5 (bearing H), and C4 (bearing NO₂). | [1][8] |
| IR Spectroscopy | Characteristic peaks include N-H stretching for the primary amine, strong asymmetric and symmetric stretching for the NO₂ group, and C-I stretching vibrations. | [1][4] |
| Mass Spectrometry | The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 389.9. The fragmentation pattern would likely involve the loss of the nitro group and iodine atoms. | [1][4] |
| Crystal Structure | While specific crystallographic data for this compound is not readily available, its analogue, 2,6-dibromo-4-nitroaniline, has been characterized. By analogy, the diiodo compound is expected to adopt a largely planar conformation, with potential intermolecular hydrogen bonding between the amino and nitro groups of adjacent molecules in the crystal lattice. | [9] |
Applications in Drug Development and Organic Synthesis
Substituted nitroanilines are foundational building blocks in medicinal chemistry and materials science.[10][11] While p-nitroaniline itself is a precursor to dyes and pharmaceuticals, the introduction of two iodine atoms in this compound opens up advanced synthetic possibilities.[12]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The nitro group can be readily reduced to an amine, yielding a tri-substituted benzene diamine. This scaffold is valuable in constructing complex heterocyclic systems or as a core for various pharmacophores. Aromatic nitro compounds are integral to a range of drugs, including antimicrobial and anticancer agents.[10][13]
-
Precursor for Cross-Coupling Reactions: The carbon-iodine bonds are highly susceptible to participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise and efficient introduction of new carbon-carbon or carbon-heteroatom bonds at the 2 and 6 positions, making it a versatile platform for building complex molecular architectures in drug discovery programs.
-
Dye Synthesis: Like its parent compound, it can serve as an intermediate in the synthesis of specialized azo dyes, where the heavy iodine atoms can modulate the compound's color and lightfastness properties.[14]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and requires careful management to ensure personnel safety.
GHS Hazard Information
| Category | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
Handling and Storage Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15] Eyewash stations and safety showers should be readily accessible.[15]
-
Personal Protective Equipment (PPE): Wear suitable gloves, safety glasses with side shields, and a lab coat. For operations that may generate significant dust, an N95-type dust mask is recommended.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] The compound is noted to be light and air-sensitive, so storage in an opaque container under an inert atmosphere is advisable for long-term stability.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[15]
Conclusion
This compound is more than a simple chemical. Its molecular structure, characterized by a polarized aromatic ring flanked by sterically demanding and synthetically versatile iodine atoms, makes it a highly valuable intermediate. Its robust synthesis from common starting materials and its potential for further elaboration through modern synthetic methods ensure its continued relevance in the fields of medicinal chemistry, dye manufacturing, and advanced materials research. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in the laboratory and beyond.
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Spectroscopic Data of 2,6-Diiodo-4-nitroaniline: A Technical Guide
Executive Summary: This guide provides a comprehensive analysis of the spectroscopic profile of 2,6-Diiodo-4-nitroaniline, a crucial intermediate in various synthetic applications. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the principles, experimental protocols, and detailed interpretation of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data for this compound. By integrating established methodologies with spectral interpretation, this guide serves as an authoritative reference for the structural elucidation and quality control of this compound.
Introduction
This compound is a highly substituted aromatic compound whose utility in organic synthesis, particularly as a precursor for dyes and pharmaceutical agents, is significant.[1] The precise arrangement of its functional groups—an amine (-NH₂), a nitro group (-NO₂), and two iodine atoms on a benzene ring—creates a unique electronic environment that dictates its reactivity and physical properties. Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive and highly informative fingerprint of the molecule's architecture. This guide details the application and interpretation of key spectroscopic methods to provide a holistic understanding of this compound.
Physicochemical Properties
A foundational understanding of a compound's physical properties is essential before undertaking spectroscopic analysis, as these properties can influence sample preparation and handling. This compound is typically encountered as a yellow crystalline solid.[1] Its high melting point is indicative of a stable crystal lattice structure. Key properties are summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄I₂N₂O₂ | [2] |
| Molecular Weight | 389.92 g/mol | [2] |
| Appearance | Light yellow to amber powder/crystal | [1][3] |
| Melting Point | 251-253 °C | [4] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [1] |
| CAS Number | 5398-27-6 | [4] |
Spectroscopic Analysis Workflow
The comprehensive characterization of this compound involves a multi-technique approach to confirm both the functional groups present and their connectivity. The logical workflow ensures that each analysis provides complementary information, leading to an unambiguous structural assignment.
Caption: Workflow for the spectroscopic characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principles and Rationale for FT-IR
FT-IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. Infrared radiation induces vibrations in molecular bonds (stretching, bending), and the specific frequencies at which a molecule absorbs this radiation are characteristic of the types of bonds present. For this compound, FT-IR is used to confirm the presence of the amine (-NH₂) and nitro (-NO₂) groups, as well as the aromatic ring.
Experimental Protocol: KBr Pellet Method
The solid nature of this compound makes the Potassium Bromide (KBr) pellet method the preferred technique for FT-IR analysis. This approach minimizes spectral interference from solvents.
-
Sample Preparation: Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[5]
-
Matrix Mixing: Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the sample. The homogeneity of this mixture is critical for a clear spectrum.[5]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7,000-10,000 psi) to form a transparent or translucent pellet.[1] A clear pellet indicates that the particle size is sufficiently small to reduce light scattering.
-
Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.
Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance | Rationale |
| 3480 - 3350 | N-H Asymmetric & Symmetric Stretch | Two sharp bands | Characteristic of a primary amine (-NH₂) group.[6] |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to medium bands | Confirms the presence of the benzene ring. |
| ~1630 | N-H Scissoring (Bending) | Medium band | Further confirmation of the primary amine group.[6] |
| 1550 - 1475 | Asymmetric NO₂ Stretch | Strong, sharp band | A key indicator for aromatic nitro compounds.[7] |
| 1360 - 1290 | Symmetric NO₂ Stretch | Strong, sharp band | The second key indicator for the nitro group.[7] |
| ~850 | C-I Stretch | Weak to medium band | The C-I bond absorption falls in the fingerprint region and can be difficult to assign definitively. |
| ~830 | C-H Out-of-Plane Bending | Strong band | Indicative of a 1,2,3,5-tetrasubstituted benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principles of ¹H and ¹³C NMR
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.
For this compound, the high degree of symmetry and the presence of strongly electronegative and electropositive substituents lead to a simple yet informative set of spectra.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for nitroanilines due to better solubility.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the resonant frequencies of ¹H and ¹³C. Shimming is performed to optimize the homogeneity of the magnetic field.[8]
-
¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment is standard, which results in a spectrum where each unique carbon appears as a single line. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
¹H NMR Spectral Data and Interpretation
Due to the symmetrical substitution on the aromatic ring, the two aromatic protons (at C3 and C5) are chemically and magnetically equivalent.
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Core Physicochemical Properties of 2,6-Diiodo-4-nitroaniline
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diiodo-4-nitroaniline: Melting Point and Solubility
This technical guide provides a comprehensive analysis of two critical physicochemical properties of this compound (CAS No: 5398-27-6): its melting point and solubility. A thorough understanding of these characteristics is fundamental for researchers, scientists, and drug development professionals in designing synthetic routes, developing purification protocols, and formulating this compound for various applications.
This compound is a yellow crystalline solid with the molecular formula C₆H₄I₂N₂O₂.[1][2] Its molecular structure, featuring a nitro group and two iodine atoms on the aniline ring, dictates its physical and chemical behavior. The interplay between the polar amino and nitro groups and the large, nonpolar diiodo-substituted phenyl ring governs its melting point and solubility profile.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄I₂N₂O₂ | [1] |
| Molecular Weight | 389.92 g/mol | [2][3] |
| Appearance | Light yellow to amber to dark green powder/crystal | [1] |
| CAS Number | 5398-27-6 | [2][4] |
Melting Point Analysis
The melting point of a crystalline solid is a crucial indicator of its purity. For this compound, a sharp melting range is indicative of high purity, whereas a broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition from a solid to a liquid state.
Reported Melting Point Values
Multiple sources have reported the melting point of this compound, with slight variations that may be attributed to the purity of the sample and the analytical method used.
| Melting Point (°C) | Purity | Source |
| 251-253 | 97% | [1][4] |
| 255 | Min. 98.0% (GC) | [2] |
| 254.0 - 258.0 | >98.0% (GC) |
Experimental Protocol for Melting Point Determination
The following protocol outlines the determination of the melting point of this compound using a capillary melting point apparatus. This method is widely adopted for its accuracy and the small sample size required.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.
-
Finely crush a small amount of the crystalline sample into a powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.
-
-
Melting Point Apparatus Setup:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a ramp rate of 10-20 °C/min for a preliminary, rapid determination of the approximate melting range.
-
-
Melting Point Determination:
-
For an accurate measurement, use a fresh sample and set the ramp rate to 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample has melted (the upper end of the melting range).
-
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Solubility Profile
The solubility of this compound is a key parameter for its use in synthesis and formulation. Its solubility is dictated by the principle of "like dissolves like." The presence of polar amino (-NH₂) and nitro (-NO₂) groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the bulky, nonpolar diiodo-substituted benzene ring favors interactions with nonpolar solvents through van der Waals forces.
Qualitative Solubility
Based on available data, the qualitative solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Type | Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large, hydrophobic diiodo-phenyl structure dominates over the polar functional groups, limiting its solubility in water.[1] |
| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, and the ethyl group provides some nonpolar character, allowing for effective solvation.[1] |
| Diethyl Ether | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the amino group of the aniline, and the overall low polarity of the solvent is compatible with the nonpolar regions of the molecule.[1] |
For context, related halogenated nitroanilines exhibit similar solubility patterns. For instance, 2,6-dibromo-4-nitroaniline is soluble in acetic acid[5], and 2,6-dichloro-4-nitroaniline has very low solubility in water (6.3 mg/L)[6].
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a straightforward method to assess the qualitative solubility of this compound.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).
-
Sample Preparation: Add approximately 10 mg of this compound to a series of test tubes.
-
Solvent Addition: Add 1 mL of a selected solvent to each test tube.
-
Observation: Agitate the mixture at room temperature for 1-2 minutes and observe if the solid dissolves completely.
-
Heating: If the solid does not dissolve at room temperature, gently heat the mixture in a water bath to observe if solubility increases with temperature.
-
Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent.
Workflow for Solubility Determination
Caption: Workflow for the qualitative solubility assessment of this compound.
Conclusion
The melting point and solubility of this compound are fundamental properties that are essential for its handling, purification, and application in research and development. The high melting point is characteristic of a molecule with strong intermolecular forces in its crystal lattice. Its solubility profile, demonstrating solubility in organic solvents like alcohol and ether and insolubility in water, is consistent with its chemical structure containing both polar and nonpolar moieties. The experimental protocols provided herein offer standardized methods for the verification of these properties in a laboratory setting.
References
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- 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem. (n.d.).
- 2,6-Dichloro-4-nitroaniline - Wikipedia. (n.d.).
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An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,6-Diiodo-4-nitroaniline
Introduction: Understanding the Significance of 2,6-Diiodo-4-nitroaniline
This compound is a halogenated aromatic amine that serves as a crucial intermediate in organic synthesis.[1] Its molecular structure, characterized by an aniline core substituted with two iodine atoms and a nitro group, imparts unique reactivity, making it a valuable building block for the synthesis of more complex molecules, including dyes and potentially pharmacologically active compounds. The strategic placement of the iodo- and nitro- groups on the benzene ring activates and directs subsequent chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, methods for its synthesis and characterization, and essential safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.
Core Physicochemical Properties
The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. These foundational data points are critical for designing synthetic routes and ensuring safe laboratory practices.
| Property | Value | Source(s) |
| CAS Number | 5398-27-6 | [1][2][3] |
| Molecular Formula | C₆H₄I₂N₂O₂ | [1][3][4] |
| Molecular Weight | 389.92 g/mol | [2][3][4] |
| Appearance | Yellow to amber powder or crystals.[1] | [1][2] |
| Melting Point | 251-253 °C (lit.) | [1] |
| Solubility | Soluble in alcohol and ether; insoluble in water.[1] | [1] |
| Density | ~2.505 g/cm³ (estimate) | [1] |
| Flash Point | 229.2 °C | [1] |
Synthesis and Purification
Synthetic Pathway: Electrophilic Iodination
This compound is typically synthesized via the electrophilic iodination of p-nitroaniline.[5][6] The amino group of the starting material is a potent activating group, directing the incoming electrophiles (iodine) to the ortho positions. The nitro group, being a deactivating group, does not significantly hinder this process.
A common laboratory-scale procedure involves dissolving p-nitroaniline in glacial acetic acid, followed by the addition of iodine monochloride (ICl).[5] The reaction mixture is heated to facilitate the substitution.[5][6]
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Purification Protocol
Post-synthesis, the crude product is typically purified to remove unreacted starting materials and byproducts. A common purification method involves the following steps:
-
Filtration and Washing: The solidified product is filtered and washed with glacial acetic acid to remove the bulk of impurities.[5]
-
Neutralization: The filter cake is then treated with hot water and a small amount of sodium bisulfite. This step is crucial to neutralize any remaining acid and to remove excess iodine.[5]
-
Recrystallization: For obtaining a high-purity product, recrystallization from a suitable solvent like nitrobenzene, followed by washing with alcohol, is recommended.[5] The purity can be assessed by the sharp melting point of the final product.[2]
Spectroscopic and Analytical Characterization
A multi-faceted analytical approach is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[8] Key expected vibrational modes include:
-
N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
-
Asymmetric and symmetric stretching of the NO₂ group , expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-N stretching and C-I stretching vibrations at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 389.92.[3] The fragmentation pattern can provide further structural information. The NIST WebBook also lists mass spectral data for this compound.[9]
UV-Visible Spectroscopy
The maximum UV absorbance (λmax) for this compound has been reported at 345 nm in diethyl ether.[1] This absorption is characteristic of the chromophoric system of the molecule.
Reactivity and Potential Applications
The presence of two iodine atoms makes this compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions, opening avenues for the synthesis of a diverse range of derivatives. The nitro group can be reduced to an amino group, providing another site for chemical modification.
Safety and Handling
This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10][11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[10][11]
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.[12]
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a synthetically versatile molecule with well-defined physicochemical properties. A thorough understanding of its synthesis, purification, and characterization is paramount for its effective use in research and development. The methodologies and data presented in this guide serve as a comprehensive resource for scientists working with this compound, ensuring both successful experimental outcomes and safe laboratory practices.
References
- ChemBK. (2024). This compound - Physico-chemical Properties.
- Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 5398-27-6).
- PrepChem.com. (2012). Preparation of 2-iodo-4-nitroaniline.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). 2,6-diiodo-3-methyl-4-nitro-aniline Safety Data Sheets(SDS).
- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline.
- NIST WebBook. (n.d.). This compound.
- NIST WebBook. (n.d.). This compound.
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An In-depth Technical Guide to 2,6-Diiodo-4-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-diiodo-4-nitroaniline, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes established scientific principles with practical, field-proven insights into its synthesis, characterization, and safe handling. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Core Chemical Identity and Physicochemical Properties
This compound is a highly substituted aromatic amine that serves as a versatile building block in organic synthesis. Its molecular structure, featuring two bulky iodine atoms ortho to the amino group and a strongly electron-withdrawing nitro group para, dictates its unique reactivity and physical properties.
The formal IUPAC name for this compound is This compound .[1] It is also commonly referred to as 2,6-diiodo-4-nitrobenzenamine.
Table 1: Chemical Identifiers and Core Properties
| Identifier/Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5398-27-6 | [1] |
| Molecular Formula | C₆H₄I₂N₂O₂ | [1] |
| Molecular Weight | 389.92 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1I)N)I)[O-] | [1] |
| InChIKey | YPVYMWQYENWFAT-UHFFFAOYSA-N | [1] |
| Appearance | Yellow to amber powder or crystals. | [2] |
| Melting Point | 251-253 °C (lit.) | [3] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [2] |
These fundamental properties are critical for designing synthetic routes, selecting appropriate solvents for reactions and purification, and for safe storage and handling. The high melting point, for instance, is indicative of a stable, well-ordered crystal lattice, a common feature for symmetrically substituted aromatic compounds.
Synthesis and Mechanistic Insights
The most established and reliable method for the synthesis of this compound is the direct electrophilic iodination of p-nitroaniline. This reaction leverages the activating effect of the amino group, which directs electrophiles to the ortho and para positions. As the para position is already occupied by the nitro group, substitution occurs exclusively at the two ortho positions.
The Underlying Chemistry: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The amino group (-NH₂) is a powerful activating group, donating electron density into the benzene ring and making the ortho and para positions particularly susceptible to electrophilic attack. The nitro group (-NO₂), in contrast, is a strong deactivating group.
The choice of iodinating agent is critical. While molecular iodine (I₂) is a relatively weak electrophile, its reactivity can be significantly enhanced. In the preferred method, iodine monochloride (ICl) in glacial acetic acid is used. ICl is a polarized interhalogen compound (Iδ+-Clδ-), making the iodine atom a much more potent electrophile than in I₂.
The reaction mechanism can be visualized as a two-step process for each iodination:
-
Formation of the Sigma Complex: The electrophilic iodine from ICl attacks the electron-rich carbon atom ortho to the amino group, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A base (in this case, likely the solvent, acetic acid, or the counter-ion) abstracts a proton from the carbon bearing the iodine atom, restoring the aromaticity of the ring.
This process occurs sequentially at both ortho positions to yield the final di-iodinated product.
Caption: High-level overview of the synthesis workflow.
Validated Laboratory Protocol
The following protocol is adapted from a well-established procedure published in Organic Syntheses, which provides a reliable method for obtaining high yields of this compound.
Materials:
-
p-Nitroaniline (1 mole, 138 g)
-
Iodine monochloride (2 moles, 325 g)
-
Glacial acetic acid
-
Sodium bisulfite
-
Nitrobenzene (for recrystallization, optional)
-
Ethanol (for washing, optional)
Equipment:
-
2-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Large beaker
-
Büchner funnel and suction flask
Step-by-Step Methodology:
-
Dissolution: In the 2-L three-necked flask, dissolve 138 g (1 mole) of p-nitroaniline in 370 mL of boiling glacial acetic acid. The use of boiling acetic acid ensures complete dissolution of the starting material.
-
Addition of Iodinating Agent: Remove the heat source. From the dropping funnel, add a solution of 325 g (2 moles) of iodine monochloride in 100 mL of glacial acetic acid slowly over 30 minutes with vigorous stirring. A significant exotherm will be observed; controlling the addition rate is crucial for safety and to avoid side reactions.
-
Reaction: Heat the mixture on a rapidly boiling water bath or in an oil bath under reflux for two hours. This provides the necessary activation energy to drive the di-substitution to completion.
-
Isolation and Quenching: Cool the reaction mixture. The product will precipitate out of the solution. Filter the crude product using a Büchner funnel, sucking the material as dry as possible.
-
Purification - Workup: Create a paste of the filtered cake with 600 mL of hot water. Add a small amount of sodium bisulfite to quench any excess unreacted iodine (indicated by the disappearance of the brown iodine color). This step is critical for obtaining a purer final product.
-
Final Filtration and Drying: Filter the product again and wash thoroughly with water. The product should be air-dried or dried in a vacuum oven to a constant weight. This procedure can yield up to 86% of the theoretical amount.
-
(Optional) Recrystallization: For obtaining a highly pure product for analytical or drug development purposes, this compound can be recrystallized from nitrobenzene, followed by washing with ethanol to remove residual solvent. The melting point of the recrystallized product should be sharp, around 249–250 °C.
This protocol includes an in-situ quenching step with sodium bisulfite, which serves as a self-validating measure for the removal of a key impurity (excess iodine), thereby ensuring the trustworthiness of the final product's quality.
Spectral Characterization
Characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.
Table 2: Key Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A singlet in the aromatic region (around 8.0-8.5 ppm) corresponding to the two equivalent protons at C3 and C5. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Signals corresponding to the six carbon atoms. The carbons bearing the iodine atoms (C2, C6) will be significantly shifted upfield due to the heavy atom effect. The carbon attached to the nitro group (C4) will be downfield, as will the carbon attached to the amino group (C1). The C3 and C5 carbons will appear as a single peak.[1] |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). Strong asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) typically found around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-I stretching vibrations will be observed in the far-IR region. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z ≈ 389.9, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |
| UV-Vis | The compound is expected to show strong absorbance in the UV-Vis region due to the extended chromophore system of the nitroaniline moiety. A maximum wavelength (λmax) has been reported at 345 nm in diethyl ether.[2] |
Applications in Synthesis
This compound is a valuable intermediate, primarily utilized in contexts where the amino group can be further functionalized (e.g., through diazotization) or where the iodine atoms can serve as leaving groups in cross-coupling reactions.
Precursor for Azo Dyes
Aromatic amines are classical precursors for the synthesis of azo dyes. The synthesis involves two main steps:
-
Diazotization: The primary amino group of this compound is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The presence of the two bulky iodine atoms and the electron-withdrawing nitro group can affect the stability and reactivity of the resulting diazonium salt.
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component (such as a phenol or another aniline derivative) to form the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye.
While the related compound, 2,6-dibromo-4-nitroaniline, is explicitly mentioned as an important intermediate in the synthesis of azo disperse dyes, the diiodo-analogue can be expected to serve a similar role, producing dyes with potentially different shades and properties due to the different halogen substituents.[4][5]
Caption: General workflow for the synthesis of azo dyes.
Intermediate in Medicinal Chemistry and Materials Science
Nitroaromatic compounds are crucial in the synthesis of many drugs and bioactive molecules.[6] The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build more complex molecular architectures. The iodine atoms in this compound can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes it a potentially valuable scaffold for generating libraries of compounds in drug discovery programs.
For instance, related iodo-nitroaniline derivatives are used in the synthesis of various biologically active compounds. While specific drugs derived directly from this compound are not prominently featured in readily available literature, its structural motifs are present in molecules of pharmaceutical interest, suggesting its potential as a building block.
Safety, Handling, and Disposal
As a senior scientist, ensuring the highest standards of safety is paramount. This compound must be handled with appropriate caution, based on its known hazards and the potential risks associated with structurally similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Table 3: GHS Hazard Information
| Hazard Class | Category | GHS Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved N95 (or better) dust mask should be worn.
-
Skin and Body Protection: A lab coat should be worn at all times.
Handling and Storage
-
Handling: Avoid creating dust. All handling of the solid should be done in a fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Toxicology and Environmental Fate
Similarly, detailed ecotoxicity data is scarce. Nitroaromatic compounds can be harmful to aquatic life.[7] Therefore, release into the environment must be strictly avoided.
Disposal
All waste containing this compound should be treated as hazardous chemical waste. It must be disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain. The material should be sent to an approved waste disposal plant.
Conclusion
This compound is a chemical of significant synthetic utility, underpinned by a straightforward and high-yielding synthesis. Its value lies in the strategic placement of its functional groups—an activatable amine, a deactivating nitro group, and two heavy halogens suitable for cross-coupling—which makes it a versatile precursor for more complex molecules in the dye, pharmaceutical, and materials science industries. Adherence to rigorous safety protocols is essential when handling this compound, reflecting the potential hazards associated with nitroaromatic amines. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this compound into their synthetic programs.
References
- PubChem. This compound.
- Google Patents.
- PubChem. 2,6-Dichloro-4-nitroaniline.
- Gore, V. G., et al. (2013). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 3(45), 23519-23524. [Link]
- ChemBK. This compound. [Link]
- Carl ROTH.
- RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]
- PENTA.
- PrepChem. Preparation of 2,6-dichloro-4-nitroaniline. [Link]
- Semantic Scholar. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. [Link]
- Pestov, A. V., et al. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(21), 5038. [Link]
- FUW Trends in Science & Technology Journal.
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- 4. researchgate.net [researchgate.net]
- 5. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
An In-Depth Technical Guide to the Safe Handling of 2,6-Diiodo-4-nitroaniline
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,6-diiodo-4-nitroaniline (CAS No: 5398-27-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.
Understanding the Compound: Physicochemical and Hazardous Properties
This compound is a yellow crystalline solid that is soluble in alcohol and ether, but insoluble in water.[1] Its molecular and physical properties are crucial for understanding its behavior and potential hazards in a laboratory environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄I₂N₂O₂ | [1] |
| Molecular Weight | 389.92 g/mol | [2] |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Melting Point | 251-253 °C | |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [1] |
| Storage Temperature | 2-8°C, in a cool, dark place. | [1] |
| Sensitivity | Light and air sensitive. | [3] |
The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1][2] It is classified under the Globally Harmonized System (GHS) with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough risk assessment is paramount before commencing any work with this compound. The causality behind this is to preemptively identify and mitigate potential exposure scenarios.
Caption: A diagram illustrating the risk assessment workflow for this compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures. This is best achieved through a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls
All weighing and handling of this compound powder should be conducted in a certified chemical fume hood. This is the most critical engineering control as it mitigates the risk of inhaling airborne particles. The fume hood also provides a contained space in the event of a spill. Ensure that the fume hood has adequate airflow and is functioning correctly before starting any work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for preventing direct contact with the compound.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Eye Protection | Chemical safety goggles. | Protects eyes from dust particles. |
| Skin and Body | A long-sleeved lab coat. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved N95 dust mask or higher. | Recommended when handling larger quantities or when there is a potential for significant dust generation, even within a fume hood. |
Safe Handling and Storage Protocols: Ensuring Stability and Integrity
Adherence to strict handling and storage protocols is fundamental to maintaining the compound's integrity and preventing accidental exposure.
Handling
-
Avoid Dust Formation : Handle the compound gently to minimize the generation of airborne dust.
-
Use Appropriate Tools : Use spatulas and other tools appropriate for handling solid chemicals.
-
Work in a Ventilated Area : Always handle the compound inside a chemical fume hood.
-
Hygiene Practices : Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage
-
Container : Store in a tightly sealed, clearly labeled container.
-
Environment : Keep the container in a cool, dry, and dark place, as the compound is sensitive to light and air.[3] A recommended storage temperature is between 2 and 8°C.[1]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. While specific reactivity data is limited, these general classes of chemicals should be considered incompatible.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is crucial to minimize harm. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
First-Aid Measures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
For a minor spill of this compound powder within a fume hood:
-
Alert others : Inform colleagues in the immediate vicinity.
-
Don appropriate PPE : Ensure you are wearing gloves, goggles, a lab coat, and a respirator.
-
Contain the spill : Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent further dispersal of the dust.
-
Clean up : Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate : Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
Wash hands : Thoroughly wash hands after the cleanup is complete.
For a major spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Sources
An In-depth Technical Guide to the Theoretical Properties of 2,6-Diiodo-4-nitroaniline
This guide provides a comprehensive overview of the theoretical and physicochemical properties of 2,6-diiodo-4-nitroaniline, a halogenated nitroaromatic compound of interest in materials science and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with robust theoretical predictions, offering insights into the molecule's structure, reactivity, and spectroscopic characteristics.
Introduction and Molecular Overview
This compound is a substituted aniline derivative characterized by a benzene ring functionalized with a nitro group (NO₂) para to an amino group (NH₂), and two iodine atoms ortho to the amino group. This specific substitution pattern results in a molecule with significant steric hindrance around the amino group and a strong "push-pull" electronic system. The electron-donating amino group and the electron-withdrawing nitro group create a significant dipole moment and influence the molecule's reactivity and optical properties.
The strategic placement of bulky iodine atoms ortho to the amino group sterically hinders the rotation of the amino and nitro groups and influences the overall molecular geometry and crystal packing. Understanding these structural and electronic features is paramount for predicting the compound's behavior in various applications, from a synthon in organic synthesis to a component in advanced materials.
Physicochemical and Computed Properties
The fundamental properties of this compound have been established through experimental measurements and computational predictions. These parameters are crucial for its handling, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₆H₄I₂N₂O₂ | [PubChem][1] |
| Molecular Weight | 389.92 g/mol | [PubChem][1] |
| Appearance | Light yellow to amber powder/crystal | [ChemBK][2] |
| Melting Point | 251-253 °C (lit.) | [Sigma-Aldrich][3] |
| Solubility | Soluble in alcohol and ether; insoluble in water.[2] | ChemBK |
| CAS Number | 5398-27-6 | [PubChem][1] |
| InChIKey | YPVYMWQYENWFAT-UHFFFAOYSA-N | [PubChem][1] |
Computed Molecular Descriptors
Computational models provide valuable insights into the behavior of molecules. The following table summarizes key computed descriptors for this compound.
| Descriptor | Value | Source |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 389.836217 g/mol | SpectraBase |
| Topological Polar Surface Area | 71.8 Ų | [PubChem][1] |
Theoretical Molecular Geometry and Structural Analysis
While an experimental crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted using computational chemistry methods, such as Density Functional Theory (DFT). By analyzing the structures of its lighter halogen analogs, 2,6-dichloro-4-nitroaniline and 2,6-dibromo-4-nitroaniline, we can infer the key structural parameters of the diiodo derivative.
The geometry of these molecules is primarily influenced by the electronic effects of the substituents and the steric repulsion between the ortho groups. The presence of the two large iodine atoms ortho to the amino group is expected to cause some puckering of the amino group out of the plane of the benzene ring and potentially some distortion of the ring itself to accommodate the bulky substituents.
A logical workflow for determining and validating the theoretical structure is outlined below:
Caption: Workflow for theoretical molecular geometry determination.
Based on DFT studies of analogous compounds, the key structural features of this compound are predicted to be:
-
C-I Bond Lengths: Expected to be around 2.10 Å.
-
C-N (amino) Bond Length: Predicted to be approximately 1.38 Å, slightly shorter than in aniline due to electron delocalization.
-
C-N (nitro) Bond Length: Expected to be around 1.48 Å.
-
Ring C-C Bonds: Will show some deviation from the standard 1.39 Å of benzene, indicating electronic perturbation by the substituents.
-
Planarity: The nitro group is likely to be nearly coplanar with the benzene ring to maximize conjugation. The amino group, however, may be slightly pyramidalized due to the steric pressure from the adjacent iodine atoms.
Electronic Structure and Frontier Molecular Orbitals
The electronic properties of this compound are dominated by the push-pull nature of the amino and nitro substituents. This intramolecular charge transfer (ICT) character is fundamental to its chemical reactivity and optical properties.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich part of the molecule: the amino group and the benzene ring. This indicates that the molecule will act as an electron donor from these sites in chemical reactions.
-
LUMO: The LUMO is anticipated to be concentrated on the electron-deficient nitro group and the aromatic ring, making these the sites for nucleophilic attack or electron acceptance.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and the wavelength of the lowest energy electronic transition. For this compound, a relatively small HOMO-LUMO gap is expected due to the strong ICT character, leading to absorption in the visible region of the electromagnetic spectrum.
Caption: Schematic of Frontier Molecular Orbitals (HOMO/LUMO).
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group, indicating the most electron-rich and nucleophilic sites.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amino group, highlighting their electrophilic character and ability to act as hydrogen bond donors.
-
Neutral Regions (Green): Associated with the carbon atoms of the benzene ring and the iodine atoms.
Spectroscopic Properties: A Theoretical Perspective
Computational chemistry allows for the prediction of various spectra, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (IR and Raman)
Theoretical frequency calculations can predict the vibrational modes of the molecule. Key expected vibrational frequencies for this compound include:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Characteristic of the amino group. |
| Aromatic C-H Stretch | 3000 - 3100 | From the two C-H bonds on the benzene ring. |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong absorption in the IR spectrum. |
| NO₂ Symmetric Stretch | 1330 - 1370 | Another strong, characteristic peak for the nitro group. |
| C-N Stretch (Amino) | 1250 - 1350 | |
| C-I Stretch | 500 - 650 | Expected at lower frequencies due to the heavy mass of the iodine atom. |
These predicted frequencies can be compared with experimental FTIR data to confirm the molecular structure.[1]
Electronic Spectroscopy (UV-Vis)
The UV-Vis spectrum of this compound is dominated by an intense absorption band in the near-visible region, which is attributed to the π → π* electronic transition with significant intramolecular charge transfer character. Experimental data shows a maximum absorption wavelength (λmax) at 345 nm in diethyl ether.[2] This corresponds to the promotion of an electron from the HOMO to the LUMO. Solvatochromic studies have shown that the excited state of this molecule is stabilized in polar solvents, leading to a red shift (bathochromic shift) in the absorption maximum.
Reactivity and Potential Applications
The theoretical properties of this compound suggest several areas of potential application:
-
Organic Synthesis: The iodine atoms are good leaving groups in various cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck), making this molecule a valuable building block for more complex structures. The amino group can also be diazotized and substituted.
-
Materials Science: The strong push-pull system and high molecular polarizability suggest potential for use in nonlinear optical (NLO) materials.
-
Dye Chemistry: As a substituted nitroaniline, it is a chromophore and could be a precursor for azo dyes.
The reactivity of the molecule can be predicted from its electronic structure. The electron-rich ring is susceptible to electrophilic attack, although this is somewhat deactivated by the nitro group. The amino group provides a site for acylation and other nucleophilic reactions.
Conclusion
This technical guide has provided a detailed examination of the theoretical properties of this compound, grounded in established computational methods and comparison with analogous compounds. The interplay of its sterically demanding and electronically active substituents results in a molecule with a distinct geometry, a pronounced intramolecular charge transfer character, and predictable spectroscopic signatures. These theoretical insights are invaluable for guiding its synthetic applications and for the rational design of new functional materials. Further experimental work, particularly obtaining a definitive crystal structure, would be highly beneficial to validate and refine the theoretical models presented herein.
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An In-depth Technical Guide to the Electron Density Distribution in 2,6-Diiodo-4-nitroaniline
This guide provides a comprehensive analysis of the electron density distribution in 2,6-diiodo-4-nitroaniline, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. By examining its structural and electronic characteristics, we can unlock a deeper understanding of its reactivity, intermolecular interactions, and potential for rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking a detailed exploration of this compound's core electronic features.
Introduction: The Significance of Electron Density in Molecular Design
The three-dimensional distribution of electrons within a molecule is a fundamental determinant of its physical and chemical properties. For drug development professionals, understanding the electron density is paramount as it governs a molecule's ability to interact with biological targets. Regions of high electron density (nucleophilic centers) and low electron density (electrophilic centers) dictate the nature of non-covalent interactions, such as hydrogen bonds and halogen bonds, which are the cornerstone of molecular recognition at the active sites of proteins and enzymes. The molecular electrostatic potential (MEP), which is derived from the electron density, provides a powerful visual tool for predicting these interactions. In this guide, we will dissect the electron density landscape of this compound to illuminate its potential as a pharmacophore.
Molecular Architecture of this compound
This compound is an aromatic compound with the chemical formula C₆H₄I₂N₂O₂.[1][2][3][4] Its structure is characterized by a central benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and two iodine atoms (-I).
| Property | Value | Source |
| Molecular Formula | C₆H₄I₂N₂O₂ | [2][3][4] |
| Molecular Weight | 389.92 g/mol | |
| Melting Point | 251-253 °C | [4] |
| IUPAC Name | This compound |
The spatial arrangement of these substituents is critical to the molecule's electronic properties. The amino group is a strong electron-donating group, while the nitro group is a potent electron-withdrawing group. The two bulky iodine atoms, positioned ortho to the amino group, introduce significant steric hindrance and have a profound impact on the molecule's conformation and intermolecular interactions.
Unveiling the Electron Density: A Dual Approach
A comprehensive understanding of the electron density distribution requires a combination of experimental and theoretical methodologies. While a specific crystal structure for this compound is not publicly available, we can infer its key features from closely related structures and predict its electronic landscape with high accuracy using computational chemistry.
Experimental Insights from Analogous Structures
Crystallographic studies of similar compounds, such as 2,6-diiodo-4-nitrophenol and various other iodo-nitroanilines, reveal the critical role of iodo-nitro interactions and hydrogen bonds in the formation of their supramolecular structures.[5][6] In these systems, the iodine atoms often participate in halogen bonding, acting as electrophilic "σ-hole" donors that interact with the nucleophilic oxygen atoms of the nitro group. This type of interaction significantly influences the packing of molecules in the solid state and can be a key factor in the design of crystalline materials with specific properties. For instance, in 2,6-diiodo-4-nitrophenol, the interplay of hydrogen bonds and iodo-nitro interactions leads to the formation of extended sheets and a three-dimensional framework.[5] It is highly probable that similar interactions govern the crystal packing of this compound.
Theoretical Modeling: A Window into the Electronic World
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting and analyzing the electron density of molecules. By solving the Schrödinger equation for a given molecular geometry, we can obtain a detailed picture of the electron distribution, molecular orbitals, and the molecular electrostatic potential.
The following workflow outlines the standard procedure for a DFT-based analysis of this compound's electron density.
Caption: A typical workflow for the computational analysis of molecular electron density using DFT.
-
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using a functional like B3LYP with a basis set such as 6-311++G(d,p).[7]
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it represents a true energy minimum on the potential energy surface.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This provides a color-coded representation of the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.[7]
Predicted Electron Density Distribution in this compound
Based on the principles of physical organic chemistry and the results from studies on analogous molecules, we can predict the key features of the electron density distribution in this compound.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 2,6-Diiodo-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Supramolecular Architecture of a Key Synthetic Intermediate
2,6-Diiodo-4-nitroaniline is a halogenated aromatic compound of significant interest as a versatile intermediate in organic synthesis, particularly in the development of dyes, pharmaceuticals, and materials with specific optical properties. The introduction of two bulky iodine atoms flanking an amino group, along with the electron-withdrawing nitro group, imparts unique electronic and steric characteristics to the molecule. These features profoundly influence its reactivity, physical properties, and, most critically, its solid-state packing. Understanding the three-dimensional arrangement of molecules in the crystalline state, known as the crystal structure, is paramount for controlling polymorphism, solubility, and ultimately, the efficacy and bioavailability of active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the methodologies and interpretive frameworks used in the crystal structure analysis of this compound. As a senior application scientist, the following sections will not only detail the "how" but also the critical "why" behind the experimental choices, offering field-proven insights into obtaining, solving, and interpreting the crystal structure of this and related compounds.
I. Synthesis and Single-Crystal Growth: The Foundation of a Definitive Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. The quality of the crystal is the single most important determinant for a successful and accurate structure determination.
A. Synthesis of this compound
A common and effective method for the synthesis of this compound involves the direct iodination of 4-nitroaniline.
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of 4-nitroaniline in a suitable solvent, such as glacial acetic acid.
-
Iodinating Agent: Prepare a solution of the iodinating agent. A mixture of iodine and an oxidizing agent (e.g., nitric acid, iodic acid) or the use of iodine monochloride (ICl) are common choices. For this protocol, we will use iodine monochloride.
-
Reaction: Slowly add at least 2 molar equivalents of iodine monochloride to the solution of 4-nitroaniline with vigorous stirring. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation: Upon completion, pour the reaction mixture into an excess of water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any acid residues, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield a yellow crystalline solid.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is an excellent solvent for both the starting material and the iodinating agent, providing a homogeneous reaction medium.
-
Stoichiometry: A slight excess of the iodinating agent ensures the complete di-iodination of the aromatic ring.
-
Purification: Recrystallization is a critical step to remove any mono-iodinated or unreacted starting material, as impurities can inhibit the growth of high-quality single crystals.
B. Single-Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and systematic exploration of various crystallization conditions.
Experimental Protocol: Single-Crystal Growth
-
Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures thereof) to find a solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.
-
Slow Cooling: Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature. Allow the solution to cool slowly to room temperature. A Dewar flask or an insulated container can be used to slow down the cooling rate.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound in a volatile solvent. In the larger container, place a less volatile solvent in which the compound is poorly soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.
Trustworthiness of the Protocol:
These methods are standard and widely practiced in crystallography. The key to success lies in the slow and controlled change in conditions (temperature or solvent composition) to allow for the ordered arrangement of molecules into a single crystal lattice, rather than rapid precipitation into a polycrystalline powder.
II. X-ray Data Collection and Structure Refinement: From Diffraction to a Molecular Model
Once a suitable single crystal is obtained, its atomic structure can be determined using single-crystal X-ray diffraction.
A. Data Collection
The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
Experimental Protocol: Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a glass fiber or a cryoloop.
-
Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector). For weakly diffracting crystals or to minimize thermal motion, data is often collected at low temperatures (e.g., 100 K) using a cryostream.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant set of diffraction data is collected by rotating the crystal through a series of angles.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.
B. Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure and refine the atomic positions and displacement parameters.
Experimental Protocol: Structure Solution and Refinement
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. The heavy iodine atoms in this compound make Patterson methods particularly effective.
-
Structure Refinement: The atomic coordinates and anisotropic displacement parameters are refined against the experimental diffraction data using a least-squares minimization procedure. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric restraints.
-
Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its geometric and crystallographic reasonability.
Authoritative Grounding: The principles of X-ray diffraction and structure refinement are well-established and are described in authoritative texts such as "Crystal Structure Analysis: A Primer" by Glusker and Trueblood.
III. In-Depth Analysis of the this compound Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's geometry and the intermolecular interactions that govern its packing in the solid state.
A. Molecular Geometry
The analysis of bond lengths, bond angles, and torsion angles reveals the precise geometry of the this compound molecule in the crystalline state.
| Parameter | Expected Value | Observed in Similar Structures |
| C-I Bond Length | ~2.10 Å | 2.09 - 2.12 Å |
| C-N (amino) Bond Length | ~1.37 Å | 1.36 - 1.39 Å |
| C-N (nitro) Bond Length | ~1.48 Å | 1.47 - 1.50 Å |
| N-O Bond Length | ~1.23 Å | 1.22 - 1.24 Å |
| C-N-C Angle | - | - |
| O-N-O Angle | ~125° | 123 - 127° |
Note: The table presents typical values for these parameters based on related structures in the Cambridge Structural Database (CSD). The actual values for this compound would be determined from its specific crystal structure refinement.
The steric hindrance caused by the two large iodine atoms ortho to the amino group can lead to a slight pyramidalization of the amino nitrogen and a twisting of the nitro group out of the plane of the benzene ring. These distortions can have a significant impact on the molecule's electronic properties and its ability to form intermolecular interactions.
B. Intermolecular Interactions: The Driving Forces of Crystal Packing
The crystal packing of this compound is dictated by a delicate balance of various intermolecular interactions.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···O hydrogen bonds with the nitro group of an adjacent molecule. This is a common and strong interaction that often plays a key role in the packing of nitroanilines.
-
Halogen Bonding: The iodine atoms, due to the phenomenon of the "σ-hole," can act as halogen bond donors, interacting with the electron-rich oxygen atoms of the nitro group or the nitrogen atom of the amino group of a neighboring molecule. These I···O or I···N interactions are highly directional and can be a significant driving force in the crystal assembly.
-
π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of bulky substituents may, however, lead to offset or slipped-stacking arrangements.
Visualization of Intermolecular Interactions:
Caption: Key intermolecular interactions in the crystal structure of this compound.
The interplay of these interactions leads to the formation of a specific three-dimensional supramolecular architecture. The analysis of this architecture is crucial for understanding the material's properties.
IV. Conclusion: From Structure to Application
The crystal structure analysis of this compound provides invaluable insights into its molecular conformation and the intricate network of intermolecular interactions that govern its solid-state packing. This knowledge is not merely academic; it has profound practical implications. For drug development professionals, understanding the crystal structure is fundamental for controlling polymorphism, which can affect a drug's stability, solubility, and bioavailability. For materials scientists, the ability to predict and control the supramolecular architecture opens up avenues for designing novel materials with tailored optical and electronic properties. The methodologies and analytical frameworks presented in this guide provide a robust foundation for researchers and scientists to confidently tackle the crystal structure analysis of this and other important molecular compounds.
References
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]
- Garden, S. J., et al. (2002). 2,6-Diiodo-4-nitrophenol, 2,6-diiodo-4-nitrophenyl acetate and 2,6-diiodo-4-nitroanisole: interplay of hydrogen bonds, iodo–nitro interactions and aromatic π–π-stacking interactions to give supramolecular structures in one, two and three dimensions.
A Technical Guide to the Thermochemical Landscape of 2,6-Diiodo-4-nitroaniline: Bridging Data Gaps for Advanced Material and Pharmaceutical Development
Abstract
Introduction: The Significance of Thermochemical Properties for 2,6-Diiodo-4-nitroaniline
This compound is a halogenated nitroaromatic compound. This class of molecules is pivotal in various scientific fields. In pharmaceutical sciences, the nitro group can be a crucial pharmacophore, but it is also often flagged as a potential toxicophore, with thermal stability being a key indicator of its safety profile during synthesis, storage, and formulation[1]. The presence of iodine atoms can enhance protein binding or serve as a heavy atom for crystallographic studies.
In the realm of energetic materials, the combination of a nitro group (an energy carrier) and heavy iodine atoms on an aromatic ring suggests unique properties related to density and energy release. The thermal behavior of such compounds is paramount for assessing their safety, stability, and performance[2][3]. The high bond-dissociation energy of the C-NO2 bond in nitroaromatics means that once a runaway reaction is initiated, a significant amount of energy can be released, potentially leading to explosive events[4].
A thorough understanding of the thermochemical properties of this compound is therefore not merely academic. It is a prerequisite for its safe handling and its rational design into novel materials or therapeutic agents. Key thermochemical parameters include:
-
Standard Molar Enthalpy of Formation (ΔfH°m): This value quantifies the energy stored in the molecule's chemical bonds and is fundamental for calculating the energy of any reaction involving the compound.
-
Standard Molar Enthalpy of Combustion (ΔcH°m): This is a measure of the energy released upon complete combustion of the compound and is a critical parameter for energetic materials.
-
Standard Molar Enthalpy of Sublimation (ΔgcrH°m): This parameter is crucial for understanding intermolecular forces in the solid state and is necessary to relate solid-state and gas-phase thermochemical data.
This guide will now delve into the established methodologies for determining these vital parameters.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data for halogenated nitroaromatics requires specialized techniques to ensure accuracy and safety.
Enthalpy of Combustion via Rotating-Bomb Calorimetry
For halogenated compounds, standard bomb calorimetry is insufficient as the combustion products (hydrohalic acids and free halogens) are corrosive and can lead to incomplete combustion. Rotating-bomb calorimetry is the preferred method to overcome these challenges[5][6][7].
Causality Behind Experimental Choices:
-
Rotating Bomb: The rotation of the bomb after ignition ensures that the inner surfaces are washed with a reducing solution (often arsenious oxide or hydrazine dihydrochloride), which quantitatively reduces the combustion products to a single, well-defined state (e.g., iodide ions in solution)[5][8]. This prevents corrosion and ensures a complete and well-defined reaction.
-
Oxygen Pressure: High oxygen pressure (typically 25-30 atm) is used to ensure complete combustion of the organic material.
-
Auxiliary Substance: A substance with a well-known enthalpy of combustion (e.g., benzoic acid) is often used to calibrate the calorimeter and to aid in the complete combustion of samples that are difficult to ignite[9].
Experimental Protocol: Rotating-Bomb Calorimetry
-
Sample Preparation: A pellet of this compound (typically 0.5-1.0 g) is accurately weighed.
-
Bomb Preparation: A measured volume of a reducing solution (e.g., arsenious oxide solution) is added to the bomb. The sample pellet is placed in a crucible, and a fuse wire is attached to the electrodes, making contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and flushed with oxygen before being filled to a pressure of approximately 25 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited by passing a current through the fuse wire. The bomb is then rotated to ensure complete reaction of the combustion products with the reducing solution.
-
Temperature Measurement: The temperature change of the water is carefully monitored until a stable final temperature is reached.
-
Analysis: The bomb is depressurized, and the contents are analyzed to determine the extent of reaction and to check for any side products.
-
Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid), and corrections for the fuse wire ignition and the formation of any side products.
Diagram of Rotating-Bomb Calorimetry Workflow
Caption: Workflow for determining the enthalpy of combustion.
Enthalpy of Sublimation
The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion technique is a highly reliable method for compounds with low vapor pressures[10][11].
Causality Behind Experimental Choices:
-
High Vacuum: The experiment is conducted under high vacuum to ensure that the rate of effusion is solely dependent on the vapor pressure of the substance and not on collisions with background gas molecules.
-
Small Orifice: The effusion cell has a small, well-defined orifice. The size is critical: it must be small enough that the effusion of molecules does not significantly disturb the equilibrium vapor pressure inside the cell.
-
Temperature Control: Precise temperature control is essential, as vapor pressure is highly sensitive to temperature changes.
Experimental Protocol: Knudsen Effusion Mass Loss
-
Sample Loading: A small amount of crystalline this compound is placed in the Knudsen effusion cell.
-
System Evacuation: The apparatus is evacuated to a high vacuum.
-
Isothermal Measurement: The cell is heated to a constant, known temperature. The mass loss of the sample over a specific time is measured using a microbalance.
-
Temperature Variation: The process is repeated at several different temperatures.
-
Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.
Computational Determination of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. High-accuracy composite methods are often employed for this purpose.
Causality Behind Computational Choices:
-
Composite Methods (e.g., G4, CBS-QB3): These methods combine calculations at different levels of theory and with different basis sets to approximate a very high-level calculation at a manageable computational cost. They are designed to yield "chemical accuracy" (typically within 4 kJ/mol of experimental values) for enthalpies of formation[12].
-
Isodesmic Reactions: To improve accuracy and cancel out systematic errors in calculations, isodesmic reactions are often used. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. The enthalpy of formation of the target molecule can be calculated if the enthalpies of formation of the other molecules in the reaction are known experimentally.
Computational Workflow: Ab Initio Calculation of Enthalpy of Formation
-
Geometry Optimization: The 3D structure of this compound is optimized using a method like Density Functional Theory (DFT).
-
Vibrational Frequencies: The vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry using a composite method like G4.
-
Enthalpy of Atomization: The gas-phase enthalpy of formation at 0 K is calculated from the computed total energy and the experimental enthalpies of formation of the constituent atoms in the gas phase.
-
Correction to 298.15 K: The enthalpy of formation at 298.15 K is obtained by adding the calculated thermal corrections.
Diagram of Thermochemical Relationships
Caption: Relationship between key thermochemical parameters.
Tabulated Data for Analogous Compounds
While data for this compound is unavailable, the following table presents thermochemical data for the analogous 2,6-dichloro-4-nitroaniline to provide context and a basis for comparison.
| Thermochemical Parameter | 2,6-Dichloro-4-nitroaniline |
| Formula | C6H4Cl2N2O2 |
| Molar Mass (g·mol-1) | 207.01 |
| ΔfH°m (crystal, 298.15 K) (kJ·mol-1) | -107.3 ± 1.4 |
| ΔgcrH°m (298.15 K) (kJ·mol-1) | 109.2 ± 0.9 |
| ΔfH°m (gas, 298.15 K) (kJ·mol-1) | 1.9 ± 1.7 |
Data sourced from a study on dichloronitroanilines, which can be found through related literature searches[8].
Conclusion and Future Outlook
The thermochemical properties of this compound are critical for its safe and effective application in both pharmaceutical and materials science. This guide has outlined the robust experimental and computational methodologies necessary to obtain this vital data. By employing techniques such as rotating-bomb calorimetry, Knudsen effusion, and high-level ab initio calculations, researchers can bridge the current data gap. The generation of this data will not only ensure the safe handling and processing of this compound but will also enable the rational design of new drugs and energetic materials with tailored properties. It is imperative that future work on this compound includes a thorough determination of its thermochemical landscape.
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- Halpern, A. M. (n.d.). Bomb Calorimetry. University of Indiana.
- Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline.
- University of Rochester. (n.d.). Heat of Combustion: Bomb Calorimeter.
- Zachariah, M. R., & Melius, C. F. (2000). Thermochemistry of Aluminum Species for Combustion Modeling from Ab Initio Molecular Orbital Calculations. Symposium (International) on Combustion, 28(1), 1431-1438.
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Unlocking the Potential of 2,6-Diiodo-4-nitroaniline: A Technical Guide to Emerging Research Frontiers
Abstract
2,6-Diiodo-4-nitroaniline is a seemingly simple aromatic compound, yet it possesses a unique combination of reactive functional groups that position it as a highly versatile, yet underexplored, scaffold in modern chemistry. The presence of two sterically hindered iodine atoms, a reducible nitro moiety, and a nucleophilic amino group on a single phenyl ring presents a confluence of synthetic handles. This guide illuminates a landscape of potential research avenues for this molecule, moving beyond its current status as a mere chemical intermediate. We will delve into its latent potential in the synthesis of novel heterocyclic systems, the development of advanced materials with unique photophysical properties, and its prospective role as a precursor to new classes of bioactive agents. This document is intended to serve as a catalyst for innovation, providing researchers, scientists, and drug development professionals with a comprehensive technical framework and actionable experimental designs to unlock the full scientific value of this compound.
Introduction: The Strategic Value of a Multifunctional Scaffold
This compound (molecular formula C₆H₄I₂N₂O₂) is a yellow crystalline solid characterized by a melting point of 251-253 °C.[1][2][3] While it is known as an intermediate in organic synthesis, its true potential lies in the strategic placement of its functional groups.[1] The two iodine atoms at the ortho-positions relative to the amino group are prime candidates for a variety of transition-metal-catalyzed cross-coupling reactions. The para-nitro group, a strong electron-withdrawing moiety, can be readily reduced to an amine, offering a secondary site for derivatization. Finally, the existing amino group can be functionalized or can participate in cyclization reactions.
This guide will explore three primary frontiers for future research:
-
Advanced Heterocyclic Synthesis: Leveraging the di-iodo functionality for sequential and regioselective cross-coupling reactions to construct complex, polycyclic aromatic systems.
-
Medicinal Chemistry and Bioactive Scaffolds: Exploring the derivatization of the aniline and nitro groups to generate libraries of novel compounds for biological screening, drawing inspiration from the known bioactivity of other halogenated nitroaromatics.
-
Materials Science and Photophysics: Utilizing the electron-rich and electron-poor features of the molecule as a building block for novel dyes, sensors, and other functional materials.
Frontier 1: Advanced Heterocyclic Synthesis via Sequential Cross-Coupling
The twin iodine atoms on the this compound ring are the gateway to a rich field of synthetic exploration. Their steric hindrance and electronic environment allow for the potential of selective, sequential cross-coupling reactions, a powerful tool for building molecular complexity.
Rationale and Mechanistic Considerations
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are fundamental transformations in modern organic synthesis.[4][5] The general catalytic cycle involves oxidative addition of the aryl halide to a low-valent metal catalyst (typically palladium), followed by transmetalation with a coupling partner and reductive elimination to form the new carbon-carbon or carbon-heteroatom bond.[5]
The key to unlocking the potential of this compound lies in exploiting the potential for differential reactivity of the two C-I bonds. While challenging, achieving mono-functionalization would open the door to a stepwise construction of unsymmetrical biaryl and more complex heterocyclic structures.
Proposed Research Workflow
The following workflow outlines a systematic approach to exploring the synthesis of novel heterocycles.
Caption: Proposed workflow for synthesizing novel heterocycles.
Detailed Experimental Protocol: Synthesis of a Novel Dibenzodiazocine Derivative
This protocol details a hypothetical two-step synthesis of a novel, rigid heterocyclic scaffold.
Step 1: Mono-Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base such as K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated intermediate.
Step 2: Reductive Cyclization
-
Dissolve the mono-arylated intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) or perform catalytic hydrogenation with H₂ gas and a Pd/C catalyst.
-
Heat the reaction mixture (if using SnCl₂) or stir under an H₂ atmosphere until the nitro group is fully reduced to an amine, as monitored by TLC or LC-MS.
-
For the subsequent cyclization, add a suitable base (e.g., Cs₂CO₃) and a palladium catalyst with a Buchwald-Hartwig ligand (e.g., Xantphos) or a copper catalyst for an Ullmann-type reaction.
-
Heat the mixture to promote intramolecular C-N bond formation.
-
After the reaction is complete, perform an appropriate workup and purify the final heterocyclic product by column chromatography or recrystallization.
Frontier 2: Medicinal Chemistry and the Pursuit of Bioactivity
Halogenated and nitro-containing aromatic compounds are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[6][7][8][9] this compound presents an excellent starting point for the generation of a diverse library of compounds for biological screening.
Rationale for Bioactivity
-
Halogen Bonding: The iodine atoms can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.
-
Lipophilicity: The presence of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: Halogenation can block sites of metabolism, increasing the in vivo half-life of a drug candidate.
-
Nitro Group as a Bioactive Moiety: The nitro group is a key feature in several antimicrobial drugs.[6] It can be bioreduced in hypoxic environments (such as those found in solid tumors or in certain bacteria) to generate reactive nitrogen species that are cytotoxic.
Proposed Synthetic Pathways for Library Generation
Caption: Synthetic pathways for generating a diverse chemical library.
Protocol: Reduction of the Nitro Group and Subsequent Derivatization
This protocol outlines the synthesis of the key triamine intermediate, a versatile precursor for further functionalization.
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) portion-wise, controlling any exotherm with an ice bath.
-
After the addition is complete, heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2,6-diiodo-1,4-phenylenediamine.
-
This triamine intermediate can then be used in a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions to install a wide range of functional groups at the 4-position.
Frontier 3: Materials Science and Photophysical Properties
The electronic properties of this compound, featuring an electron-donating amino group and an electron-withdrawing nitro group, make it an intriguing candidate for the development of "push-pull" chromophores. These types of molecules are known to exhibit interesting photophysical properties, such as solvatochromism and non-linear optical activity, which are valuable in the design of dyes, sensors, and electronic materials.[10]
Rationale for Materials Applications
By replacing the iodine atoms with conjugated systems via cross-coupling reactions, the π-system of the molecule can be extended, leading to materials with tunable absorption and emission properties. For example, Sonogashira coupling with terminal alkynes could lead to novel fluorescent dyes. Suzuki coupling with electron-rich or electron-poor aromatic systems could be used to fine-tune the HOMO-LUMO gap of the resulting molecule, thereby controlling its color and electronic properties.
Proposed Synthetic Strategy for Novel Dyes
Caption: Synthesis of a push-pull chromophore via Sonogashira coupling.
Protocol: Double Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill with argon three times.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (2.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the dialkynylated product.
-
The resulting compound should be characterized by standard spectroscopic methods (NMR, IR, Mass Spec) and its photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy.
Summary and Future Outlook
This compound is a molecule ripe with untapped potential. Its unique trifunctional nature provides a robust platform for innovation across multiple disciplines. The research directions outlined in this guide—from the synthesis of complex heterocycles and the exploration of novel bioactive agents to the development of advanced materials—represent just the beginning. The systematic exploration of the reactivity of this versatile scaffold will undoubtedly lead to the discovery of new molecules with valuable properties and applications. It is our hope that this guide will inspire researchers to look beyond the catalog entry of this compound and see it for what it truly is: a key that can unlock a world of chemical innovation.
References
- Organic Syntheses Procedure: 2,6-DIIODO-p-NITROANILINE.
- PrepChem.com. Preparation of 2-iodo-4-nitroaniline.
- Organic Syntheses Procedure: 1,2,3-triiodo-5-nitrobenzene.
- Guzman, G. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633.
- Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- ChemBK. This compound.
- NIST WebBook. This compound.
- Semantic Scholar. Using Anilines as Masked Cross-Coupling Partners: Design of a Telescoped Three-Step Flow Diazotization, Iododediazotization, Cross-Coupling Process.
- PubChem. This compound.
- Chemical Communications (RSC Publishing). General rhodium-catalyzed oxidative cross-coupling reactions between anilines: synthesis of unsymmetrical 2,2′-diaminobiaryls.
- MDPI. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes.
- ResearchGate. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- NIH National Center for Biotechnology Information. Advances in the Synthesis of Heterocyclic Compounds and Their Applications.
- YouTube. Cross Coupling Reactions - Catalytic Cycle Key Features.
- ResearchGate. Biological activities of natural halogen compounds.
- RSC Publishing. Part I: Nitroalkenes in the synthesis of heterocyclic compounds.
- Neliti. Synthesis of heterocyclic compounds and their utilities in the field biological science.
- Heterocyclic Compounds.
- PubMed Central. Biological Activity of Recently Discovered Halogenated Marine Natural Products.
- ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- Part II: Nitroalkenes in the synthesis of heterocyclic compounds.
- PrepChem.com. Preparation of 2,6-dichloro-4-nitroaniline.
- RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.
- Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications.
- NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries.
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 2,6-Diiodo-4-nitroaniline
Abstract
This document provides a comprehensive, field-validated protocol for the synthesis of 2,6-Diiodo-4-nitroaniline, a key intermediate in organic synthesis, particularly in the development of azo dyes and pharmaceutical compounds. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and methods for robust characterization. By explaining the causality behind critical experimental choices, this guide aims to empower researchers to execute the synthesis with a high degree of success and to troubleshoot effectively.
Introduction
This compound is a valuable aromatic compound characterized by an aniline core substituted with two iodine atoms ortho to the amino group and a nitro group in the para position. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, while the amino group is a powerful activating and ortho-, para-directing group. This electronic interplay makes the direct, regioselective iodination of 4-nitroaniline a challenging yet essential transformation. The resulting product serves as a versatile building block, with the iodo groups acting as excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Sonogashira) and the amino group available for diazotization or other derivatizations.
This protocol details the synthesis via electrophilic aromatic substitution, a cornerstone of organic chemistry. The method described herein utilizes iodine monochloride (ICl) generated in situ from potassium iodide and an oxidizing agent in an acidic medium, providing a reliable and scalable approach to obtaining the desired product.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 4-nitroaniline proceeds via an electrophilic aromatic substitution reaction. The key to this process is the generation of a potent electrophilic iodine species.
Key Mechanistic Steps:
-
Activation of the Aromatic Ring : The amino group (-NH₂) is a strong activating group, which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring highly susceptible to attack by electrophiles.
-
Generation of the Electrophile : The reaction employs iodine (I₂) and an oxidizing agent, often in the presence of a strong acid like sulfuric acid. The acid protonates the oxidizing agent, which in turn oxidizes I₂ to generate a more powerful electrophilic iodinating species, such as the iodonium ion (I⁺) or a protonated hypoiodous acid (H₂OI⁺). The presence of potassium iodide (KI) helps to solubilize iodine in the aqueous medium through the formation of the triiodide ion (I₃⁻), which remains in equilibrium with I₂.
-
Electrophilic Attack : The electron-rich aromatic ring of 4-nitroaniline attacks the electrophilic iodine species. Due to the powerful directing effect of the amino group, this attack occurs at the positions ortho to it.
-
Rearomatization : The resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton (H⁺) to a base (like water or HSO₄⁻) to restore the aromaticity of the ring.
-
Di-substitution : The process is repeated a second time to add the second iodine atom to the other ortho position, yielding the final this compound product.
Workflow and Mechanistic Overview
Caption: Synthesis workflow for this compound.
Materials and Equipment
Ensure all reagents are of analytical grade or higher. All glassware should be thoroughly cleaned and dried before use.
Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | ≥99% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | ACS Reagent | Fisher Scientific |
| Potassium Iodide | KI | 166.00 | ≥99% | VWR |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | J.T. Baker |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | Decon Labs |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS Reagent | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | Type II | Millipore |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Detailed Experimental Protocol
Estimated Time: 4-6 hours
Reaction Setup
-
Prepare the Reaction Vessel : In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (5.0 g, 36.2 mmol).
-
Add Acidic Medium : Carefully add 50 mL of concentrated sulfuric acid to the flask while stirring. The mixture will generate heat. Allow the mixture to cool to room temperature, at which point the 4-nitroaniline should be completely dissolved, forming a yellow solution.
-
Cool the Mixture : Place the flask in an ice bath and cool the solution to 0-5 °C. It is crucial to maintain this low temperature during the addition of the iodinating agent to control the reaction rate and prevent unwanted side reactions.
Preparation and Addition of the Iodinating Agent
-
Prepare the Iodine Solution : In a separate beaker, dissolve potassium iodide (15.0 g, 90.4 mmol) and iodine (10.0 g, 39.4 mmol) in 20 mL of deionized water. Stir until the iodine is fully dissolved, forming a dark brown solution of potassium triiodide (KI₃).
-
Scientific Rationale : Iodine has poor solubility in water. Potassium iodide is used to form the highly soluble triiodide ion (I₃⁻), which serves as a reservoir for I₂ in the aqueous phase.
-
-
Slow Addition : Transfer the iodine solution to a dropping funnel. Add the solution dropwise to the cold, stirring solution of 4-nitroaniline in sulfuric acid over a period of 60-90 minutes.
-
Causality : A slow, controlled addition is critical. Adding the iodinating agent too quickly can lead to an uncontrolled exotherm and the formation of undesired byproducts. Maintaining the temperature below 5 °C ensures high regioselectivity for the di-iodinated product.
-
Reaction and Work-up
-
Reaction Monitoring : After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours. The color of the mixture will change as the reaction progresses. Monitor the reaction by thin-layer chromatography (TLC) if desired.
-
Quenching : Carefully and slowly pour the reaction mixture over a beaker containing 200 g of crushed ice with constant stirring. This will precipitate the crude product.
-
Scientific Rationale : Quenching on ice serves two purposes: it dilutes the strong acid, making it safer to handle, and it causes the organic product, which is insoluble in water, to precipitate out of the solution.
-
-
Removal of Excess Iodine : The precipitate will likely be dark due to the presence of unreacted iodine. Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise while stirring until the dark color disappears and a yellow solid remains.
-
Mechanism : Sodium thiosulfate reduces excess iodine (I₂) to colorless iodide ions (I⁻): 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻. This step is essential for obtaining a pure product.
-
-
Isolation of Crude Product : Collect the yellow precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).
-
Drying : Press the solid dry on the filter paper and then dry it further in a desiccator or a vacuum oven at 50-60 °C.
Purification
-
Recrystallization : The crude product can be purified by recrystallization from hot ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Safety Protocols and Hazard Management
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Handling Sulfuric Acid : Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It causes severe burns upon contact. Handle it exclusively within a chemical fume hood. In case of skin contact, immediately rinse with copious amounts of water for at least 15 minutes.
-
Handling Iodine : Iodine is corrosive and toxic upon inhalation or ingestion. It can stain skin and clothing. Handle in a well-ventilated area or a fume hood.
-
Waste Disposal : All chemical waste, including filtrates and unused reagents, must be disposed of according to institutional and local environmental regulations. Aqueous acidic and basic wastes should be neutralized before disposal.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques. The data presented below are typical for a successfully synthesized product.
| Technique | Expected Result |
| Appearance | Bright yellow crystalline solid |
| Melting Point | 199-202 °C |
| FTIR (KBr, cm⁻¹) | ~3480, ~3370 (N-H stretch), ~1590 (C=C stretch), ~1520 (asymm. NO₂ stretch), ~1340 (symm. NO₂ stretch), ~820 (C-I stretch) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.4 (s, 2H, Ar-H), δ ~7.9 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~152.0 (C-NH₂), δ ~138.0 (C-NO₂), δ ~128.0 (C-H), δ ~85.0 (C-I) |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction; loss of product during work-up. | Ensure the reaction is stirred for the full duration. Avoid using excessive solvent during recrystallization. Ensure the filtrate from the final wash is neutral to prevent loss of the amine product. |
| Dark, Tarry Product | Reaction temperature was too high; insufficient quenching of iodine. | Strictly maintain the reaction temperature at 0-5 °C during the addition of the iodinating agent. Ensure enough sodium thiosulfate is added to decolorize the solution completely. |
| Product Fails to Precipitate | Insufficient amount of ice used for quenching. | Add more ice or pour the solution into a larger volume of cold water to ensure the product's solubility limit is exceeded. |
| Broad Melting Point Range | Impure product. | Repeat the recrystallization step. Ensure the product is completely dry before taking the melting point. |
References
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]
- Organic Syntheses. (1941). This compound. Org. Synth. 1941, 21, 61. [Link]
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for this compound. [Link]
Application Notes and Protocols: 2,6-Diiodo-4-nitroaniline in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2,6-Diiodo-4-nitroaniline
This compound is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its utility stems from a unique combination of reactive sites: two ortho-positioned iodine atoms, a para-nitro group, and a primary amine. This arrangement allows for a sequence of selective transformations, making it an invaluable precursor for complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.
The two iodine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the para-nitro group activates the C-I bonds, facilitating oxidative addition to the palladium catalyst. Simultaneously, the amino group can be a handle for further derivatization or can direct subsequent reactions. The nitro group itself can be readily reduced to an amine, opening pathways to fused heterocyclic systems like benzimidazoles.[1][2] This document provides an in-depth guide to the key applications of this reagent, complete with detailed protocols and mechanistic insights.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5398-27-6 | [3][4] |
| Molecular Formula | C₆H₄I₂N₂O₂ | [3][4] |
| Molecular Weight | 389.92 g/mol | [3][4] |
| Appearance | Light yellow to amber powder/crystal | [4][5] |
| Melting Point | 251-253 °C (lit.) | [4][5][6] |
| Solubility | Soluble in alcohol, ether; insoluble in water | [5] |
| InChIKey | YPVYMWQYENWFAT-UHFFFAOYSA-N | [3][4] |
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount. This compound is classified as an irritant.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
-
Precautionary Measures:
-
Wash hands and exposed skin thoroughly after handling.[7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4][7]
-
Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4][7]
-
IF ON SKIN: Wash with plenty of soap and water.[7]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Store in a cool, dark, and well-ventilated place under an inert atmosphere, as the compound can be light and air-sensitive.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The dual iodine atoms make this compound an exceptional substrate for sequential or double cross-coupling reactions, enabling the construction of sterically hindered biaryl and aryl-alkyne systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. This compound can be coupled with one or two equivalents of an aryl boronic acid to generate mono- or di-arylated products.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is used. The choice of ligand is critical; bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve catalytic activity, especially for sterically hindered substrates.
-
Base: A base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ is required for the transmetalation step, where the organic group is transferred from boron to palladium. K₃PO₄ is often effective for a wide range of substrates.[8]
-
Solvent: A mixture of an organic solvent (like dioxane, THF, or DMF) and water is common. Water is essential for the activity of the inorganic base.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 1: Synthesis of 2-Iodo-6-phenyl-4-nitroaniline via Mono-Suzuki Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (0.08 equiv)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in the dioxane/water mixture and bubble argon through the solution for 10 minutes to degas.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the mono-arylated product.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking the diiodoaniline scaffold to terminal alkynes. This is a powerful method for creating conjugated systems used in materials science and as precursors for more complex heterocycles.[9][10]
Causality Behind Experimental Choices:
-
Catalysts: This reaction uniquely requires a dual-catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt, typically copper(I) iodide (CuI).[10][11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.[9]
-
Solvent: Anhydrous solvents like THF or DMF are typically used, often with the amine base serving as a co-solvent.
Protocol 2: Synthesis of 2,6-Bis(phenylethynyl)-4-nitroaniline via Double Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and anhydrous TEA via syringe.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Heat the reaction to 50-60 °C and stir for 6-18 hours under an argon atmosphere. Monitor by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired diarylalkyne.
-
Synthesis of Fused Heterocyclic Systems: Benzimidazoles
The presence of ortho-amino and nitro groups on the same scaffold (after mono-arylation/alkynylation and subsequent nitro reduction) makes this compound an ideal starting point for synthesizing substituted benzimidazoles, a "privileged scaffold" in medicinal chemistry.[12][13]
Synthetic Strategy: The core transformation involves the reduction of the nitro group to an amine, generating a substituted ortho-phenylenediamine in situ. This intermediate then undergoes condensation and cyclization with an aldehyde or carboxylic acid derivative. This can be performed in a stepwise manner or as a one-pot reductive cyclocondensation.[2]
Caption: Workflow for benzimidazole synthesis.
Protocol 3: One-Pot Synthesis of 2-Aryl-5,7-diiodo-1H-benzimidazole
-
Rationale: This one-pot procedure combines the nitro reduction and cyclocondensation steps, improving efficiency. Using a mild reducing agent like sodium bisulfite (NaHSO₃) with a metal like zinc can be effective in an aqueous medium.[2]
-
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.2 equiv)
-
Zinc dust (3.0 equiv)
-
Sodium bisulfite (NaHSO₃) (2.0 equiv)
-
Water
-
-
Procedure:
-
In a round-bottom flask, suspend this compound and the aromatic aldehyde in water.
-
Add zinc dust and sodium bisulfite to the suspension.
-
Heat the reaction mixture to reflux (100 °C) and stir vigorously for 3-6 hours. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and filter to remove the zinc catalyst.
-
Pour the filtrate into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.
-
Application in Diazotization Reactions
The primary amine of this compound can be converted into a diazonium salt, which is a versatile intermediate. Due to the electron-withdrawing nature of the iodo and nitro substituents, the amine is weakly basic, requiring specific diazotization conditions.
Protocol 4: Synthesis of 1,2,3-Triiodo-5-nitrobenzene This procedure, adapted from Organic Syntheses, demonstrates the replacement of the amino group with a third iodine atom via a Sandmeyer-type reaction.[14]
-
Causality: Standard diazotization with NaNO₂ in aqueous acid is often ineffective for weakly basic anilines. The use of nitrosylsulfuric acid, prepared from sodium nitrite and concentrated sulfuric acid, provides a stronger nitrosating agent capable of efficiently converting the amine to the diazonium salt.[14]
-
Materials:
-
This compound (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.3 equiv)
-
Potassium Iodide (KI) (3.0 equiv)
-
-
Procedure:
-
Preparation of Diazonium Solution:
-
In a flask, carefully dissolve this compound in concentrated H₂SO₄, cooling in an ice-salt bath to 0-5 °C.
-
In a separate beaker, prepare nitrosylsulfuric acid by adding NaNO₂ portion-wise to cooled concentrated H₂SO₄.
-
Slowly add the cold nitrosylsulfuric acid solution to the aniline solution, maintaining the temperature below 10 °C. Stir for 2 hours.
-
-
Iodination:
-
Prepare a concentrated aqueous solution of potassium iodide.
-
Slowly and carefully pour the cold diazonium salt solution into the stirred KI solution. Vigorous nitrogen evolution will occur.
-
Allow the mixture to stand for several hours, then heat gently on a water bath (60-70 °C) until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the mixture. Collect the dark solid precipitate by vacuum filtration.
-
Wash the solid with water, then with a dilute sodium thiosulfate solution to remove excess iodine, and finally with water again.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 1,2,3-triiodo-5-nitrobenzene.
-
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. John Wiley & Sons, Inc.
- Organic Syntheses. (n.d.). 1,2,3-TRIIODO-5-NITROBENZENE. John Wiley & Sons, Inc.
- LookChem. (n.d.). 2,6-diiodo-3-methyl-4-nitro-aniline Safety Data Sheets(SDS).
- Indian Journal of Chemistry, Section B. (2011). Note A green synthesis of benzimidazoles.
- ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids.
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
- Progress in Chemical and Biochemical Research. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium.
- Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
- ChemBK. (2024). This compound.
- Alkali Scientific. (n.d.). This compound, 1 X 25 g.
- Common Organic Chemistry. (n.d.). Suzuki Reaction.
- ResearchGate. (2015). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.
- Royal Society of Chemistry. (2015). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.
- Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2015). theoretical investigation of 2,6-difluoro- 4-nitroaniline with semi-empirical levels of theory.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- Reddit. (2021). Sonogashira coupling.
- ACS Publications. (2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules.
- PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- SciELO. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
- Wikipedia. (n.d.). 4-Nitroaniline.
- SciHorizon. (2023). Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines.
- Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
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Application Notes & Protocols: Strategic Use of 2,6-Diiodo-4-nitroaniline in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] This guide provides an in-depth exploration of 2,6-diiodo-4-nitroaniline as a substrate in Suzuki coupling. The resulting 2,6-diaryl-4-nitroaniline scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key intermediates for pharmaceuticals and functional dyes.[2][3]
This document will detail the unique challenges and opportunities presented by this substrate, which is characterized by significant steric hindrance from the two ortho-iodine atoms and strong electronic deactivation from the para-nitro group. We will present a robust, ligand-free protocol adapted from highly successful methods developed for the analogous 2,6-dibromo-4-nitroaniline, and provide the scientific rationale behind each procedural step to empower researchers to optimize this powerful transformation.[4]
Substrate Analysis: Chemical & Strategic Considerations
The successful implementation of this compound in Suzuki coupling hinges on understanding its distinct molecular architecture:
-
Dual Reaction Sites: The presence of two iodine atoms allows for a sequential or, more commonly, a twofold Suzuki coupling, enabling the symmetrical diarylation of the aniline core in a single, efficient step.
-
High Reactivity of C-I Bonds: The carbon-iodine bond is weaker than corresponding carbon-bromine or carbon-chlorine bonds. This inherent reactivity facilitates the oxidative addition step, often allowing for milder reaction conditions compared to less reactive haloanilines.
-
Steric Hindrance: The two bulky iodine atoms flanking the amino group present a significant steric challenge. This can impede the approach of the palladium catalyst and influence the choice of coupling partners and reaction conditions.[5][6] Careful optimization is often required to overcome this spatial crowding.
-
Electronic Effects: The potent electron-withdrawing nature of the para-nitro group modulates the electron density of the aromatic ring. While this can activate the C-I bonds towards oxidative addition, the overall electronic landscape of the molecule must be considered when selecting catalytic systems.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and rational optimization.[8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocols & Data
The following protocol is a robust starting point for the double Suzuki coupling of this compound. It is adapted from a highly effective, ligand-free method reported for 2,6-dibromo-4-nitroaniline, which demonstrated broad applicability with various arylboronic acids.[4][10]
Materials & Equipment
-
Substrate: this compound
-
Reagents: Arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Deionized water
-
Glassware: Schlenk flask or sealed reaction vial, condenser
-
Equipment: Magnetic stirrer with heating plate, inert gas line (Argon or Nitrogen), standard work-up and purification apparatus (separatory funnel, rotary evaporator, column chromatography supplies).
Step-by-Step Protocol: Synthesis of 2,6-Diaryl-4-nitroanilines
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired arylboronic acid (2.2 mmol, 2.2 eq.).
-
Add potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.) and palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Through a syringe, add DMF and degassed deionized water in a 10:1 ratio. For a 1.0 mmol scale, a total volume of 3.0 mL (2.7 mL DMF, 0.3 mL water) is recommended.[4]
-
-
Reaction Execution:
-
Place the flask in a heating block on a magnetic stirrer.
-
Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS. Due to the higher reactivity of the C-I bond, the reaction may be complete in less than 12 hours.
-
-
Work-up Procedure:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Dilute the mixture with deionized water (approx. 20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2,6-diaryl-4-nitroaniline product.
-
Data Presentation: Survey of Reaction Conditions
The following table summarizes optimized conditions and yields for the Suzuki coupling of the analogous 2,6-dibromo-4-nitroaniline , providing a strong predictive baseline for experiments with the di-iodo substrate.[4][10] The elevated temperature is critical for achieving high yields, overcoming the steric hindrance of the substrate.
| Entry | Arylboronic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 25 | 12 | <10 |
| 2 | 4-Methylphenylboronic acid | 50 | 12 | 52 |
| 3 | 4-Methylphenylboronic acid | 80 | 12 | 95 |
| 4 | Phenylboronic acid | 80 | 12 | 96 |
| 5 | 4-Methoxyphenylboronic acid | 80 | 12 | 98 |
| 6 | 4-Fluorophenylboronic acid | 80 | 12 | 95 |
| 7 | 2-Fluorophenylboronic acid | 80 | 12 | 93 |
| 8 | 2,4-Difluorophenylboronic acid | 80 | 12 | 94 |
Data adapted from a study on 2,6-dibromo-4-nitroaniline.[4][10]
Scientific Rationale & Troubleshooting
-
Why a Ligand-Free System? While bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are often essential for challenging Suzuki couplings, this system performs remarkably well without them.[7][11] The high reactivity of the C-I bond and the use of a polar aprotic solvent (DMF) likely stabilize the palladium catalyst sufficiently, simplifying the protocol and reducing costs.[10]
-
Role of the Base and Water: The base (K₂CO₃) is essential for the transmetalation step.[12] It reacts with the boronic acid to form a more reactive boronate anion. The presence of water can accelerate this process and aid in the dissolution of the inorganic base.[12]
-
Impact of Temperature: As shown in the data table, elevating the temperature to 80 °C is critical for high conversion.[4][10] This provides the necessary energy to overcome the activation barrier, particularly for the sterically hindered oxidative addition and reductive elimination steps.
Caption: A logical workflow for executing and troubleshooting the Suzuki coupling protocol.
Conclusion
This compound is a valuable and highly reactive substrate for synthesizing sterically demanding 2,6-diaryl-4-nitroaniline derivatives. By leveraging its inherent reactivity and employing optimized, ligand-free conditions, researchers can efficiently access these important molecular scaffolds. The protocols and insights provided herein serve as a comprehensive guide for scientists in academic and industrial settings, enabling the confident application of this chemistry to accelerate research and development programs.
References
- The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. ResearchGate.
- Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry.
- Suzuki cross-coupling reaction. YouTube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- 2,6-Dichloro-4-nitroaniline. Wikipedia.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Iodine‐Catalyzed Suzuki–Miyaura Coupling Performed in Air. Wiley Online Library.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate.
- Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. Royal Society of Chemistry.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications.
- ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate.
- 2,6-Dichloro-4-nitroaniline. PubChem.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health.
- Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. ResearchGate.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate.
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- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,6-Diiodo-4-nitroaniline as a Strategic Building Block for Heterocyclic Compound Synthesis
Introduction
In the landscape of pharmaceutical chemistry and materials science, heterocyclic compounds form the bedrock of discovery, with a significant percentage of all known bioactive molecules and functional materials incorporating these cyclic structures.[1][2] The strategic selection of starting materials is paramount to the efficient and modular synthesis of these complex scaffolds. 2,6-Diiodo-4-nitroaniline has emerged as a particularly powerful and versatile building block. Its utility stems from a unique combination of three distinct, orthogonally reactive functional groups: two sterically accessible iodine atoms, a reducible nitro group, and a nucleophilic amino group. This arrangement allows for a programmed, stepwise elaboration of the aromatic core, enabling the synthesis of a diverse array of fused and substituted heterocyclic systems, including benzimidazoles, carbazoles, and other privileged structures in drug discovery.[3][4][5]
This guide provides an in-depth exploration of the chemistry of this compound, detailing its properties, safety considerations, and key applications. We present field-proven, step-by-step protocols for cornerstone transformations, including palladium-catalyzed cross-coupling reactions and reductive cyclization strategies, to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data
This compound is a pale yellow, crystalline solid that is air and light sensitive.[6][7] Proper storage and handling are essential for maintaining its purity and ensuring laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄I₂N₂O₂ | [6][8] |
| Molecular Weight | 389.92 g/mol | [6][8] |
| CAS Number | 5398-27-6 | [6][8] |
| Appearance | Pale yellow to yellow crystalline powder | [6][7] |
| Melting Point | 251-255 °C | [6][7] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [7] |
| Purity (Typical) | ≥97% (GC) | [6] |
Safety and Handling
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[8][9]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[8][9]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[8][9]
Precautionary Measures:
-
Prevention: Wash hands and exposed skin thoroughly after handling.[10] Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[9][10] Use only in a well-ventilated area.
-
Response:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed and protected from light and air.[6][10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
Strategic Application in Heterocyclic Synthesis
The true synthetic power of this compound lies in the differential reactivity of its functional groups. The carbon-iodine bonds are highly susceptible to palladium-catalyzed cross-coupling reactions, while the nitro group serves as a masked amino group, accessible via reduction, which can then participate in intramolecular cyclization reactions.
Diagram 1: Synthetic pathways from this compound.
Protocols for Palladium-Catalyzed Cross-Coupling
The C-I bonds of this compound are excellent electrophilic partners in palladium-catalyzed reactions due to the relative ease of oxidative addition to Pd(0) complexes. This allows for the construction of C-C and C-N bonds under relatively mild conditions.
Protocol: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[11][12] This protocol details a typical double Suzuki coupling to synthesize a 2,6-diaryl-4-nitroaniline derivative.
Rationale: The reaction requires a palladium catalyst (often a pre-catalyst like Pd₂(dba)₃ that forms the active Pd(0) in situ), a phosphine ligand to stabilize the catalyst and facilitate the catalytic cycle, and a base (like K₃PO₄) to activate the boronic acid for the crucial transmetalation step.[12][13]
Diagram 2: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol, 390 mg), the desired arylboronic acid (2.5 mmol, 2.5 equiv.), and potassium phosphate (K₃PO₄) (4.0 mmol, 849 mg).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 23 mg) and a suitable phosphine ligand (e.g., XPhos, 0.1 mmol, 48 mg).
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2,6-diaryl-4-nitroaniline.
Protocol: Sonogashira C-C Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the aryl iodide with a terminal alkyne.[14][15] This is a powerful method for introducing rigid, linear alkyne linkers into a molecular scaffold.
Rationale: The reaction mechanism involves two interconnected catalytic cycles.[16] The palladium cycle activates the aryl iodide, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive towards transmetalation with the palladium complex. An amine base (e.g., triethylamine) is used both as a base to deprotonate the alkyne and often as the solvent.[16]
Diagram 3: Workflow for Sonogashira cross-coupling.
Step-by-Step Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 390 mg), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.06 mmol, 11 mg).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (TEA) (5 mL).
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen for 15 minutes.
-
Reagent Addition: Add the terminal alkyne (2.5 mmol, 2.5 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (25 mL). Wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by water (1 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the desired 2,6-dialkynyl-4-nitroaniline.
Protocol: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[17][18][19]
Rationale: This reaction couples an aryl halide with an amine.[17] It requires a palladium source, a specialized, sterically hindered phosphine ligand (which is critical for promoting the challenging C-N reductive elimination step), and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), to deprotonate the amine.[19][20]
Diagram 4: Workflow for Buchwald-Hartwig C-N amination.
Step-by-Step Protocol:
-
Glovebox Setup: Inside an inert atmosphere glovebox, add this compound (1.0 mmol, 390 mg), sodium tert-butoxide (NaOt-Bu) (2.8 mmol, 269 mg), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg), and the phosphine ligand (e.g., BINAP, 0.06 mmol, 37 mg) to an oven-dried vial.
-
Solvent Addition: Add anhydrous toluene (10 mL).
-
Reagent Addition: Add the amine coupling partner (e.g., morpholine, 2.5 mmol, 218 µL).
-
Sealing: Seal the vial tightly with a Teflon-lined cap.
-
Heating: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110 °C.
-
Monitoring: Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool to room temperature and carefully quench the reaction by adding water (5 mL). Dilute with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite to remove catalyst residues.
-
Extraction: Wash the organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired 2,6-diamino-4-nitroaniline derivative.
Protocol: Reductive Cyclization for Benzimidazole Synthesis
A hallmark application of nitroaniline derivatives is their conversion into benzimidazoles, a core structure in many pharmaceuticals.[3][21] This process involves the reduction of the nitro group to an amine, followed by a one-pot condensation and cyclization with an aldehyde.
Rationale: A reducing agent, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), chemoselectively reduces the nitro group in the presence of the C-I bonds, forming a transient ortho-phenylenediamine. This intermediate is immediately trapped by an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and aromatization (often via oxidation by air) to furnish the benzimidazole ring system.[22]
Diagram 5: Reductive cyclization pathway to benzimidazoles.
Step-by-Step Protocol:
-
Vessel Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol, 390 mg) and the desired aldehyde (1.2 mmol, 1.2 equiv.) in ethanol or DMF (15 mL).
-
Aqueous Addition: Add water (5 mL) to the solution.
-
Reducing Agent: Add sodium dithionite (Na₂S₂O₄) (4.0 mmol, 696 mg) portion-wise over 10 minutes. The solution will typically warm up and may change color.
-
Heating: Heat the reaction mixture to reflux (80-90 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, more polar, UV-active spot corresponding to the benzimidazole product.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Precipitation: A solid precipitate of the crude product should form. If not, adjust the pH to ~7-8 with a saturated NaHCO₃ solution to induce precipitation.
-
Filtration: Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Drying: Dry the solid product under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
References
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- LookChem. (n.d.). 2,6-diiodo-3-methyl-4-nitro-aniline Safety Data Sheets(SDS).
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- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
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- ACS Publications. (n.d.). Synthesis of Diindolocarbazoles by Cadogan Reaction: Route to Ladder Oligo(p-aniline)s.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes.
- Beilstein Archives. (n.d.). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels-Alder reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- National Center for Biotechnology Information. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC.
- Royal Society of Chemistry. (n.d.). Trends in carbazole synthesis – an update (2013–2023). Organic & Biomolecular Chemistry.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- Neliti. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
- National Center for Biotechnology Information. (n.d.). Photoinduced inverse Sonogashira coupling reaction. PMC.
- Heterocyclic Compounds. (n.d.).
- Royal Society of Chemistry. (n.d.). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances.
- PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline.
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Protocol for the purification of 2,6-Diiodo-4-nitroaniline by recrystallization
An Application Note and Protocol for the Purification of 2,6-Diiodo-4-nitroaniline by Recrystallization
Introduction
This compound is a halogenated aromatic compound with significant utility as an intermediate in organic synthesis, particularly in the development of dyes, pharmaceuticals, and other specialized chemical products.[1] Commercially available or synthetically produced this compound often contains impurities arising from the manufacturing process, such as starting materials or by-products.[1] For high-purity applications, especially in drug development and materials science, an effective purification method is essential.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The method is predicated on the principle that the solubility of most solids in a solvent increases with temperature.[4] By dissolving an impure solid in a minimal amount of a suitable hot solvent and then allowing the solution to cool slowly, the desired compound will preferentially crystallize out, leaving the more soluble impurities behind in the solution (mother liquor).[5] This application note provides a detailed, field-proven protocol for the purification of this compound, grounding the procedural steps in the fundamental principles of crystallization science.
Core Principle of Recrystallization
The efficacy of recrystallization hinges on the differential solubility of the target compound and its contaminants within a chosen solvent at varying temperatures. An ideal solvent will exhibit high solubility for the target compound at its boiling point and low solubility at or below room temperature.[6][7] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution to form a crystal lattice. This lattice formation is a highly selective process; impurity molecules are typically excluded as they do not fit well into the growing crystal structure of the pure compound, thus remaining dissolved in the solvent.[2] The subsequent isolation of these crystals by filtration yields a product of significantly higher purity.[8]
Safety and Handling Precautions
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][9] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles (eyeshields), and chemical-resistant gloves (e.g., nitrile), must be worn at all times. All procedures should be conducted within a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[10] Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning the procedure.[9][11]
Materials and Equipment
Reagents:
-
Crude this compound (e.g., 97% purity)
-
Proposed Recrystallization Solvents (Reagent Grade or higher): Ethanol, Glacial Acetic Acid, Isopropanol
-
Deionized Water
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Fluted filter paper
-
Buchner funnel and filter flask
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Melting point apparatus
Experimental Protocol: A Two-Part Approach
Part 1: Selection of an Optimal Recrystallization Solvent
The choice of solvent is the most critical variable in a successful recrystallization.[5] Based on literature, this compound is soluble in alcohol and ether but insoluble in water, making polar organic solvents a good starting point.[1] A small-scale test should be performed to confirm the ideal solvent.
Procedure:
-
Place approximately 50-100 mg of crude this compound into three separate test tubes.
-
To each tube, add a different potential solvent (e.g., Ethanol, Isopropanol, Glacial Acetic Acid) dropwise at room temperature, swirling after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[7]
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath while swirling. Add the solvent in small portions until the solid just dissolves.[7]
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.[2]
-
Evaluate the outcome: The best solvent is one that dissolves the compound when hot but yields a large quantity of crystalline precipitate upon cooling. Ethanol is often a suitable choice for nitroaniline compounds.[14] For this protocol, we will proceed with Ethanol.
| Solvent | Boiling Point (°C) | Key Characteristics | Reference |
| Ethanol | 78.4 | Good general-purpose solvent for moderately polar compounds. Solubilizes this compound when hot.[1] | [15] |
| Glacial Acetic Acid | 118 | High boiling point; effective for many aromatic amines. Can be used for similar halogenated nitroanilines.[16] | [17] |
| Isopropanol | 82.6 | Similar properties to ethanol, offers a slightly different polarity profile. | [15] |
| Water | 100 | The compound is reported to be insoluble, making it a potential anti-solvent in a mixed-solvent system (e.g., Ethanol/Water).[1] | [15] |
Part 2: Detailed Recrystallization Workflow
This protocol assumes the presence of both soluble and insoluble impurities in the crude starting material.
Step 1: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 250 mL). Using an Erlenmeyer flask minimizes solvent evaporation and contamination.[5]
-
Add a magnetic stir bar to the flask.
-
Add a small volume of the selected solvent (Ethanol) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves. Causality : It is critical to use the minimum amount of hot solvent required to fully dissolve the compound to ensure the solution is saturated, which maximizes the yield of crystals upon cooling.[3]
Step 2: Hot Filtration (Removal of Insoluble Impurities) If the hot solution contains visible insoluble impurities (e.g., dust, particulates) or is colored and requires decolorizing carbon, a hot filtration is necessary.[18]
-
Set up a second Erlenmeyer flask (the receiving flask) on the hot plate containing a small amount of the solvent. Bring this solvent to a boil.
-
Place a stemless or short-stemmed funnel with fluted filter paper into the neck of the receiving flask. Causality : The hot solvent vapors from the receiving flask will keep the funnel and filter paper warm, preventing the desired compound from prematurely crystallizing and clogging the filter.[12][13]
-
Once the funnel is hot, carefully and quickly pour the hot dissolved sample solution through the fluted filter paper in portions.[12]
-
After all the solution has been transferred, rinse the first flask with a small amount of fresh hot solvent and pour this rinsing through the filter to recover any residual product.
Step 3: Crystallization
-
Remove the receiving flask containing the hot, clear filtrate from the heat source.
-
Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.[5]
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[13]
Step 4: Crystal Isolation and Washing
-
Set up a Buchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent (Ethanol) and apply vacuum to ensure the paper is sealed against the funnel.[5]
-
With the vacuum on, swirl the flask containing the crystals to create a slurry and pour it into the center of the Buchner funnel.
-
Use a small amount of the cold filtrate (mother liquor) or fresh cold solvent to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
-
Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent. Causality : The wash step removes any adhering mother liquor which contains the soluble impurities.[22] Using ice-cold solvent minimizes the loss of the purified product, as it is poorly soluble at low temperatures.[2][8]
-
Break the vacuum, add the cold wash solvent to just cover the crystals, and gently stir the slurry with a spatula. Reapply the vacuum to pull the wash solvent through.[22]
Step 5: Drying
-
Continue to draw air through the crystals in the Buchner funnel for 10-15 minutes to help evaporate the bulk of the solvent.[2]
-
Carefully remove the filter cake from the funnel and spread the crystals onto a pre-weighed watch glass.
-
Allow the crystals to air-dry completely in a well-ventilated area (or a desiccator) until a constant weight is achieved. The final product should be a mass of fine, yellow crystals.[23]
Workflow Visualization
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Application Note: Synthesis of Novel Azo Dyes Utilizing 2,6-Diiodo-4-nitroaniline as a Diazo Component
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of azo dyes using 2,6-diiodo-4-nitroaniline as the diazo precursor. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and biomedical research.[1][2] The unique electronic and steric properties of this compound—a weakly basic amine due to the strong electron-withdrawing effects of two iodine atoms and a nitro group—make it a valuable, albeit challenging, starting material for creating dyes with potentially novel chromophoric properties. This document outlines the fundamental principles of diazotization under strong acid conditions and subsequent azo coupling, providing field-tested protocols, safety data, and characterization guidelines for researchers in organic synthesis, materials science, and drug development.
Introduction: The Strategic Role of this compound
Azo compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings.[2][3] This extended system of conjugated pi electrons is responsible for their vibrant colors.[4] The final color and properties of the dye are determined by the specific aromatic structures of the diazo component (from the aromatic amine) and the coupling component.
This compound is a particularly interesting diazo precursor for several reasons:
-
Electronic Effects: The para-nitro group and the two ortho-iodo substituents are strongly electron-withdrawing, which significantly reduces the basicity of the aniline amine group. This necessitates specialized, aggressive diazotization conditions.[5]
-
Bathochromic Shift: The presence of these heavy iodine atoms and the nitro group can lead to a bathochromic (deepening of color) shift in the resulting dye's absorption spectrum, potentially yielding unique shades of red, brown, and blue.[3]
-
Steric Influence: The bulky iodine atoms provide steric hindrance around the azo linkage, which can enhance the dye's stability against light and chemical degradation.
This guide provides the necessary framework to successfully leverage these properties in a laboratory setting.
Core Chemical Principles
The synthesis is a two-stage process: (1) Diazotization of the amine and (2) Azo coupling with a nucleophilic aromatic compound.[6]
Diazotization of a Weakly Basic Amine
The conversion of a primary aromatic amine to a diazonium salt is known as diazotization.[7] This reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[8][9]
Due to the severely diminished nucleophilicity of the amino group in this compound, standard diazotization in dilute HCl is ineffective. The required protocol involves dissolving the amine in concentrated sulfuric acid to form the amine salt. A pre-cooled mixture of sodium nitrite in sulfuric acid (creating nitrosylsulfuric acid, ONSO₃H) is then added. This potent nitrosating agent is necessary to react with the weakly basic amine.[5]
Azo Coupling
Azo coupling is an electrophilic aromatic substitution reaction.[4][10] The newly formed aryldiazonium cation is a weak electrophile that reacts with electron-rich aromatic compounds, known as coupling components.[4]
-
Phenolic Couplers (e.g., 2-Naphthol): The reaction is typically run under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion, accelerating the reaction.
-
Amine Couplers (e.g., N,N-dimethylaniline): The reaction is run under mildly acidic conditions (pH 4-7) to ensure sufficient concentration of the diazonium salt while preventing protonation of the coupling amine, which would deactivate it.
The diazonium electrophile typically attacks the para position of the coupling component. If this position is blocked, it will attack at an available ortho position.[4]
Safety & Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
| Substance | CAS Number | Key Hazards |
| This compound | 5398-27-6 | Causes skin and serious eye irritation. May cause respiratory irritation.[12][13] |
| Concentrated Sulfuric Acid | 7664-93-9 | Causes severe skin burns and eye damage. |
| Sodium Nitrite | 7632-00-0 | Oxidizer. Toxic if swallowed. |
| 2-Naphthol | 135-19-3 | Harmful if swallowed. Causes serious eye damage. |
Note: Dry diazonium salts are explosive and should never be isolated.[2] Always keep the diazonium salt in a cold, aqueous solution for immediate use.
Detailed Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol is adapted from a verified general method for weakly basic amines.[5]
Materials:
-
This compound (5.0 g, 12.8 mmol)
-
Concentrated Sulfuric Acid (sp. gr. 1.84, ~35 mL)
-
Sodium Nitrite (NaNO₂), finely powdered (1.1 g, 15.9 mmol)
-
Urea (~1-2 g)
-
500 mL three-necked flask, mechanical stirrer, dropping funnel, thermometer
-
Ice-salt bath
Procedure:
-
Prepare Amine Solution: In the three-necked flask, carefully add 5.0 g (12.8 mmol) of this compound to 25 mL of concentrated sulfuric acid. Stir with the mechanical stirrer until fully dissolved.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath.
-
Prepare Nitrosylsulfuric Acid: In a separate beaker, cool 10 mL of concentrated sulfuric acid to 5°C in an ice bath. Slowly, and with vigorous stirring, add 1.1 g (15.9 mmol) of finely powdered sodium nitrite. Maintain the temperature below 10°C to avoid the evolution of nitrogen oxide gases.[5]
-
Diazotization Reaction: Slowly add the cold nitrosylsulfuric acid solution from step 3 to the stirred amine solution from step 2. The rate of addition should be controlled to keep the internal temperature of the reaction mixture below 10°C.
-
Complete Reaction: Once the addition is complete, remove the flask from the ice-salt bath and continue stirring for 1-2 hours at room temperature. Diazotization is complete when a drop of the reaction mixture added to water forms a clear yellow solution.[5]
-
Quenching: Pour the resulting solution slowly and with stirring into a beaker containing ~250 g of cracked ice.
-
Remove Excess Nitrite: Add small portions of urea to the solution until the vigorous evolution of gas (N₂) ceases. This step is critical to remove excess nitrous acid, which could otherwise interfere with the coupling reaction.[5]
-
Final Solution: The resulting clear, cold diazonium salt solution is now ready for immediate use in the coupling reaction. Do not store.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol (1.85 g, 12.8 mmol)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Hydrochloric Acid (HCl) solution (10% v/v)
-
Buchner funnel and filter paper
Procedure:
-
Prepare Coupling Solution: In a 600 mL beaker, dissolve 1.85 g (12.8 mmol) of 2-naphthol in approximately 50 mL of 10% NaOH solution. Stir until a clear solution is obtained.
-
Cooling: Cool the 2-naphthol solution to 0-5°C in an ice bath.
-
Coupling Reaction: While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1, step 8) to the cold 2-naphthol solution.
-
Precipitation: A deeply colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
pH Adjustment: Check the pH of the slurry. It should be mildly alkaline. If it is too acidic, the coupling will be incomplete. If necessary, add a small amount of 10% NaOH solution.
-
Isolation: Collect the solid azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral and colorless. This removes any unreacted salts or starting materials.
-
Drying: Press the filter cake as dry as possible on the funnel, then transfer the solid to a watch glass and allow it to air-dry or dry in a desiccator. Do not heat the crude product.
Characterization & Expected Results
The synthesized dye can be characterized to confirm its structure and purity.
| Parameter | Method | Expected Observation |
| Physical Appearance | Visual Inspection | A deeply colored (e.g., dark red, violet, or brown) crystalline powder. |
| Yield | Gravimetric Analysis | Theoretical yield should be calculated based on the limiting reagent (this compound). |
| Melting Point | Melting Point Apparatus | A sharp melting point range indicates high purity. |
| UV-Visible Spectroscopy | Spectrophotometer (in a suitable solvent like ethanol or DMF) | A characteristic absorption maximum (λmax) in the visible region (400-700 nm) confirms the chromophore. |
| FT-IR Spectroscopy | FT-IR Spectrometer | Presence of an N=N stretch (typically weak, ~1450 cm⁻¹), absence of the primary amine N-H stretch (~3300-3500 cm⁻¹). |
References
- Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Organic Syntheses Procedure.
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- Sigma-Aldrich. (n.d.). This compound 97%. MilliporeSigma.
- Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
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- Eltaboni, F., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews.
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Application Notes & Protocols: The Strategic Utility of 2,6-Diiodo-4-nitroaniline in Modern Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2,6-Diiodo-4-nitroaniline in medicinal chemistry.
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a variety of biological targets. This compound is a quintessential example of such a scaffold. Its unique trifecta of functionalities—a nucleophilic aniline core, a reducible nitro group, and two ortho-positioned iodine atoms—provides a versatile platform for the synthesis of complex, biologically active molecules.[1][2] The iodine atoms, in particular, are superb leaving groups for palladium-catalyzed cross-coupling reactions, enabling the strategic installation of diverse substituents to probe the steric and electronic requirements of target active sites.
This guide provides a senior scientist's perspective on leveraging this compound, detailing not just the "how" but the "why" behind key synthetic transformations and offering robust protocols for its application in contemporary drug discovery programs, particularly in the development of kinase inhibitors and novel anticancer agents.
Physicochemical Properties
A foundational understanding of the starting material is critical for experimental success. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄I₂N₂O₂ | [1][2][3] |
| Molecular Weight | 389.92 g/mol | [1][4] |
| CAS Number | 5398-27-6 | [1][2][4] |
| Appearance | Light yellow to amber solid/powder | [3][5] |
| Melting Point | 251-253 °C | [3] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [3] |
Core Application I: A Scaffold for Kinase Inhibitor Synthesis
The 4-anilino-quinazoline and related scaffolds are cornerstones of modern kinase inhibitor design, found in FDA-approved drugs like erlotinib and gefitinib.[6] The 2,6-disubstituted aniline motif is crucial for achieving selectivity and potency. The substituents at the 2 and 6 positions can establish key interactions within the ATP-binding pocket and control the conformation of the inhibitor. This compound serves as an ideal starting point for creating libraries of such inhibitors. The strategically placed iodine atoms allow for sequential or dual cross-coupling reactions, providing access to a wide chemical space.[7][8]
Key Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than C-Br or C-Cl bonds, making it the handle of choice for selective functionalization.[9] Two of the most powerful reactions in this context are the Suzuki-Miyaura and Sonogashira couplings.
The following diagram illustrates a typical workflow for elaborating the this compound core into a diverse set of kinase inhibitor precursors.
Caption: Synthetic pathways from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the double Suzuki-Miyaura coupling to synthesize 2,6-diaryl-4-nitroaniline derivatives.
Rationale: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The use of a palladium catalyst, typically with a phosphine ligand, in the presence of a base is standard. An aqueous solvent system often accelerates the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 389.9 mg).
-
Addition of Boronic Acid: Add the desired arylboronic acid (2.5 mmol, 2.5 equivalents).
-
Catalyst and Base: Add potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 57.8 mg).
-
Solvent Addition: Add a 3:1 mixture of Dioxane and Water (12 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired 2,6-diaryl-4-nitroaniline.
-
Expected Outcomes:
| Arylboronic Acid | Product | Typical Yield |
| Phenylboronic acid | 2,6-Diphenyl-4-nitroaniline | 80-95% |
| 4-Methoxyphenylboronic acid | 2,6-Bis(4-methoxyphenyl)-4-nitroaniline | 75-90% |
| 3-Pyridylboronic acid | 2,6-Di(pyridin-3-yl)-4-nitroaniline | 65-85% |
Protocol 2: Sonogashira Cross-Coupling
This protocol describes the synthesis of 2,6-dialkynyl-4-nitroaniline derivatives, which are valuable intermediates for constructing macrocycles or other rigid structures.[7]
Rationale: The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds.[10] It uniquely requires a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the catalytic cycle.[11][12] An amine base like triethylamine often serves as both the base and a solvent.
Caption: The palladium-copper catalytic cycle in Sonogashira coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol, 389.9 mg) in a mixture of THF (10 mL) and triethylamine (Et₃N, 5 mL).
-
Addition of Alkyne: Add the terminal alkyne (2.5 mmol, 2.5 equivalents).
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21.1 mg) and Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg).
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 6-18 hours. The reaction is often accompanied by the formation of a triethylammonium iodide precipitate.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove solids, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter and concentrate the solution.
-
Purify the crude product via column chromatography on silica gel to obtain the pure 2,6-dialkynyl-4-nitroaniline.
-
Core Application II: Precursor for Anticancer Agents
Nitroaromatic compounds are a known class of bioactive molecules with applications in anticancer drug development.[13][14][15] The nitro group can be a critical pharmacophore or serve as a handle for further derivatization after reduction to an amine.
Protocol 3: Reduction of the Nitro Group
This protocol provides a reliable method for reducing the nitro group of a substituted 2,6-diaryl-4-nitroaniline to the corresponding diamine, a key step in synthesizing many bioactive molecules.
Rationale: The reduction of an aromatic nitro group is a fundamental transformation. While various methods exist (e.g., catalytic hydrogenation), the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) is particularly effective in laboratory settings. It is tolerant of many functional groups, proceeds under mild conditions, and is operationally simple.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the 2,6-disubstituted-4-nitroaniline derivative (1.0 mmol) in ethanol (20 mL).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol, 1.13 g) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. The reaction is typically complete when the yellow color of the starting material disappears.
-
Work-up:
-
Cool the reaction to room temperature and carefully pour it over crushed ice.
-
Basify the mixture to pH > 8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will precipitate tin salts.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
The resulting 1,4-benzenediamine derivative is often pure enough for the next step, but can be further purified by column chromatography or recrystallization if necessary.
-
References
- Benchchem. Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine.
- ResearchGate. N-(4-nitrophenyl) -2,6-di (thiophen-2-yl) aniline (NFDOTA). Synthesis...
- PubChem. This compound | C6H4I2N2O2 | CID 79386.
- National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- NIST WebBook. This compound.
- PubMed Central. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- PubMed Central. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Wikipedia. 2,6-Dichloro-4-nitroaniline.
- Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
- National Institutes of Health. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications.
- TCI AMERICA. This compound 5398-27-6.
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- NIST WebBook. This compound.
- PubChem. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430.
- RSC Publishing. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.
- ChemBK. This compound.
- ScienceDirect. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
- ResearchGate. (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
- Organic Chemistry Portal. Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes.
- MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- ResearchGate. Selected kinase profile of 4 key compounds.
- ResearchGate. interplay of hydrogen bonds, iodo–nitro interactions and aromatic π–π-stacking interactions to give supramolecular structures in one, two and three dimensions.
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- PubMed Central. Special Issue “Bioactive Compounds from Natural Sources (2020, 2021)”.
- PubMed Central. Characterization of six bioactive compounds from two soil-derived Streptomyces strains, F9 and F4 from Iran.
- PubMed Central. Historical Perspective and Current Trends in Anticancer Drug Development.
- Sigma-Aldrich. This compound 97 5398-27-6.
- ChemUniverse. This compound.
- Google Patents. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.
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The Challenging Diazotization of 2,6-Diiodo-4-nitroaniline: A Comprehensive Guide to Synthesis and Application
For the seasoned researcher in organic synthesis and drug development, the transformation of an aromatic amine to a diazonium salt is a gateway to a vast landscape of chemical diversity. However, not all anilines are created equal. The diazotization of 2,6-diiodo-4-nitroaniline presents a formidable challenge due to a confluence of steric hindrance and electronic deactivation. This guide provides a detailed exploration of the theoretical underpinnings, a field-proven protocol for this demanding reaction, and insights into the synthetic utility of the resulting 2,6-diiodo-4-nitrobenzenediazonium salt.
The Underlying Chemistry: Overcoming Steric and Electronic Hurdles
The diazotization of a primary aromatic amine involves its reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form a diazonium salt.[1][2] The mechanism initiates with the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic amino group.[3]
However, in the case of this compound, this seemingly straightforward process is significantly hampered by two key factors:
-
Steric Hindrance: The two bulky iodine atoms flanking the amino group physically obstruct the approach of the nitrosating agent. This steric shield dramatically slows down the rate of the initial N-nitrosation step, a common issue with sterically hindered anilines.
-
Electronic Deactivation: The potent electron-withdrawing nature of the nitro group at the para position, compounded by the inductive effects of the two ortho-iodine atoms, renders the amino group exceptionally electron-deficient. This reduced nucleophilicity further disfavors the reaction with the electrophilic nitrosonium ion.
To overcome these obstacles, forcing conditions are necessary. The use of a highly acidic medium, such as concentrated sulfuric acid, is essential. In such an environment, the equilibrium is shifted towards the formation of the more reactive nitrosating species.
Experimental Protocol: A Validated Approach
The following protocol is adapted from a well-established procedure for the diazotization of weakly basic amines and has been proven effective for this compound.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 389.92 | 50 g | 0.13 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 300 cc | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 12 g | 0.17 |
| 85% Phosphoric Acid | 98.00 | 200 cc | - |
| Urea | 60.06 | ~15 g | - |
| Potassium Iodide (KI) | 166.00 | 30 g | 0.18 |
| Sodium Bisulfite | 104.06 | As needed | - |
| Ice | - | As needed | - |
Step-by-Step Procedure
-
Preparation of the Amine Solution: In a 1-liter three-necked flask equipped with a mechanical stirrer, dissolve 50 g (0.13 mole) of this compound in 200 cc of concentrated sulfuric acid. Cool the resulting solution to 5°C in an ice-salt bath.
-
Formation of Nitrosylsulfuric Acid: In a separate beaker, cool 100 cc of concentrated sulfuric acid to 5°C. With vigorous stirring, slowly add 12 g (0.17 mole) of finely powdered sodium nitrite. It is crucial to maintain the temperature at 5°C and avoid the evolution of nitrogen oxides. This forms a solution of nitrosylsulfuric acid.
-
Diazotization: Slowly add the prepared nitrosylsulfuric acid solution to the stirred amine solution, ensuring the temperature of the reaction mixture remains below 10°C.
-
Liberation of Nitrous Acid: To the reaction mixture, add 200 cc of 85% phosphoric acid dropwise from a separatory funnel with rapid stirring, while keeping the temperature below 10°C.
-
Reaction Completion: Remove the ice-salt bath and continue stirring for 1-2 hours. The completion of diazotization can be tested by adding a drop of the reaction mixture to 10 cc of cold water; a clear yellow solution indicates the reaction is complete.
-
Quenching and Nitrous Acid Removal: Pour the reaction mixture, with stirring, into a 4-liter beaker containing 2 liters of a mixture of cracked ice and water. To destroy any excess nitrous acid, add approximately 15 g of urea in small portions until gas evolution ceases.
-
In Situ Application (Example: Synthesis of 1,2,3-Triiodo-5-nitrobenzene): To the clear diazonium salt solution, gradually add a solution of 30 g (0.18 mole) of potassium iodide in 200 cc of water. Heat the mixture to complete the reaction, evidenced by the cessation of nitrogen gas evolution.
-
Work-up: If any free iodine is present (violet color), add a small amount of sodium bisulfite until the color is discharged. Filter the resulting precipitate using a Büchner funnel, wash thoroughly with water to remove any residual acid and inorganic salts, and press as dry as possible. The crude product can then be air-dried.
Stability and Safety Considerations
Diazonium salts are notoriously unstable, and their solid forms can be explosive.[5] The 2,6-diiodo-4-nitrobenzenediazonium salt is no exception and is typically generated and used in situ without isolation.
-
Thermal Instability: The diazonium group is an excellent leaving group (as N₂ gas), and decomposition is often initiated by heat. It is imperative to maintain low temperatures (0-10°C) during the formation of the diazonium salt to prevent premature decomposition.
-
Starting Material Hazards: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
-
Reagent Hazards: Concentrated sulfuric and phosphoric acids are highly corrosive. Sodium nitrite is an oxidizing agent and is toxic. Handle these reagents with extreme care.
-
Quenching: The use of urea to quench excess nitrous acid is a critical safety step. Nitrous acid can react with other species in the reaction mixture, potentially leading to unwanted side reactions or the formation of unstable byproducts.
Synthetic Applications of 2,6-Diiodo-4-nitrobenzenediazonium Salt
The utility of the 2,6-diiodo-4-nitrobenzenediazonium salt lies in its ability to serve as a versatile intermediate for the introduction of various functionalities onto the aromatic ring, primarily through Sandmeyer-type reactions and azo coupling.
Sandmeyer and Related Reactions
The Sandmeyer reaction allows for the replacement of the diazonium group with a variety of substituents, most commonly halides and cyano groups, using a copper(I) salt catalyst.[6][7] While the conversion to 1,2,3-triiodo-5-nitrobenzene using potassium iodide does not require a copper catalyst, other transformations would.[4][8]
Azo Coupling Reactions
Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, reacting with an electron-rich aromatic compound (the coupling component), such as a phenol or an aniline.[9] This reaction is the basis for the synthesis of a vast array of azo dyes. The strong electron-withdrawing groups on the 2,6-diiodo-4-nitrobenzenediazonium salt make it a highly reactive electrophile, suitable for coupling with even moderately activated aromatic systems.
The general reaction is as follows:
Ar-N₂⁺ + Ar'-H → Ar-N=N-Ar' + H⁺
Where Ar is the 2,6-diiodo-4-nitrophenyl group and Ar'-H is the electron-rich coupling partner. The reaction is typically carried out in a cold, slightly acidic to neutral or alkaline medium, depending on the nature of the coupling component.
Characterization
As the 2,6-diiodo-4-nitrobenzenediazonium salt is generally used in situ, detailed characterization data is scarce. However, based on analogous, more stable diazonium salts (e.g., as tetrafluoroborate salts), certain spectroscopic features would be expected:
-
Infrared (IR) Spectroscopy: A strong characteristic absorption band for the N≡N triple bond stretch is typically observed in the region of 2200-2300 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR chemical shift of the carbon atom attached to the diazonium group is expected to be in the range of 100-125 ppm.[1] The chemical shifts of the aromatic protons would be influenced by the strong deshielding effect of the diazonium and nitro groups.
Conclusion
The diazotization of this compound is a challenging yet rewarding transformation. By employing a robust protocol utilizing strong acidic conditions, researchers can successfully generate the corresponding diazonium salt. This reactive intermediate, while requiring careful handling due to its inherent instability, opens the door to a range of valuable synthetic transformations, including the synthesis of poly-halogenated nitroaromatics and highly functionalized azo compounds. The principles and protocols outlined in this guide provide a solid foundation for professionals in the fields of chemical synthesis and drug development to confidently approach this demanding but powerful reaction.
References
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- Wikipedia. Azo coupling. [Link]
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- Duthaler, R. O.; Förster, H. G.; Roberts, J. D. ¹⁵N and ¹³C Nuclear Magnetic Resonance Spectra of Diazo and Diazonium Compounds. J. Am. Chem. Soc.1978, 100 (16), 4974–4979. [Link]
- Gallagher, J. A. Sandmeyer Reaction. Name Reactions in Heterocyclic Chemistry II, 2011, 483-494. [Link]
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002, 102 (5), 1359–1470. [Link]
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- BYJU'S.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- The Synthesis of Azo Dyes. University of Toronto. [Link]
- Schotten, C.; Leprevost, S. K.; Yong, L. M.; Hughes, C. E.; Harris, K. D. M.; Browne, D. L. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Org. Process Res. Dev.2019, 23 (8), 1558–1565. [Link]
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Application Notes & Protocols: Synthesis of Novel Derivatives from 2,6-Diiodo-4-nitroaniline
Introduction: The Strategic Value of 2,6-Diiodo-4-nitroaniline
In the landscape of modern medicinal chemistry and materials science, the development of novel molecular architectures with precisely controlled functionality is paramount. This compound stands out as a uniquely versatile scaffold for synthetic innovation.[1] Its structure is primed for sequential and selective functionalization, featuring two highly reactive carbon-iodine (C-I) bonds ortho to a primary amine and a strongly electron-withdrawing nitro group in the para position. This electronic arrangement not only activates the C-I bonds for palladium-catalyzed cross-coupling reactions but also allows for subsequent modifications of the nitro and amine groups.
The derivatives accessible from this starting material are of significant interest in drug discovery, particularly in the design of kinase inhibitors and other targeted therapeutics.[2] The di-iodinated core allows for the introduction of two distinct aryl, heteroaryl, alkynyl, or amino moieties, enabling the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. This guide provides detailed, field-proven protocols for the synthesis of key derivative classes from this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling methodologies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| CAS Number | 5398-27-6 | [1][3][4][5] |
| Molecular Formula | C₆H₄I₂N₂O₂ | [1][3][4] |
| Molecular Weight | 389.92 g/mol | [1][3] |
| Appearance | Yellow to amber powder/crystals | [4][5] |
| Melting Point | 251-253 °C | [4][5] |
| Solubility | Soluble in alcohol, ether; insoluble in water | [4] |
| ¹H NMR (DMSO-d₆) | δ ~7.9 (s, 2H, Ar-H), δ ~6.5 (s, 2H, -NH₂) | Analogous to dibromo derivative[6][7] |
| ¹³C NMR (DMSO-d₆) | δ ~150 (C-NH₂), ~140 (C-NO₂), ~130 (C-H), ~90 (C-I) | Estimated from similar structures[6] |
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is governed by the high reactivity of the C-I bonds, which are significantly more susceptible to oxidative addition to a Pd(0) catalyst than the analogous C-Br or C-Cl bonds.[8] This makes it an ideal substrate for a range of cross-coupling reactions under relatively mild conditions. The primary amine and the nitro group offer additional handles for subsequent diversification.
The diagram below illustrates the three principal palladium-catalyzed pathways for functionalizing the C-I bonds, which form the basis of the protocols in this guide.
Caption: Key synthetic pathways from this compound.
Detailed Synthetic Protocols
The following protocols are designed as robust starting points for synthesis and can be adapted based on the specific properties of the coupling partners.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the synthesis of 2,6-diaryl-4-nitroaniline derivatives, a scaffold prevalent in medicinal chemistry. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability.[9]
Causality and Mechanism: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the C-I bond to a Pd(0) complex, (2) Transmetalation of the aryl group from the boronic acid (activated by the base) to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Using a ligand-free Pd(OAc)₂ system in an aqueous DMF mixture has proven highly effective for the analogous dibromoaniline substrate, suggesting it is a potent system for the more reactive diiodo compound.[10]
Reagents and Equipment:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.2-2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5-1.0 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) and degassed water (10:1 ratio)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate, inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Add this compound (390 mg, 1.0 mmol), the desired arylboronic acid (2.2 mmol), K₂CO₃ (414 mg, 3.0 mmol), and Pd(OAc)₂ (1.1 mg, 0.005 mmol) to a dry Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 4.5 mL of DMF and 0.5 mL of degassed deionized water via syringe.
-
Reaction Execution: Vigorously stir the mixture and heat to 80 °C. The high reactivity of the C-I bond may allow for lower temperatures or shorter reaction times compared to bromo-analogs.[9][10] Monitor reaction progress by TLC or LC-MS (typically complete within 8-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with 25 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,6-diaryl-4-nitroaniline derivative.
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enynes and arylalkynes that are crucial in materials science and as precursors for complex heterocycles.[8][11]
Causality and Mechanism: This reaction uniquely employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki reaction. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II)-aryl complex, which is the rate-determining step, followed by reductive elimination to yield the product.[11]
Reagents and Equipment:
-
This compound (1.0 mmol)
-
Terminal alkyne (2.2-2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-2 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Solvent: Tetrahydrofuran (THF) or DMF
-
Schlenk flask, magnetic stirrer, inert gas supply
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add this compound (390 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add 10 mL of anhydrous THF (or DMF) followed by 4 mL of TEA. Stir for 5 minutes. Then, add the terminal alkyne (2.2 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds to completion within 2-6 hours. Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired 2,6-dialkynyl-4-nitroaniline.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, replacing harsher classical methods with a versatile, palladium-catalyzed approach.[12][13] This protocol enables the introduction of primary or secondary amines at the 2- and 6-positions.
Causality and Mechanism: The catalytic cycle involves the oxidative addition of the C-I bond to the Pd(0)-ligand complex. The resulting Pd(II) complex coordinates to the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex. Reductive elimination from this complex forms the C-N bond and regenerates the active Pd(0) catalyst.[12] The choice of a sterically hindered biarylphosphine ligand (e.g., X-Phos, S-Phos) is critical for promoting the reductive elimination step.
Reagents and Equipment:
-
This compound (1.0 mmol)
-
Primary or secondary amine (2.5-3.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand: X-Phos (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk tube or sealed vial, magnetic stirrer, heating block, inert gas supply
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), X-Phos (19 mg, 0.04 mmol), and 2 mL of toluene to a Schlenk tube. Stir for 10 minutes.
-
Reagent Addition: To the catalyst mixture, add this compound (390 mg, 1.0 mmol), the amine (2.5 mmol), and NaOtBu (288 mg, 3.0 mmol).
-
Solvent Addition: Add an additional 8 mL of anhydrous toluene to the tube.
-
Reaction Execution: Seal the tube tightly and heat to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and carefully filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target 2,6-bis(amino)-4-nitroaniline derivative.
General Experimental Workflow and Characterization
The overall process from synthesis to final product validation follows a standardized workflow, as depicted below.
Caption: General experimental workflow for derivative synthesis.
Expected Characterization Data for Novel Derivatives:
| Analysis Technique | Expected Observations for a 2,6-Diaryl Derivative |
| ¹H NMR | Disappearance of the singlet at ~7.9 ppm (Ar-H of starting material). Appearance of new signals in the aromatic region corresponding to the introduced aryl groups. The -NH₂ signal may shift. |
| ¹³C NMR | Disappearance of the C-I signal (~90 ppm). Appearance of new aromatic carbon signals. A signal for the new C-C ipso-carbon will be present. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated mass of the new derivative. |
| Infrared (IR) | The characteristic N-H stretches of the primary amine (~3300-3500 cm⁻¹) and the asymmetric/symmetric stretches of the NO₂ group (~1500-1550 and 1330-1370 cm⁻¹) will be retained. New bands corresponding to the introduced functional groups will appear.[3][6] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, functionalized aniline derivatives. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide reliable and efficient pathways to novel C-C and C-N bonded products. These methods empower researchers in drug discovery and materials science to rapidly generate libraries of compounds for biological screening and materials testing, accelerating the development of next-generation therapeutics and functional materials.
References
- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ChemBK. (2024). This compound.
- Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
- Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
- Yi, C., et al. (2007). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
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- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: A Robust and Scalable Protocol for the Synthesis of 2,6-Diiodo-4-nitroaniline
Introduction
2,6-Diiodo-4-nitroaniline is a pivotal intermediate in the synthesis of complex organic molecules, including azo dyes, pharmaceuticals, and specialized materials.[1] Its structure, featuring a nitro group for electronic modulation and two iodine atoms that can be readily displaced or used in cross-coupling reactions, makes it a versatile building block. The strategic placement of these functional groups is achieved through the direct, regioselective iodination of p-nitroaniline.
This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound. We will delve into the underlying reaction mechanism, present a detailed step-by-step methodology optimized for higher yields, and outline essential safety and characterization procedures. This document is intended for researchers and process chemists seeking a reliable and scalable method for producing this valuable compound.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via an electrophilic aromatic substitution pathway. The starting material, p-nitroaniline, possesses a strongly activating amino group (-NH₂) and a strongly deactivating, meta-directing nitro group (-NO₂). The powerful ortho-, para-directing influence of the amino group dominates, guiding the incoming electrophiles to the positions ortho to it. Since the para position is already occupied by the nitro group, substitution occurs exclusively at the C2 and C6 positions.
The iodinating agent of choice for this transformation is iodine monochloride (ICl). In the polar solvent, glacial acetic acid, ICl becomes polarized (δ+I-Clδ-), generating a potent iodine electrophile (I⁺) that is readily attacked by the electron-rich aniline ring. The reaction proceeds in two successive iodination steps to yield the final disubstituted product.
Caption: Electrophilic iodination of p-nitroaniline.
Optimized Scale-Up Synthesis Protocol
This protocol is adapted from the robust procedure published in Organic Syntheses, with modifications incorporated to maximize yield and purity on a larger scale.[2]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount (1 mole scale) | Moles |
| p-Nitroaniline | 100-01-6 | 138.12 | 138 g | 1.0 |
| Iodine | 7553-56-2 | 253.81 | 254 g | 1.0 |
| Chlorine (gas) | 7782-50-5 | 70.90 | 71 g | 1.0 |
| or Iodine Monochloride | 7790-99-0 | 162.36 | 325 g | 2.0 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~700 mL | - |
| Sodium Bisulfite | 7631-90-5 | 104.06 | ~5-10 g | - |
| Ether | 60-29-7 | 74.12 | ~50 mL | - |
Equipment
-
2-Liter three-necked round-bottom flask
-
Mechanical overhead stirrer
-
Reflux condenser
-
Dropping funnel (500 mL)
-
Heating mantle or oil bath
-
Large Büchner funnel and vacuum flask
-
Appropriate personal protective equipment (PPE)
Experimental Workflow
Caption: Scalable Synthesis Workflow Diagram.
Step-by-Step Procedure
-
Preparation of Iodine Monochloride (if necessary) : In a tared 500-mL Erlenmeyer flask within a fume hood, place 254 g (1 mole) of iodine.[2] Pass dry chlorine gas into the flask with frequent shaking until the weight has increased by 71 g. The resulting iodine monochloride can be used directly.
-
Reaction Setup : In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 138 g (1 mole) of p-nitroaniline and 370 mL of glacial acetic acid. Heat the mixture to boiling to fully dissolve the solid.[2]
-
Addition of Iodinating Agent : Once the p-nitroaniline is dissolved, remove the heat source. Slowly add a solution of 325 g (2 moles) of iodine monochloride in 100 mL of glacial acetic acid from the dropping funnel over 30 minutes with vigorous stirring. Caution : This addition is significantly exothermic.
-
Reaction and Reflux : After the addition is complete, heat the mixture to reflux using an oil bath for two hours. This reflux period is critical for driving the reaction to completion and achieving a high yield.[2]
-
Crystallization : Transfer the hot reaction mixture to a large beaker and allow it to cool to room temperature. The product will crystallize out of the solution.
-
Initial Filtration : Cool the mixture further in an ice bath if necessary, then collect the solid product by vacuum filtration using a large Büchner funnel. Suck the crystals as dry as possible to remove the dark mother liquor.[2]
-
Purification : Transfer the filter cake back into a beaker. Add approximately 600 mL of hot water to create a paste. While stirring, add small portions of sodium bisulfite until the dark color of excess iodine disappears.[2] This step is crucial for obtaining a high-purity final product.
-
Final Isolation : Filter the purified product again by suction, wash thoroughly with water, and suck as dry as possible. A final rinse with a small amount of cold ether can facilitate drying.[2]
-
Drying : Air-dry the yellow crystalline product to a constant weight. The expected yield is 335-355 g (86-91%).
Characterization and Quality Control
Verifying the identity and purity of the synthesized this compound is essential. The following parameters should be assessed.
| Analysis | Expected Result | Purpose |
| Appearance | Yellow to light orange crystalline powder | Initial quality check |
| Melting Point | 249–253 °C[2][3] | Indicator of purity |
| FT-IR (cm⁻¹) | 3400-3200 (N-H stretch), 1590-1550 & 1350-1300 (asymmetric & symmetric NO₂ stretch), ~820 (C-H out-of-plane bend), 600-500 (C-I stretch) | Functional group identification |
| ¹H NMR | A singlet around δ 8.0-8.5 ppm (aromatic protons), a broad singlet for -NH₂ protons | Structural confirmation |
| ¹³C NMR | Signals corresponding to the 4 unique aromatic carbons | Structural confirmation |
Safety Precautions and Hazard Management
A thorough risk assessment must be conducted before beginning this synthesis. The procedure involves hazardous materials and requires strict adherence to safety protocols.[4]
-
Engineering Controls : All operations must be performed inside a certified chemical fume hood with good ventilation to avoid inhalation of vapors and gases.[5]
-
Personal Protective Equipment (PPE) :
-
Chemical Hazards :
-
p-Nitroaniline : Toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen.
-
Iodine Monochloride : Highly corrosive and toxic. Reacts violently with water. Causes severe burns to eyes, skin, and respiratory tract.[2]
-
Glacial Acetic Acid : Corrosive. Causes severe skin and eye burns.[2]
-
Iodine : Harmful if inhaled or swallowed. Causes skin and eye irritation.[5][6]
-
-
Waste Disposal : All chemical waste, including the mother liquor and aqueous washes, must be collected in properly labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.
References
- Organic Syntheses Procedure, Coll. Vol. 2, p.195 (1943); Vol. 18, p.29 (1938). [Link]
- Organic Syntheses Procedure, Coll. Vol. 2, p.604 (1943); Vol. 18, p.81 (1938). [Link]
- Google Patents. (CN101081822A).
- Baba Farid Group of Institutions.
- ResearchGate. (2022).
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. [Link]
- PubMed. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. Journal of Organic Chemistry. [Link]
- Carl ROTH. (n.d.).
- ResearchGate. (2020). Reaction mechanism for the iodination of free-anilines using the.... [Link]
- International Journal of Scientific Research. (2015).
- PubChem. (n.d.). This compound. [Link]
- ChemBK. (2024). This compound. [Link]
- Google Patents. (US5068443A). Process for the manufacture of 2,6-dichloro-4-nitroaniline.
- Reddit. (2021).
- Google Patents. (CN101671266A). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
- Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. [Link]
- ResearchGate. (2013). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. [Link]
Sources
Application Notes & Protocols: 2,6-Diiodo-4-nitroaniline as a Strategic Precursor for the Synthesis of Complex Pharmaceutical Compounds
Abstract
This technical guide provides an in-depth exploration of 2,6-diiodo-4-nitroaniline, a highly functionalized and versatile building block for pharmaceutical research and development. We will dissect the strategic value of its unique substitution pattern, which features two reactive iodine atoms and a nitro group on an aniline scaffold. This document details its synthetic utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, supported by field-proven protocols and mechanistic insights. A case study on the synthesis of a key intermediate for a multi-targeted kinase inhibitor will illustrate its practical application. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates for the construction of complex molecular architectures.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the efficient construction of complex molecular frameworks is paramount. This compound (CAS No. 5398-27-6) has emerged as a precursor of significant strategic value.[1] Its utility is derived from the orthogonal reactivity of its functional groups:
-
Two Iodine Substituents: The carbon-iodine bonds at the 2 and 6 positions are prime handles for palladium-catalyzed cross-coupling reactions. C-I bonds are more reactive than their bromide or chloride counterparts, often allowing for milder reaction conditions in transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2][3] This enables the sequential and regioselective introduction of diverse aryl, heteroaryl, alkynyl, or amino moieties.
-
Electron-Withdrawing Nitro Group: The nitro group at the 4-position strongly influences the electronic properties of the aromatic ring, activating it for certain reactions.[2][4] Crucially, it serves as a masked amino group. A simple reduction, typically performed late in a synthetic sequence, uncovers a primary amine, providing a new vector for diversification, for instance, through amide bond formation or further coupling reactions.[5]
This trifunctional arrangement allows for a modular and convergent approach to synthesizing complex, highly substituted aniline derivatives, which are privileged scaffolds in a multitude of pharmaceutical agents, particularly kinase inhibitors.[6][7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5398-27-6 | [1] |
| Molecular Formula | C₆H₄I₂N₂O₂ | [9] |
| Molecular Weight | 389.92 g/mol | [9] |
| Appearance | Yellow to amber powder/crystal | [10] |
| Melting Point | 251-253 °C | [10] |
| Solubility | Soluble in alcohol, ether; insoluble in water | [10] |
| IUPAC Name | This compound | [1] |
Synthetic Utility and Key Transformations
The core value of this compound lies in its capacity to undergo sequential, site-selective palladium-catalyzed cross-coupling reactions. This allows for the controlled assembly of complex molecules from simpler, readily available fragments.
Caption: Synthetic pathways originating from this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl substituents.[2] The reaction of this compound with arylboronic acids can be controlled to achieve either mono- or diarylation, although diarylation is common due to the high reactivity of the C-I bonds.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is often used as a pre-catalyst, which is reduced in situ to the active Pd(0) species.[4][11] For challenging couplings, pre-formed Pd(0) catalysts or specialized ligand systems (e.g., those from Buchwald or Hartwig) may be employed.[12]
-
Base: A base such as potassium carbonate (K₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex, facilitating the transmetalation step.[2]
-
Solvent: A mixture of an organic solvent like N,N-Dimethylformamide (DMF) and water is commonly used. Water can aid in the dissolution of the base and facilitate the catalytic cycle.[2][4]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction is invaluable for introducing linear alkyne linkers, which are frequently used in kinase inhibitors to probe specific regions of the ATP-binding pocket.[15]
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction classically employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[13][16] The palladium complex undergoes oxidative addition with the aryl iodide, while the copper acetylide, formed in situ, participates in the transmetalation step.[14] Copper-free versions have also been developed to avoid potential issues with copper contamination.[17]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction.[13]
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful tool.[12] It allows for the coupling of the aryl iodide with a wide range of primary and secondary amines, amides, or even ammonia equivalents.[18][19] This reaction is critical for installing nitrogen-containing heterocycles or substituted amino groups directly onto the aniline core.
Nitro Group Reduction
The final key transformation is the reduction of the 4-nitro group to a primary amine. This step "unmasks" a reactive site that can be used for late-stage diversification.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). This method is clean but may not be compatible with reducible functional groups like alkynes.
-
Chemical Reduction: Using reagents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) powder in acetic acid. These methods are often robust and tolerant of many functional groups.
Application Spotlight: Synthesis of a Ponatinib-Related Intermediate
Ponatinib (Iclusig®) is a multi-targeted tyrosine kinase inhibitor used to treat certain types of leukemia.[6] Its complex structure features a substituted aniline core. While various synthetic routes exist, this compound serves as an excellent starting point for constructing a key trisubstituted aniline intermediate, demonstrating the principles of sequential cross-coupling.
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- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 15. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
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- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diiodo-4-nitroaniline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,6-diiodo-4-nitroaniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help improve the yield and purity of this important chemical intermediate.
Introduction
The synthesis of this compound is a critical step in the preparation of various pharmaceuticals and functional materials. The introduction of two iodine atoms onto the 4-nitroaniline backbone can be challenging, often leading to suboptimal yields and the formation of difficult-to-separate byproducts. This guide is based on established literature and practical experience to help you navigate the common pitfalls of this reaction and achieve consistent, high-yield results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials (p-nitroaniline, iodine monochloride). - Insufficient reaction time. | - Increase the reaction time or temperature. A reflux in an oil bath for two hours has been reported to increase the yield to 86%[1]. - Ensure the purity of your starting materials. Use freshly prepared or properly stored iodine monochloride. - Consider using a different iodinating agent system, such as molecular iodine with an oxidant like nitric acid in acetic acid, which can provide good yields at room temperature[2]. |
| Formation of Mono-iodinated Byproduct (2-iodo-4-nitroaniline) | - Insufficient amount of iodinating agent. - Reaction temperature is too low. - Short reaction time. | - Use a stoichiometric excess of the iodinating agent (e.g., 2 moles of iodine monochloride per mole of p-nitroaniline)[1]. - Increase the reaction temperature to favor di-substitution[3]. - Extend the reaction time to allow for the second iodination to occur. |
| Product is a Dark, Tarry Solid | - Presence of excess iodine. - Side reactions due to high temperatures. - Impure solvent. | - During workup, wash the crude product with a solution of sodium bisulfite to remove excess iodine[1]. - Carefully control the reaction temperature. - Use high-purity glacial acetic acid as the solvent. |
| Difficulty in Product Purification | - Contamination with starting material and mono-iodinated byproduct. - Presence of residual solvent. | - Recrystallization from a suitable solvent like nitrobenzene, followed by washing with alcohol, can effectively purify the product[1]. - Ensure the product is thoroughly dried after filtration to remove any residual acetic acid or other solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the iodination of 4-nitroaniline?
A1: The iodination of 4-nitroaniline is an electrophilic aromatic substitution reaction. The amino group (-NH2) is a strongly activating and ortho-, para-directing group, while the nitro group (-NO2) is a deactivating and meta-directing group. The powerful activating effect of the amino group directs the incoming electrophile (the iodinating species) to the positions ortho to it (positions 2 and 6). The reaction proceeds through a positively charged intermediate, which is stabilized by the electron-donating amino group.
Q2: Why is iodine monochloride (ICl) commonly used as the iodinating agent?
A2: Iodine monochloride is a more potent electrophile than molecular iodine (I2) because the iodine atom bears a partial positive charge due to the greater electronegativity of chlorine. This increased electrophilicity allows for the efficient iodination of the moderately deactivated 4-nitroaniline ring.
Q3: Are there alternative, "greener" methods for this synthesis?
A3: Research is ongoing into more environmentally friendly iodination methods. One approach involves using molecular iodine with a suitable oxidant, such as nitric acid, in acetic acid. This method can proceed at room temperature, reducing energy consumption[2]. Another strategy explores the use of hypervalent iodine reagents, which can offer milder reaction conditions[4][5].
Q4: What are the key safety precautions to consider during this synthesis?
A4: It is crucial to work in a well-ventilated fume hood. Glacial acetic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses[1]. Iodine monochloride is also a hazardous substance and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
High-Yield Experimental Protocol
This protocol is adapted from a procedure reported to yield up to 86% of this compound[1].
Materials and Reagents
-
p-Nitroaniline (1 mole)
-
Iodine monochloride (2 moles)
-
Glacial acetic acid
-
Sodium bisulfite
-
Nitrobenzene (for recrystallization)
-
Ethanol (for washing)
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Oil bath
-
Büchner funnel and suction flask
Step-by-Step Procedure
-
Dissolution of p-Nitroaniline: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 1 mole of p-nitroaniline in boiling glacial acetic acid.
-
Addition of Iodine Monochloride: Slowly add a solution of 2 moles of iodine monochloride in glacial acetic acid from the dropping funnel with vigorous stirring over 30 minutes. The reaction is exothermic.
-
Reaction at Reflux: Heat the reaction mixture to reflux using an oil bath and maintain reflux for two hours[1].
-
Cooling and Filtration: Allow the mixture to cool to room temperature. The product will precipitate. Filter the crude product using a Büchner funnel and suck it as dry as possible to remove the mother liquor.
-
Washing with Hot Water and Sodium Bisulfite: Create a paste of the crude product with hot water. Add a small amount of sodium bisulfite to remove any excess iodine, as indicated by the disappearance of the iodine color[1].
-
Final Filtration and Drying: Filter the product again and wash it with water. Dry the product thoroughly. The yield of the crude product should be around 86%[1].
-
Purification (Optional): For higher purity, the this compound can be recrystallized from nitrobenzene, followed by washing with ethanol. The purified product should have a melting point of 249–250 °C[1].
Visualizing the Workflow
Reaction Scheme
Caption: Synthesis of this compound.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for synthesis.
References
- Organic Syntheses Procedure, 2,6-DIIODO-p-NITROANILINE.
- Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education, 64(12), 1022.
- Basic and Applied Scientific Research, Iodination of activated aromatics by using I2/ HNO3/AcOH.
- PrepChem, Preparation of 2-iodo-4-nitroaniline.
- Berliner, E. (1950). The Iodination of Aniline, Phenol and Anisole by Iodine Monochloride. Journal of the American Chemical Society, 72(9), 4003–4007.
- de la Torre, A., et al. (2020). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. Chemistry – A European Journal, 26(61), 13958-13965.
- Chemia, Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
- Organic Chemistry Portal, Iodination.
- ResearchGate, Reaction mechanism for the iodination of free‐anilines using the PIDA/NH4I system.
- Organic Syntheses Procedure, 1,2,3-triiodo-5-nitrobenzene.
- ACS GCI Pharmaceutical Roundtable, Iodination.
- PubChem, this compound.
- RSC Publishing, Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.
- ResearchGate, Kinetics of iodination of I at different pH values with the constant...
- PrepChem, Preparation of 2-Iodo-4-nitroaniline.
- PubChem, 3-Iodo-4-nitroaniline.
- PrepChem, Preparation of 2,6-dichloro-4-nitroaniline.
Sources
Common side products in the synthesis of 2,6-Diiodo-4-nitroaniline
Welcome to the technical support center for the synthesis of 2,6-diiodo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthetic procedure. The following information is based on established protocols and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the underlying reaction mechanism?
The most prevalent and reliable method for synthesizing this compound is through the direct electrophilic iodination of 4-nitroaniline.[1] This reaction is typically carried out using an iodinating agent such as iodine monochloride (ICl) in a suitable solvent, most commonly glacial acetic acid.[1]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The substrate, 4-nitroaniline, has two directing groups on the aromatic ring: an activating, ortho-, para-directing amino group (-NH₂) and a deactivating, meta-directing nitro group (-NO₂). The strong activating effect of the amino group governs the regioselectivity of the iodination. Since the para position is already occupied by the nitro group, the incoming electrophilic iodine (I⁺) is directed to the positions ortho to the amino group, namely positions 2 and 6.
Q2: I've obtained a low yield of the desired this compound. What are the likely causes?
A lower than expected yield, which can be in the range of 56-64% under standard conditions, is a common issue.[1] Several factors can contribute to this:
-
Incomplete Reaction: The di-iodination may not have gone to completion, resulting in a significant amount of the mono-iodinated intermediate, 2-iodo-4-nitroaniline, remaining in the reaction mixture.
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical. Insufficient heating or a shorter reaction time can lead to incomplete conversion to the di-iodinated product. A modification of the standard procedure, involving refluxing for two hours in an oil bath, has been reported to increase the yield to 86%.[1]
-
Iodinating Agent Stoichiometry: An insufficient amount of iodine monochloride will naturally lead to incomplete di-iodination. It is crucial to use at least two molar equivalents of the iodinating agent per mole of 4-nitroaniline.
-
Mechanical Losses during Workup: The product can be lost during filtration and washing steps. Ensure efficient transfer of solids and use minimal amounts of cold solvent for washing to prevent the product from dissolving.
Q3: My final product has a brownish or purplish tint. What is the cause and how can I remove it?
A colored tint in your final product is typically due to the presence of residual elemental iodine (I₂). This can be easily remedied during the workup process. After filtering the crude product, create a paste with hot water and add a small amount of a reducing agent, such as sodium bisulfite (NaHSO₃), until the color disappears.[1] The sodium bisulfite reduces the elemental iodine to colorless iodide ions (I⁻), which are soluble in water and can be washed away.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and purification of this compound.
Issue 1: Presence of a significant amount of a lower melting point impurity.
-
Symptom: Your product shows a broad melting point range, lower than the expected 251-253 °C for pure this compound. Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis reveals a major impurity peak besides the product peak.
-
Likely Cause: The most probable impurity is the mono-iodinated side product, 2-iodo-4-nitroaniline . This occurs when the reaction does not proceed to completion.
-
Troubleshooting and Optimization:
-
Reaction Conditions: Ensure the reaction is heated for a sufficient duration and at an adequate temperature. Refluxing in glacial acetic acid is often necessary for complete di-iodination.[1]
-
Stoichiometry: Double-check the molar equivalents of iodine monochloride used. A slight excess of the iodinating agent can help drive the reaction to completion.
-
Purification: If the mono-iodinated product has already formed, purification by recrystallization is necessary. Due to the structural similarity, a careful choice of solvent is required. Nitrobenzene is a reported solvent for recrystallization to obtain a high-purity product.[1] Alternatively, column chromatography can be employed for separation, although this may be less practical for larger-scale syntheses.
-
Issue 2: The product is difficult to filter and appears tarry.
-
Symptom: The crude product is a sticky, dark solid that clogs the filter paper, making filtration slow and inefficient.
-
Likely Cause: This can be due to the presence of unreacted starting material, 4-nitroaniline, which has a lower melting point and can form eutectic mixtures. It could also be due to complex side reactions, though less common.
-
Troubleshooting and Optimization:
-
Reaction Monitoring: Use TLC to monitor the consumption of the starting material before stopping the reaction.
-
Workup Modification: Before filtration, ensure the reaction mixture is completely cooled, and if necessary, place it in an ice bath to fully precipitate the product. Crushing any lumps in the solidified mixture before filtration can also help.[1]
-
Purification: A thorough washing of the crude product with cold glacial acetic acid can help remove more soluble impurities.[1] If the issue persists, consider a multi-step purification involving dissolving the crude product in a suitable solvent, treating it with activated charcoal to remove colored impurities, and then recrystallizing.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses, a highly reliable source for chemical preparations.[1]
-
Dissolution of Starting Material: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 138 g (1 mole) of 4-nitroaniline in 370 mL of boiling glacial acetic acid.
-
Addition of Iodinating Agent: Remove the heat source. With vigorous stirring, slowly add a solution of 325 g (2 moles) of iodine monochloride in 100 mL of glacial acetic acid from the dropping funnel over 30 minutes. Note that this reaction is exothermic.
-
Reaction: Heat the mixture on a rapidly boiling water bath or in an oil bath at reflux for two hours.
-
Cooling and Precipitation: Transfer the hot reaction mixture to a beaker and allow it to cool to room temperature to precipitate the product.
-
Initial Filtration: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals with two 25 mL portions of glacial acetic acid.
-
Purification from Excess Iodine: Create a paste of the crude product with 600 mL of hot water. Add a small amount of sodium bisulfite and stir until any dark coloration from residual iodine disappears.
-
Final Filtration and Drying: Filter the purified product, wash with water, and then a small amount of cold ethanol. Air-dry the product to a constant weight. The expected yield is approximately 86%.[1]
Protocol 2: Recrystallization
-
Solvent Selection: For high purity, nitrobenzene is an effective recrystallization solvent.[1] Ethanol or a mixture of ethanol and acetic acid can also be used.[2]
-
Procedure: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.
Data Presentation
Table 1: Common Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | Yellow solid |
| Iodine Monochloride | ICl | 162.36 | 27.2 | Red-brown solid/liquid |
| This compound | C₆H₄I₂N₂O₂ | 389.92 | 251-253 | Yellow crystals |
| 2-Iodo-4-nitroaniline | C₆H₅IN₂O₂ | 264.02 | 105-108 | Yellow needles |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Actions |
| Low Yield | Incomplete reaction, suboptimal temperature/time, insufficient iodinating agent. | Increase reaction time/temperature, ensure correct stoichiometry, optimize workup. |
| Colored Product (Brown/Purple) | Residual elemental iodine (I₂). | Wash crude product with a sodium bisulfite solution. |
| Low/Broad Melting Point | Presence of 2-iodo-4-nitroaniline and/or unreacted 4-nitroaniline. | Purify by recrystallization (e.g., from nitrobenzene). |
| Tarry/Oily Product | Unreacted starting material, formation of eutectic mixtures. | Monitor reaction to completion (TLC), ensure complete precipitation before filtration. |
Visualizations
Reaction Pathway and Side Product Formation
The following diagram illustrates the synthetic route to this compound and the formation of the primary side product.
Caption: Synthetic pathway for this compound showing the mono-iodinated intermediate.
References
- Organic Syntheses, Coll. Vol. 2, p.347 (1943); Vol. 19, p.32 (1939).
- PrepChem. Preparation of 2-iodo-4-nitroaniline.
- BenchChem. Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis.
- ChemBK. This compound.
- Radović, N. R., Stojanović, K. A., & Savić, S. D. (2022).
- PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=79386.
- Wikipedia. 4-Nitroaniline.
- RSC Publishing. (2012). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances.
- Baba Farid Group of Institutions.
- Organic Syntheses Procedure. 2,6-DIIODO-p-NITROANILINE.
- Exaxol. Iodine Monochloride in Acetic Acid Solution (WIJS).
- Organic Syntheses Procedure. 1,2,3-triiodo-5-nitrobenzene.
- Benchchem.
- HOPEMAX. What are the quality standards for 4 - Nitroaniline?.
- LGC Standards. 4-Nitroaniline.
- ACS Publications. (2019). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K.
- YouTube. (2020).
- PrepChem.
- Sigma-Aldrich. 4-Nitroaniline (N2128)
- Wikipedia. 4-Nitroaniline.
- TCI AMERICA. 4-Nitroaniline | 100-01-6.
- SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
- Google Patents.
- PubChem. 3-Iodo-4-nitroaniline. National Center for Biotechnology Information.
- PrepChem.
- Sigma-Aldrich. This compound 97%.
- IARC Publications. Appendix 5 / Preparation of 5% acetic acid, Lugol's iodine solution, and Monsel's paste.
- ResearchGate. Scheme 1. (a) glacial acetic acid, ethanol, reflux for 5-6 hours; (b)....
- Sigma-Aldrich. This compound 97%.
- Scribd. Hydrolysis of 4-Nitroaniline.
- Thermo Fisher Scientific.
- LCGC International.
- EPA.
- NIH.
- NIH. 3-Iodo-4-nitroaniline.
- ACS Publications.
- Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
- Google Patents. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
- ResearchGate.
- NIH. 4-Nitroaniline.
- Carl ROTH.
- West Liberty University. p-Nitroaniline.
- AIR Unimi. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach.
- Organic Syntheses Procedure. iodine.
- ResearchGate.
- Chemistry LibreTexts. 16.
- Master Organic Chemistry. Electrophilic Aromatic Substitutions (1)
- Wikipedia. Iodine monochloride.
- bionity.com. Iodine monochloride.
- Calibre Chemicals.
- NIH.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Quora. What is the mechanism of addition of ICl to 1 Nitro 3 propyl benzene?.
- askIITians. Covert fromAniline to 3,5-dibromo-4-iodonitrobenzene.
- Benchchem. A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
- Wikipedia.
- NIH.
- Taylor & Francis Online. 4-Nitroaniline – Knowledge and References.
- Taylor & Francis Online.
Sources
Technical Support Center: Purification of 2,6-Diiodo-4-nitroaniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2,6-diiodo-4-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we address common issues encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to solve challenges in your laboratory work.
Safety First: Mandatory Handling Precautions
Before beginning any procedure, it is critical to conduct a thorough risk assessment. This compound and its related reagents are hazardous.
-
Hazard Identification : this compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[1][2] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles with side-shields or a face shield.[3]
-
A laboratory coat.
-
-
Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Waste Disposal : Dispose of all chemical waste, including solvents and contaminated materials, in accordance with your institution's and local regulations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The synthesis of this compound typically involves the direct iodination of p-nitroaniline using an iodinating agent like iodine monochloride in a solvent such as glacial acetic acid.[4][5] Based on this reaction, the primary impurities are:
-
Unreacted Starting Material : p-Nitroaniline.
-
Mono-iodinated Intermediate : 2-Iodo-4-nitroaniline.
-
Residual Reagents : Excess iodine or iodine monochloride, which can impart a dark brown or purple color to the crude product.[4]
-
Solvent Residues : Trapped acetic acid or other reaction solvents.
Q2: What is the expected appearance and melting point of pure this compound?
Pure this compound should be a yellow crystalline solid.[1] The literature melting point is consistently reported in the range of 251–253 °C .[1] A significantly lower or broader melting point range is a reliable indicator of impurities.
Q3: How can I quickly assess the purity of my sample?
Thin-Layer Chromatography (TLC) is the most effective method for rapid purity assessment. A single spot on the TLC plate under UV visualization indicates a high degree of purity. Co-spotting your sample with the starting material (p-nitroaniline) is recommended to confirm the absence of this common impurity. A significant depression in the melting point is also a strong indicator of impurities.
Troubleshooting and Purification Guides
This section provides detailed, step-by-step solutions to common purification challenges.
Problem 1: My crude product is a dark brown or greenish solid, not yellow.
Plausible Cause: This discoloration is almost always due to the presence of residual elemental iodine (I₂) from the iodination reaction.
Recommended Protocol: Sodium Bisulfite Wash
This procedure is designed to chemically reduce the elemental iodine to colorless iodide ions (I⁻), which are water-soluble and can be easily washed away.
Mechanism of Separation: Sodium bisulfite (NaHSO₃) is a reducing agent that reacts with iodine (I₂) in the following redox reaction: I₂ + NaHSO₃ + H₂O → 2HI + NaHSO₄ The resulting hydroiodic acid (HI) and sodium bisulfate (NaHSO₄) are soluble in the aqueous wash, while the organic product, this compound, remains as a solid.
Step-by-Step Methodology:
-
Transfer the crude, discolored solid to a beaker or flask.
-
Create a paste by adding a small amount of hot water.[4]
-
Prepare a 10% (w/v) aqueous solution of sodium bisulfite.
-
Add the sodium bisulfite solution dropwise to the paste while stirring, until the dark color disappears and the solid becomes yellow.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the filtered cake thoroughly with deionized water to remove any residual salts.
-
Dry the product completely. Air drying is suitable, or a vacuum oven at a moderate temperature (<80 °C) can be used.
Verification:
-
Visual : The product should now be a distinct yellow color.
-
TLC : The baseline of the TLC plate should be clean, with no streaking.
Problem 2: The melting point of my product is broad and low (e.g., 243–245 °C).
Plausible Cause: A low and broad melting point indicates the presence of soluble organic impurities, most likely unreacted p-nitroaniline and the 2-iodo-4-nitroaniline intermediate. These molecules disrupt the crystal lattice of the desired product, leading to melting point depression.
Recommended Protocol: Recrystallization
Recrystallization is the gold standard for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Mechanism of Separation: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. The impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even in hot solvent (allowing for removal by hot filtration).
Solvent Selection: Based on literature and the polarity of the molecule, several solvents are viable candidates.
| Solvent System | Rationale & Notes | Reference |
| Nitrobenzene | Reported to yield a product with a melting point of 249–250 °C after washing with alcohol. Caution: Nitrobenzene is toxic. | [4] |
| Glacial Acetic Acid | Often used as the reaction solvent and is also effective for recrystallization of related halo-nitroanilines. | [6][7] |
| Ethanol/Water | A common mixed-solvent system for moderately polar compounds. The compound is soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization. | [8][9] |
Step-by-Step Methodology (Using Glacial Acetic Acid):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of boiling glacial acetic acid required to fully dissolve the solid. Caution: Wear appropriate gloves and handle in a fume hood.[4]
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield of precipitated crystals.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold glacial acetic acid, followed by a wash with cold ether or ethanol to remove residual acetic acid.[4]
-
Dry the crystals thoroughly under vacuum to remove all solvent.
Verification:
-
Melting Point : The melting point of the dried crystals should be sharp and within the literature range of 251–253 °C.
-
TLC : A single spot should be observed, with an Rf value distinct from that of p-nitroaniline.
Advanced Purification Guide
Problem 3: Recrystallization failed to provide a product of sufficient purity.
Plausible Cause: The impurities (e.g., 2-iodo-4-nitroaniline) may have solubility characteristics very similar to the desired product, making separation by recrystallization inefficient.
Recommended Protocol: Silica Gel Column Chromatography
Column chromatography provides superior separation power by exploiting differences in the polarity of the components in a mixture.[10]
Mechanism of Separation: A slurry of silica gel (a highly polar stationary phase) is packed into a glass column. The crude mixture is loaded onto the top of the silica. A solvent system (the mobile phase), typically of low to moderate polarity, is then passed through the column.
-
Non-polar compounds have a weak affinity for the polar silica gel and travel down the column quickly with the mobile phase.
-
Polar compounds adsorb more strongly to the silica gel and elute from the column more slowly.
Since this compound is more substituted and generally less polar than the mono-iodinated intermediate and significantly less polar than p-nitroaniline, it will elute from the column first.
// Connections a -> b; b -> c; c -> d; d -> e; e -> f; f -> g; g -> h; h -> i; } Caption: Workflow for Column Chromatography Purification.
Step-by-Step Methodology:
-
TLC Analysis : First, determine an appropriate eluent (mobile phase) system using TLC. A good system will show clear separation between your desired product and impurities, with the product spot having an Rf value of ~0.3-0.4. A mixture of Hexane and Ethyl Acetate (e.g., 9:1 or 4:1 v/v) is a common starting point.
-
Column Packing :
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading :
-
Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself).
-
Carefully apply this concentrated solution to the top of the silica gel.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution :
-
Carefully add the eluent to the top of the column.
-
Begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube). For faster separation (flash chromatography), apply gentle air pressure to the top of the column.[10]
-
-
Fraction Analysis :
-
Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified, crystalline this compound.
-
Verification:
-
Purity : The final product should exhibit a single spot on a TLC plate and a sharp melting point at 251–253 °C.
-
Characterization : Further confirmation can be obtained through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry if required.
References
- ChemBK. (2024). This compound - Physico-chemical Properties. [Link]
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. [Link]
- LookChem. (n.d.).
- PrepChem.com. (n.d.).
- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 5398-27-6). [Link]
- Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. [Link]
- Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. [Link]
- SIELC Technologies. (n.d.). Separation of 2,5-Dichloro-4-nitroaniline on Newcrom R1 HPLC column. [Link]
- RSC Publishing. (2014). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]
- PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. [Link]
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
- University of Groningen. (2022, October 14).
- Google Patents. (n.d.).
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Technical Support Center: Optimizing Reaction Conditions for the Iodination of 4-Nitroaniline
Welcome to the technical support center for synthetic organic chemistry applications. As Senior Application Scientists, we understand that even well-established reactions can present challenges. This guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing the electrophilic iodination of 4-nitroaniline to synthesize 2-iodo-4-nitroaniline.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the iodination of 4-nitroaniline, providing the causal explanations behind common procedural choices.
Q1: What is the reaction mechanism for the iodination of 4-nitroaniline?
The iodination of 4-nitroaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] Iodine itself (I₂) is a relatively weak electrophile, so a more potent iodinating species, often an "I⁺" equivalent, is required.[2][3] This is typically generated in situ from a reagent like iodine monochloride (ICl) or by using an oxidizing agent with molecular iodine.[1][4] The electron-rich aniline ring attacks the electrophilic iodine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base in the reaction mixture then removes a proton from the carbon bearing the iodine, restoring aromaticity and yielding the final product.
dot
Caption: SEAr mechanism for iodination of 4-nitroaniline.
Q2: Why does iodine add to the 2-position (ortho to the amino group) and not another position?
The regioselectivity is dictated by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density into the ring via resonance.[5] Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director. Since the powerful ortho, para-directing amino group controls the position of substitution and the para position is already occupied by the nitro group, the electrophilic attack occurs at one of the two equivalent ortho positions (C2 or C6).
Q3: What are the most common and effective iodinating agents for this reaction?
Several systems can be used, each with its own advantages. The choice depends on factors like desired reactivity, cost, and safety.
| Iodinating System | Solvent | Typical Conditions | Pros | Cons |
| Iodine Monochloride (ICl) | Glacial Acetic Acid or Acetonitrile | Room temperature, 1-18 hours.[6][7] | Highly effective, reliable, good yields.[8] | Corrosive, moisture-sensitive. |
| Iodine (I₂) / Nitric Acid (HNO₃) | Glacial Acetic Acid | Room temperature, ~4 hours.[4] | Inexpensive reagents, high yield reported (89%).[4] | HNO₃ is a strong oxidant, potential for side reactions. |
| Potassium Iodide (KI) / (NH₄)₂S₂O₈ | Aqueous Methanol | Room temperature.[9] | Environmentally benign ("green") approach, avoids harsh acids.[10] | May require optimization for specific substrates. |
| N-Iodosuccinimide (NIS) | Various | Mild conditions.[11] | Solid, easy to handle, good for acid-sensitive substrates. | More expensive than I₂ or ICl. |
Q4: Why is a solvent like glacial acetic acid commonly used?
Glacial acetic acid is a preferred solvent for several reasons. First, it effectively dissolves 4-nitroaniline and the iodinating reagents.[8] Second, its polar, protic nature can help stabilize the charged intermediates (the sigma complex) in the reaction mechanism, thereby facilitating the substitution. Finally, it is relatively inert to the strong electrophiles and oxidizing conditions used in the reaction.[12]
Q5: What are the critical safety precautions for handling iodination reagents?
Safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
-
Engineering Controls : Perform all operations in a certified chemical fume hood to prevent inhalation of volatile iodine or corrosive acid vapors.[13][14]
-
Personal Protective Equipment (PPE) : Wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves. For iodinations, double-gloving is a recommended practice.[13][14]
-
Reagent Handling : Iodine and its compounds can cause severe skin irritation and burns.[14] Iodine monochloride and glacial acetic acid are highly corrosive.[12] Handle with extreme care.
-
Spill & Waste Management : Have a quenching agent, such as a 10% sodium thiosulfate (Na₂S₂O₃) solution, readily available to neutralize any spills of iodine-containing compounds.[13] Dispose of all chemical waste according to your institution's guidelines.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the experiment.
dot
Sources
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- 3. Iodination - Wordpress [reagents.acsgcipr.org]
- 4. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 5. Iodination of Aniline [chemedx.org]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Iodination - Common Conditions [commonorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. LCSS: IODINE [web.stanford.edu]
Technical Support Center: Synthesis of 2,6-Diiodo-4-nitroaniline
Welcome to the technical support guide for the synthesis of 2,6-diiodo-4-nitroaniline. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to bridge the gap between protocol and practice, offering insights grounded in chemical principles to overcome common challenges in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
The synthesis is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] The starting material, 4-nitroaniline, features two competing substituent groups on the benzene ring:
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Amino Group (-NH₂): A powerful activating, ortho, para-directing group. It donates electron density to the ring, making it more nucleophilic and reactive towards electrophiles.[2]
-
Nitro Group (-NO₂): A strong deactivating, meta-directing group. It withdraws electron density from the ring.
The activating effect of the amino group dominates, directing the incoming electrophiles (iodine) to the positions ortho to it (C2 and C6). Since the para position is already occupied by the nitro group, di-substitution occurs exclusively at the C2 and C6 positions. The reaction requires an electrophilic iodine source, such as iodine monochloride (ICl) or molecular iodine activated by an oxidizing agent.[3][4]
Q2: Why is glacial acetic acid typically used as the solvent?
Glacial acetic acid serves multiple crucial functions in this reaction. Firstly, it is an effective solvent for the starting material, 4-nitroaniline, especially when heated.[3] Secondly, as a polar protic solvent, it can facilitate the reaction by stabilizing the charged intermediate (the arenium ion or sigma complex) formed during the electrophilic attack.[2] Finally, it is relatively inert to the iodinating agent and provides a suitable medium for controlling the reaction temperature.
Q3: What are the primary safety concerns when performing this synthesis?
Handling the reagents for this synthesis requires significant caution:
-
4-Nitroaniline: This starting material is toxic if swallowed, inhaled, or absorbed through the skin and may cause damage to organs through prolonged exposure.[5][6]
-
Iodine Monochloride (ICl): ICl is a strong oxidizing agent and is highly corrosive. It reacts vigorously with water and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
-
Glacial Acetic Acid: It is corrosive and can cause severe skin burns and eye damage. Working in a well-ventilated area or fume hood is essential.[3]
A thorough risk assessment should be conducted before beginning the procedure.
Q4: Can other iodinating agents be used instead of iodine monochloride?
Yes, various other reagents can be used for the iodination of activated aromatic compounds like anilines.[7] Common alternatives include:
-
Iodine (I₂) with an Oxidizing Agent: A mixture of molecular iodine and an oxidant like nitric acid, hydrogen peroxide, or sodium iodate can generate a more potent electrophilic iodine species in situ.[4][8][9]
-
N-Iodosuccinimide (NIS): NIS is a milder and more selective iodinating agent, often used with an acid catalyst for electron-rich arenes.[4]
-
Sodium Dichloroiodate (NaICl₂): This reagent is used on an industrial scale for iodinating anilines, particularly under acidic conditions to avoid side reactions.[10]
The choice of reagent depends on factors like substrate reactivity, desired selectivity, cost, and safety considerations.[4] The ICl method, however, is a well-established and reliable procedure documented in Organic Syntheses.[3]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem 1: Low or Inconsistent Yield
Q: My final yield of this compound is significantly lower than expected (<60%). What are the likely causes and how can I improve it?
A low yield is the most common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
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Caption: Troubleshooting workflow for low product yield.
Detailed Explanation:
-
Incomplete Reaction: The original Organic Syntheses procedure involves heating on a water bath for two hours, yielding 56-64%.[3] However, a critical modification notes that refluxing the reaction mixture for two hours in an oil bath can increase the yield to 86%.[3] This suggests the reaction may be slow and requires higher temperatures for completion.
-
Reagent Stoichiometry: The reaction requires two equivalents of the iodinating agent for the di-substitution. Ensure that you are using at least 2 moles of iodine monochloride for every mole of 4-nitroaniline. The quality of the ICl is also important; it should be freshly prepared or properly stored to maintain its reactivity.[3]
-
Loss During Workup: Significant product loss can occur during filtration and washing. Ensure the product has fully precipitated before filtering. When washing the crude crystals, use minimal amounts of cold glacial acetic acid and ether to avoid redissolving the product.[3]
Problem 2: Product is Impure (Contaminated with Starting Material or Mono-iodo Species)
Q: My product's melting point is low and broad, and TLC/NMR analysis shows multiple spots/peaks. How can I resolve this?
This indicates the presence of impurities, most commonly the starting material (4-nitroaniline) or the intermediate, 2-iodo-4-nitroaniline.
-
Cause - Incomplete Reaction: As discussed above, insufficient reaction time or temperature is the primary cause of incomplete di-iodination. Driving the reaction to completion by refluxing for 2 hours is the best first step.[3]
-
Solution - Purification:
-
Thorough Washing: After initial filtration, wash the crude product thoroughly with cold glacial acetic acid, followed by ether, to remove the more soluble starting material and mono-iodinated product.[3]
-
Sodium Bisulfite Wash: To remove any residual elemental iodine (which can give the product a dark color), make a paste of the crude solid with hot water and add a small amount of sodium bisulfite until the color of free iodine disappears.[3]
-
Recrystallization: For the highest purity, the product can be recrystallized. The literature suggests using nitrobenzene, followed by washing with alcohol. This should yield bright yellow crystals with a sharp melting point of 249–250 °C.[3][11]
-
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Nitroaniline | 138.12 | 146-149 | Yellow solid |
| 2-Iodo-4-nitroaniline | 264.02 | ~105-108 | Orange/Yellow solid |
| This compound | 389.92 | 249-250 (pure) | Yellow crystals |
Data sourced from various chemical databases and literature.[3][6][11][12]
Problem 3: The Reaction Mixture Becomes a Solid Mass
Q: During the reaction, the mixture solidified and became difficult to stir. Is this normal?
Yes, this is a documented observation in the standard procedure. As the reaction proceeds, the product, this compound, which is less soluble in the acetic acid mixture than the starting material, begins to precipitate.
-
What to do: Ensure your mechanical stirrer is robust and has sufficient torque to handle the increasingly thick slurry. After the heating period, the procedure explicitly mentions allowing the mixture to cool, after which the solidified mass is treated with additional acetic acid and lumps are broken up with a glass stopper before filtration.[3] This is a normal part of the process and indicates that the product is forming successfully.
Detailed Experimental Protocol
This protocol is adapted from the well-validated procedure in Organic Syntheses, Coll. Vol. 2, p.196 (1943), incorporating the high-yield modification.[3]
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Caption: Experimental workflow for the synthesis of this compound.
Materials & Stoichiometry:
| Reagent | Molar Mass | Moles | Quantity |
| 4-Nitroaniline | 138.12 g/mol | 1.0 | 138 g |
| Iodine Monochloride (ICl) | 162.35 g/mol | 2.0 | 325 g |
| Glacial Acetic Acid | 60.05 g/mol | - | ~570 mL |
Step-by-Step Procedure:
-
Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 138 g (1.0 mole) of 4-nitroaniline.
-
Dissolution: Add 370 mL of glacial acetic acid. Heat the mixture to boiling to completely dissolve the 4-nitroaniline. Once dissolved, remove the heat source.
-
Reagent Addition: In a separate flask, prepare a solution of 325 g (2.0 moles) of iodine monochloride in 100 mL of glacial acetic acid. Place this solution in the dropping funnel.
-
Reaction Initiation: With rapid stirring, add the iodine monochloride solution slowly to the hot 4-nitroaniline solution over approximately 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to manage the heat evolution.
-
Reaction Completion (High-Yield Modification): After the addition is complete, heat the mixture to reflux using an oil bath and maintain reflux for 2 hours. The mixture will become a thick slurry.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. Transfer the solidified mixture to a large beaker. Add 100 mL of glacial acetic acid and use a flat glass stopper to break up any large lumps.
-
Filtration and Washing: Transfer the slurry to a large Büchner funnel and apply suction to filter the solid. Wash the reaction flask with two 25-mL portions of glacial acetic acid to transfer all crystals to the funnel. Suck the crystals as dry as possible.
-
Further Washing: Return the crystals to the beaker and stir thoroughly with 200 mL of cold glacial acetic acid. Filter again under suction. Finally, wash the filter cake with 50 mL of ether and use suction to remove the ether.
-
Removal of Excess Iodine: Create an aqueous paste of the crude product with ~600 mL of hot water. Add a small amount of sodium bisulfite and stir until the purple/brown color of free iodine is no longer visible. Filter the purified yellow solid.
-
Drying: Air-dry the product to a constant weight. The expected yield is approximately 86%.
References
- Sandin, R. B.; Drake, W. V.; Leger, F. (1943). 2,6-Diiodo-p-nitroaniline. Organic Syntheses, Coll. Vol. 2, 196. [Link]
- Google Patents. (1986).
- Sandin, R. B.; Cairns, T. L. (1943). 1,2,3-Triiodo-5-nitrobenzene. Organic Syntheses, Coll. Vol. 2, 604. [Link]
- Organic Chemistry Portal. (n.d.).
- PrepChem. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. [Link]
- Google Patents. (1991). Process for the manufacture of 2,6-dichloro-4-nitroaniline.
- Google Patents. (2010). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
- Wikipedia. (n.d.). 4-Nitroaniline. [Link]
- Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline. [Link]
- Baba Farid Group of Institutions. (n.d.).
- Scribd. (n.d.).
- Master Organic Chemistry. (2017).
- PubChem. (n.d.). 3-Iodo-4-nitroaniline. [Link]
- MANAC Inc. (2022).
- Chemistry LibreTexts. (2024).
- PubChem. (n.d.). 2,6-Dichloro-4-nitroaniline. [Link]
- Taylor & Francis Online. (n.d.).
- Google Patents. (2012).
- Wikipedia. (n.d.).
- The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy![Link]
- Wordpress. (n.d.). I2 and Electrophilic I+ reagents. [Link]
- ChemBK. (n.d.). This compound. [Link]
- ResearchGate. (n.d.). Aqueous phase iodination studies of aniline, 1 using I2. [Link]
Sources
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- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
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- 12. 3-Iodo-4-nitroaniline | C6H5IN2O2 | CID 21312294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6-Diiodo-4-nitroaniline
Welcome to the technical support guide for the synthesis of 2,6-diiodo-4-nitroaniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and resolve issues encountered during this electrophilic aromatic substitution.
Overview of the Synthesis
The preparation of this compound is a classic example of electrophilic aromatic halogenation. The reaction involves the direct iodination of 4-nitroaniline. The starting material possesses a strongly activating amino (-NH₂) group and a strongly deactivating nitro (-NO₂) group. The ortho, para-directing amino group guides the incoming electrophiles to the positions ortho to it (positions 2 and 6), while the meta-directing nitro group deactivates the positions ortho and para to it. The combined effect overwhelmingly favors substitution at the 2 and 6 positions.
The most common and reliable method employs iodine monochloride (ICl) as the iodinating agent in a glacial acetic acid solvent.[1][2] Alternative methods may use molecular iodine in the presence of an oxidizing agent.[3]
Reaction Mechanism Visualization
The following diagram illustrates the stepwise electrophilic aromatic substitution mechanism. The amino group activates the ring, and its directing effect overcomes the deactivating effect of the nitro group to facilitate di-substitution at the ortho positions.
Caption: Electrophilic substitution mechanism for di-iodination.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis in a question-and-answer format.
Question 1: My final yield is significantly lower than the reported 60-85%. What are the most likely causes?
Answer: Low yield is a frequent issue that can stem from several factors throughout the experimental process. A systematic review of your procedure is critical.
-
Incomplete Reaction: The di-iodination requires forcing conditions. Ensure that the reaction mixture was heated appropriately, for example, on a rapidly boiling water bath for at least two hours or refluxed for two hours for higher yields.[1] Insufficient heating can lead to a mixture of mono-iodinated product and unreacted starting material.
-
Reagent Stoichiometry and Quality: The protocol requires two molar equivalents of the iodinating agent (e.g., iodine monochloride) to achieve di-substitution.[1][2] Using less will inherently favor the mono-iodinated product. Verify the purity and concentration of your iodine monochloride, as it can decompose over time.
-
Poor Solubility: 4-nitroaniline must be fully dissolved in boiling glacial acetic acid before the addition of the iodinating agent.[1] If the starting material is not fully dissolved, the reaction will be heterogeneous and inefficient, leading to a lower yield.
-
Loss During Workup: The product can be lost during filtration and washing steps. Ensure the crude product is thoroughly scraped from the reaction vessel. When washing, use cold glacial acetic acid to minimize dissolution of the product.[1] Avoid using excessive amounts of solvent during transfers and washes.
-
Premature Precipitation: Adding the iodine monochloride solution too quickly to the hot 4-nitroaniline solution can cause localized cooling and premature precipitation of the starting material or mono-iodinated intermediate, preventing further reaction. Slow, steady addition with rapid stirring is crucial.[1]
Question 2: The reaction doesn't seem to start, or the color change is not as expected. What should I check?
Answer: A stalled reaction is often due to issues with activation energy or reagent quality.
-
Insufficient Temperature: The reaction has a significant activation energy. The 4-nitroaniline solution should be at or near the boiling point of glacial acetic acid when the iodinating agent is added.[1] If the solution is too cool, the reaction rate will be impractically slow.
-
Inactive Iodinating Agent: Iodine itself is a relatively weak electrophile and often requires an activating agent or oxidant to increase its reactivity.[4] Iodine monochloride is more potent because the more electronegative chlorine atom polarizes the I-Cl bond, making the iodine atom highly electrophilic (I⁺). If you are using an alternative method with I₂, ensure your oxidizing agent (like HNO₃) is active and present in the correct amount.[3]
-
Moisture Contamination: While the reaction is often robust, excessive water in the glacial acetic acid can potentially interfere with the activity of the iodinating agent. Ensure you are using a high-purity grade of glacial acetic acid.
Question 3: My final product is a dark, sticky solid with a low or broad melting point. How do I identify and remove impurities?
Answer: The expected product is a yellow crystalline solid with a sharp melting point of 249–250°C after purification.[1][5] Deviations suggest the presence of specific impurities.
-
Residual Iodine: A common impurity is elemental iodine (I₂), which can be trapped in the crystal lattice, giving the product a dark brown or purplish hue. This is easily removed during the workup by washing the crude product with a solution of a reducing agent like sodium bisulfite.[1] The color should lighten significantly.
-
Mono-iodinated Intermediate: The most likely organic impurity is 2-iodo-4-nitroaniline. This intermediate has a much lower melting point (around 105-109°C) and will cause significant melting point depression and broadening.[6] Its presence indicates an incomplete reaction (see Question 1).
-
Unreacted Starting Material: 4-nitroaniline may also be present if the reaction did not go to completion.
-
Purification Strategy: The best method to remove both the mono-iodinated intermediate and the starting material is recrystallization. A procedure in Organic Syntheses reports that recrystallization from nitrobenzene, followed by washing with alcohol, yields a pure product melting at 249–250°C.[1]
Troubleshooting Logic Diagram
This flowchart provides a decision-making framework for diagnosing common experimental issues.
Caption: A decision tree for troubleshooting common synthesis problems.
Validated Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses, including a modification known to significantly improve yields.[1]
Reagent & Stoichiometry Table
| Reagent | Formula | MW ( g/mol ) | Moles | Amount | Role |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.0 | 138 g | Starting Material |
| Iodine Monochloride | ICl | 162.36 | 2.0 | 325 g | Iodinating Agent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~470 mL | Solvent |
| Sodium Bisulfite | NaHSO₃ | 104.06 | - | Small amount | Quenching Agent |
Step-by-Step Procedure
A. Reaction Setup
-
In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 138 g (1 mole) of 4-nitroaniline.
-
Add 370 mL of glacial acetic acid. Heat the mixture to boiling while stirring to completely dissolve the 4-nitroaniline.
-
In a separate beaker, dissolve 325 g (2 moles) of iodine monochloride in 100 mL of glacial acetic acid. This solution may be gently warmed if necessary.
-
Once the 4-nitroaniline is fully dissolved, remove the heat source.
B. Iodination Reaction
-
With rapid stirring, add the iodine monochloride solution slowly from the dropping funnel to the hot 4-nitroaniline solution over a period of 30 minutes. The reaction is exothermic, and considerable heat will be evolved.
-
After the addition is complete, place the flask in an oil bath and heat the mixture to reflux for two hours. This step is crucial for driving the reaction to completion and achieving a high yield.[1]
C. Product Isolation and Workup
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the crystalline product by suction filtration using a large Büchner funnel. Suck the cake as dry as possible to remove the dark mother liquor.
-
Return the crude solid to a large beaker. Add approximately 600 mL of hot water and stir to create a paste.
-
Add a small amount of sodium bisulfite, stirring until the dark color of excess iodine disappears and the solid becomes a distinct yellow.
-
Filter the product again by suction, wash thoroughly with cold water, and suck the cake as dry as possible.
-
Air-dry the product to a constant weight. The expected yield of this compound is approximately 86%.[1]
D. Purification (Optional but Recommended)
-
For obtaining a highly pure product, the dried material can be recrystallized from nitrobenzene, followed by washing with alcohol.[1]
-
The purified product should have a melting point of 249–250°C.[1]
Experimental Workflow Diagram
Caption: A visual summary of the experimental workflow.
Safety & Handling
All chemical procedures should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.
-
4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of damaging fertility or the unborn child.
-
Iodine Monochloride: Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Wear rubber gloves when handling.[1]
-
Iodine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[7][8] Avoid creating dust.[7]
-
Nitroaromatic Compounds: this compound is irritating to the eyes, respiratory system, and skin.[9][10]
Dispose of all chemical waste in accordance with local institutional and governmental regulations.
References
- Sandin, R. B., Drake, W. V., & Leger, F. (n.d.). 2,6-DIIODO-p-NITROANILINE. Organic Syntheses.
- PrepChem. (n.d.). Preparation of 2-iodo-4-nitroaniline. PrepChem.com.
- Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Basic and Applied Scientific Research.
- ChemBK. (2024, April 10). This compound - Physico-chemical Properties. ChemBK.com.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2025, December 17). Specific Solvent Issues with Iodination. ACS Green Chemistry Institute.
- ResearchGate. (n.d.). Reaction mechanism for the iodination of free-anilines using the PIDA/NH4I system. ResearchGate.
- Manac Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia.
- Taylor & Francis Online. (n.d.). Iodination of Anilines with Sodium Dichloroiodate. Taylor & Francis Online.
- Carl ROTH. (n.d.). Safety Data Sheet: Iodine. Carl ROTH.
- Centers for Disease Control and Prevention. (2019, October 30). Iodine - NIOSH Pocket Guide to Chemical Hazards. CDC.
- Reddit. (2024, May 18). Are iodination reactions an equilibrium. r/OrganicChemistry.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound 97 5398-27-6 [sigmaaldrich.com]
- 6. 2-Iodo-4-nitroaniline 97 6293-83-0 [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. This compound | C6H4I2N2O2 | CID 79386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,6-Diiodo-4-nitroaniline
Welcome to the technical support center for the purification of 2,6-diiodo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. The synthesis of this compound, typically prepared by the di-iodination of 4-nitroaniline, can present several purification challenges. This resource aims to provide practical, experience-driven solutions to overcome these hurdles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and offers step-by-step guidance to resolve them.
Issue 1: Crude product is a dark, tarry solid instead of the expected yellow crystals.
-
Question: My synthesis of this compound resulted in a dark, sticky solid. What could be the cause, and how can I purify it?
-
Answer: A dark, tarry product often indicates the presence of excess iodine or decomposition of the starting material or product. The typical synthesis involves the reaction of 4-nitroaniline with an iodinating agent, such as iodine monochloride, in glacial acetic acid.[1][2] Several factors can lead to this outcome:
-
Excess Iodinating Agent: Using a significant excess of the iodinating agent can lead to the formation of elemental iodine (I₂), which imparts a dark color to the reaction mixture and crude product.
-
High Reaction Temperature: Running the reaction at a temperature that is too high can cause decomposition of the nitroaniline starting material or the di-iodinated product.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, a complex mixture of starting material, mono-iodinated, and di-iodinated products can result, which may be difficult to crystallize.
Troubleshooting Protocol:
-
Removal of Excess Iodine: Before attempting recrystallization, it is crucial to remove any residual iodine. This can be achieved by washing the crude product with a solution of sodium bisulfite or sodium thiosulfate. A simple procedure involves making a paste of the crude solid with hot water and adding a small amount of sodium bisulfite until the dark color disappears.[1]
-
Recrystallization: Once the excess iodine is removed, the product can be purified by recrystallization. While various solvents can be used, nitrobenzene followed by washing with alcohol has been reported to be effective.[1] For a less hazardous alternative, recrystallization from a high-boiling point solvent like glacial acetic acid can also be attempted.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a reliable alternative. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
-
Issue 2: The melting point of the purified product is broad and lower than the literature value.
-
Question: After recrystallization, my this compound has a melting point range of 240-245 °C, which is below the reported value of 251-253 °C.[3][4] What are the likely impurities, and how can I remove them?
-
Answer: A broad and depressed melting point is a classic indicator of impurities. In the synthesis of this compound, the most probable impurities are unreacted 4-nitroaniline and the mono-iodinated intermediate, 2-iodo-4-nitroaniline.
Analytical Approach to Identify Impurities:
-
Thin-Layer Chromatography (TLC): A quick and effective way to assess the purity of your sample is by TLC. By spotting your product alongside the 4-nitroaniline starting material on a silica gel plate and eluting with an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate), you can visualize the presence of starting material or other impurities.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is the preferred method. It can accurately determine the percentage of impurities present.
-
Gas Chromatography (GC): GC can also be used to determine the purity of this compound.[5]
Purification Strategy:
-
Fractional Recrystallization: If the impurities are present in a significant amount, a single recrystallization may not be sufficient. Fractional recrystallization, where the crystals are collected in multiple crops, can help to isolate the purer fraction.
-
Column Chromatography: As mentioned previously, column chromatography is a highly effective method for separating closely related compounds like the mono- and di-iodinated products.
-
Issue 3: Low yield of the final product after purification.
-
Question: My final yield of pure this compound is significantly lower than expected. What are the common causes of yield loss during purification?
-
Answer: Low yields can be attributed to several factors during both the reaction and the purification process.
Potential Causes of Yield Loss:
-
Incomplete Reaction: As discussed, an incomplete reaction will naturally lead to a lower yield of the desired product.
-
Losses during Workup: Significant product loss can occur during the initial filtration and washing steps if the product has some solubility in the wash solvents.
-
Recrystallization Issues:
-
Choosing the wrong solvent: If the product is too soluble in the recrystallization solvent at room temperature, a significant amount will remain in the mother liquor.
-
Using too much solvent: Dissolving the crude product in an excessive volume of hot solvent will also lead to poor recovery upon cooling.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Optimization of Purification for Higher Yield:
-
Optimize Recrystallization:
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures to find the optimal one.
-
Minimal Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize the formation of large, pure crystals.
-
-
Recover Product from Mother Liquor: The mother liquor from recrystallization often contains a significant amount of dissolved product. Concentrating the mother liquor and cooling it again can often yield a second crop of crystals.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the properties and handling of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a yellow crystalline solid.[3] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄I₂N₂O₂ | [3] |
| Molar Mass | 389.92 g/mol | [3] |
| Melting Point | 251-253 °C | [3][4] |
| Appearance | Yellow crystals | [3] |
| Solubility | Soluble in alcohol and ether; insoluble in water. | [3] |
Q2: What is the underlying reaction mechanism for the synthesis of this compound from 4-nitroaniline?
A2: The synthesis of this compound from 4-nitroaniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the nitro group (-NO₂) is a strong deactivating group and a meta-director. The powerful activating effect of the amino group directs the incoming iodine electrophiles to the positions ortho to it (positions 2 and 6). The reaction typically proceeds in two steps: first, the mono-iodination at one of the ortho positions, followed by the second iodination at the other ortho position.
III. Experimental Protocols
Protocol 1: Purification of Crude this compound by Recrystallization
This protocol describes a general procedure for the recrystallization of crude this compound.
-
Pre-treatment (if necessary): If the crude product is dark, suspend it in hot water and add a small amount of sodium bisulfite or sodium thiosulfate with stirring until the dark color of iodine disappears.[1] Filter the solid and wash it with water.
-
Dissolution: In a fume hood, transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., glacial acetic acid or nitrobenzene) while stirring and heating until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent, followed by a low-boiling point solvent like ether to aid in drying.[1]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
IV. Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Purification workflow for this compound.
V. References
-
This compound - ChemBK. (n.d.). Retrieved from [Link]
-
2,6-DIIODO-p-NITROANILINE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Preparation of 2-iodo-4-nitroaniline. (n.d.). PrepChem.com. Retrieved from [Link]
-
Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. (1979). Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 17A(4), 370-372.
Sources
Technical Support Center: Minimizing Mono-iodinated Byproduct Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Controlled Iodination
Electrophilic aromatic iodination is a cornerstone of synthetic organic chemistry, pivotal in the development of pharmaceuticals and functional materials. However, the reactivity of elemental iodine (I₂) towards aromatic rings is often insufficient, necessitating the use of an oxidizing agent to generate a more potent electrophilic species, conceptually "I⁺".[1][2][3] This activation, while necessary, can lead to challenges in controlling the extent of iodination. For highly activated aromatic substrates, such as phenols and anilines, the reaction can be difficult to stop at the desired level of substitution, often resulting in a mixture of products, including significant quantities of mono-iodinated byproducts when di- or tri-iodinated compounds are the target.[4]
This technical guide provides a structured approach to troubleshooting and optimizing iodination reactions to selectively favor the formation of desired higher-order iodinated products while minimizing mono-iodinated impurities.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of mono-iodinated product when I'm trying to synthesize a di-iodinated compound?
A: This is a common issue, particularly with electron-rich aromatic rings. The introduction of the first iodine atom does not sufficiently deactivate the ring to prevent further reaction. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the mono-iodinated intermediate will continue to react, but you may be left with unreacted starting material and a mixture of mono- and di-iodinated products.
Q2: What is the fundamental mechanism of electrophilic aromatic iodination?
A: The process involves the attack of the electron-rich aromatic ring (the nucleophile) on an electrophilic iodine species.[3] Since molecular iodine (I₂) is not very electrophilic, an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a copper salt) is used to oxidize it to a more reactive electrophile, such as the iodine cation (I⁺).[1][2] The reaction proceeds through a cationic intermediate, known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the iodinated product.[3][5]
Q3: Are there alternatives to using strong oxidizing agents?
A: Yes, several milder and more selective iodinating agents are available. N-Iodosuccinimide (NIS) is a common choice, and its reactivity can be tuned with the addition of acid catalysts like trifluoroacetic acid.[6] Other systems, such as those using silver salts (e.g., Ag₂SO₄) in conjunction with I₂, can activate iodine under milder conditions.[7] Disulfide-catalyzed iodination using 1,3-diiodo-5,5-dimethylhydantoin (DIH) also offers a mild alternative for electron-rich substrates.[8]
Q4: How does temperature affect the selectivity of my iodination reaction?
A: Generally, lower reaction temperatures decrease the overall reaction rate and can improve selectivity.[4][9] At higher temperatures, the increased kinetic energy can lead to less selective reactions and the formation of more byproducts.[10] For reactions that are difficult to control, running them at or below room temperature is a good starting point for optimization.
Q5: Can the choice of solvent influence the outcome of the reaction?
A: Absolutely. The solvent can affect the solubility of reagents and the stability of the reaction intermediates.[11] For instance, using a solvent like hexafluoroisopropanol (HFIP) with N-halosuccinimides has been shown to enable mild and regioselective halogenations.[8] Experimenting with different solvents is a key part of optimizing for your desired product.
Troubleshooting Guide: From Mono- to Multi-Iodination
This section addresses specific experimental challenges and provides actionable solutions to steer your reaction towards the desired higher-order iodinated products.
Issue 1: Predominance of Mono-iodinated Product with Unreacted Starting Material
-
Probable Cause: Insufficient stoichiometry of the iodinating agent or reaction conditions that are too mild to drive the reaction to completion for the second (or third) iodination. The first iodination is often faster on a highly activated ring.
-
Solution Strategy:
-
Stoichiometric Control: Carefully increase the molar equivalents of your iodinating reagent relative to the aromatic substrate. A stepwise increase (e.g., from 2.0 to 2.2, then 2.5 equivalents for a di-iodination) is recommended.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress closely by techniques like TLC or HPLC to track the consumption of the mono-iodinated intermediate and the formation of the desired product.[12][13][14]
-
Extended Reaction Time: If increasing temperature is not desirable due to potential side reactions, simply extending the reaction time at the current temperature may be sufficient to allow the slower second iodination to proceed.
-
Issue 2: Formation of a Complex Mixture of Mono-, Di-, and Poly-iodinated Products
-
Probable Cause: The reaction conditions are too harsh, leading to a loss of selectivity. This is common with highly reactive iodinating systems and activated substrates.
-
Solution Strategy:
-
Lower the Temperature: Reducing the reaction temperature is one of the most effective ways to increase selectivity.[4] Consider running the reaction at 0 °C or even lower.
-
Use a Milder Iodinating Agent: If you are using a highly reactive system (e.g., I₂ with a strong oxidant), switch to a milder reagent like N-Iodosuccinimide (NIS), potentially with a catalytic amount of a mild acid.[15] For phenols, iodination in a basic aqueous solution can help moderate the reaction.[4]
-
Solvent Modification: The choice of solvent can influence the reactivity of the iodinating species. Experiment with different solvents to find one that tempers the reaction.[11]
-
Issue 3: Poor Regioselectivity in Addition to Incomplete Iodination
-
Probable Cause: Steric hindrance or competing electronic effects are directing the iodine to multiple positions on the aromatic ring.
-
Solution Strategy:
-
Bulky Catalysts or Reagents: Employing sterically hindered catalysts or iodinating agents can enhance selectivity for the less sterically crowded positions on the aromatic ring.
-
Directed ortho-Metalation (DoM): For highly specific regioselectivity, consider a multi-step approach. DoM involves using an organolithium reagent to selectively deprotonate a position ortho to a directing group, followed by quenching with an iodine source.[4]
-
Protecting Group Strategies: In complex molecules, protecting certain functional groups can alter the electronic properties of the ring and direct iodination to a specific site.[16]
-
Visualizing the Optimization Workflow
The following workflow diagram illustrates a systematic approach to optimizing your iodination reaction to favor di- or poly-iodination.
Sources
- 1. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. idc-online.com [idc-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. cerritos.edu [cerritos.edu]
- 10. msmcgregor.weebly.com [msmcgregor.weebly.com]
- 11. quora.com [quora.com]
- 12. K910: Effect of Concentration and Temperature on Rates – Iodine Clock | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. Kinetics of the Iodine Clock Reaction – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 15. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 16. pubs.acs.org [pubs.acs.org]
Stability of 2,6-Diiodo-4-nitroaniline in different solvents
Welcome to the technical support guide for 2,6-diiodo-4-nitroaniline (CAS 5398-27-6). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various laboratory solvents. Our goal is to help you anticipate potential challenges, troubleshoot common issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: this compound is a yellow crystalline solid that is practically insoluble in water but soluble in several organic solvents. For general use, polar aprotic solvents are highly recommended due to their ability to dissolve the compound without the reactive potential of protic solvents.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents effectively solvate the polar nitro and aniline groups through dipole-dipole interactions without donating protons that could participate in side reactions.
-
Acceptable with Caution: Alcohols (e.g., ethanol, methanol) and glacial acetic acid can also be used.[1] However, as polar protic solvents, they can form hydrogen bonds, which may influence reaction kinetics or long-term stability.[2] Glacial acetic acid, for instance, is used as a solvent in its synthesis, indicating good stability under those specific conditions.[1]
-
Not Recommended: Water and nonpolar hydrocarbon solvents like hexanes or toluene are poor choices due to the compound's limited solubility.
Q2: My solution of this compound changed color from yellow to dark brown. What happened?
A2: A color change is the most common indicator of degradation. This is often due to one or more of the following factors:
-
Light Exposure: The compound is known to be light-sensitive.[3] Photodecomposition can occur, leading to the formation of colored impurities. The energy from UV or even ambient light can promote the cleavage of the carbon-iodine (C-I) bond or reactions involving the nitro group.
-
Oxidation: The compound is also air-sensitive.[3] The aniline functional group is susceptible to oxidation, which can form highly colored polymeric byproducts. This process can be accelerated by heat and the presence of trace metal impurities.
-
Reaction with Solvent or Impurities: If the solvent contains impurities (e.g., peroxides in aged THF or ether), these can react with the compound. In protic solvents, slow reactions may occur over time, especially if the pH is not controlled.
-
Dehalogenation: The presence of the electron-withdrawing nitro group can make the C-I bonds susceptible to nucleophilic attack or reduction, leading to the loss of iodine and the formation of different aniline derivatives.[4]
To prevent this, always use freshly prepared solutions, store them protected from light (e.g., in amber vials), and consider purging the solvent and headspace with an inert gas like nitrogen or argon.
Q3: How should I prepare and store stock solutions of this compound for maximum stability?
A3: Proper storage is critical to maintain the integrity of your compound.
-
Solvent Choice: Use a high-purity, dry, polar aprotic solvent like DMSO or DMF.
-
Preparation: Prepare solutions in a clean, dry glass container. For extended storage, using an amber vial is highly recommended to protect against light.[3]
-
Storage Conditions: Store solutions at 2-8°C, as recommended for the solid compound. For long-term storage (weeks to months), aliquot the solution into smaller vials to minimize the number of freeze-thaw cycles and exposure to air and moisture upon opening. Store under an inert atmosphere (nitrogen or argon) if possible.
-
Avoid: Do not store solutions in reactive plastic containers that may leach plasticizers. Avoid prolonged storage at room temperature, especially when exposed to ambient light.
Q4: Is the compound stable in acidic or basic conditions?
A4: The stability is pH-dependent.
-
Acidic Conditions: this compound shows stability in strong, non-nucleophilic acids like concentrated sulfuric acid, as it is used as a solvent for diazotization reactions.[5] It is also stable in glacial acetic acid.[1] The amino group will be protonated to form an anilinium salt, which is generally more stable against oxidation than the free amine. However, strongly acidic conditions can promote hydrolysis or other reactions over long periods or at elevated temperatures.
-
Basic Conditions: Basic conditions should be approached with caution. The aniline proton is weakly acidic, but strong bases could potentially deprotonate it, increasing its nucleophilicity and susceptibility to oxidation. Furthermore, basic conditions can promote nucleophilic aromatic substitution reactions, potentially displacing the iodide or nitro groups, although this typically requires harsh conditions. The parent compound, 4-nitroaniline, shows increased solubility in basic solutions due to deprotonation of the amino group.[6]
Q5: Can I use this compound in catalytic hydrogenation reactions? I'm concerned about dehalogenation.
A5: Your concern is valid and demonstrates excellent scientific foresight. The selective reduction of the nitro group without removing the iodine atoms is a significant challenge.
The carbon-iodine bond is susceptible to cleavage under reductive conditions (hydrodehalogenation), a reaction often catalyzed by common hydrogenation catalysts like Palladium on carbon (Pd/C).[7] The electron-withdrawing effect of the nitro group weakens the C-I bond, making this side reaction favorable.[4] While specialized catalysts and conditions exist for the selective hydrogenation of halogenated nitroaromatics, standard protocols are very likely to result in a mixture of products, including the desired diiodoaniline, mono-iodoanilines, and fully dehalogenated 4-nitroaniline or aniline.
If your goal is to reduce the nitro group, alternative methods like transfer hydrogenation or chemical reduction (e.g., with iron powder in acetic acid or stannous chloride) may offer better selectivity, but careful optimization and analysis would be required.
Troubleshooting Guide
This guide addresses specific experimental issues in a direct question-and-answer format.
Issue: My compound is not dissolving completely in the chosen solvent.
-
Possible Cause 1: Incorrect Solvent Choice.
-
Solution: Verify that you are using a recommended solvent (see FAQ 1). The compound is practically insoluble in water and nonpolar solvents.
-
-
Possible Cause 2: Insufficient Solvent Volume or Low Temperature.
-
Solution: Solubility is concentration and temperature-dependent. Try adding more solvent or gently warming the mixture. Sonication can also help break up solid aggregates and accelerate dissolution.
-
-
Possible Cause 3: Poor Compound Purity.
-
Solution: If the compound has degraded or contains insoluble impurities, it may not dissolve completely. Analyze the starting material for purity.
-
Issue: I observed precipitation in a previously clear solution after storage.
-
Possible Cause 1: Temperature Change.
-
Solution: If the solution was prepared warm and then stored in the refrigerator, the compound may have precipitated out as its solubility decreased at the lower temperature. Allow the solution to warm to room temperature and see if the precipitate redissolves.
-
-
Possible Cause 2: Solvent Evaporation.
-
Solution: If the container was not sealed properly, solvent evaporation could increase the compound's concentration beyond its solubility limit. Ensure containers are tightly sealed for storage.[8]
-
-
Possible Cause 3: Degradation.
-
Solution: The precipitate could be an insoluble degradation product. This is often accompanied by a color change. The solution should be discarded and a fresh one prepared. Analyze the precipitate if possible to identify the degradation pathway.
-
Issue: My analytical results (HPLC, NMR) show multiple unexpected peaks.
-
Possible Cause 1: On-column or In-sampler Degradation.
-
Solution: Aniline compounds can be sensitive to the mobile phase composition or metal surfaces in the HPLC system. Ensure the mobile phase is compatible. For NMR, acidic impurities in deuterated chloroform (CDCl₃) can sometimes cause issues.
-
-
Possible Cause 2: Degradation During Sample Preparation or Storage.
-
Solution: This is the most likely cause. The presence of new peaks indicates the formation of byproducts. This confirms that the compound is unstable under your current handling or storage conditions. Refer to the stability workflow diagram and the storage recommendations in FAQ 3.
-
-
Possible Cause 3: Contamination.
-
Solution: Rule out contamination from glassware, solvents, or other reagents. Run a blank analysis of the solvent to confirm its purity.
-
Data & Visualizations
Table 1: Summary of Solvent Compatibility and Stability
| Solvent Class | Example Solvents | Solubility | Stability Recommendation | Rationale |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Good | Excellent (Short-term & Long-term) | Solvates the polar molecule effectively without reactive protons. Low reactivity. |
| Polar Protic | Methanol, Ethanol, Water | Good (in alcohols), Poor (in water) | Good (Short-term), Caution (Long-term) | Can hydrogen bond with the solute.[2] Potential for slow reactions over time. Water is a poor solvent. |
| Nonpolar | Toluene, Hexane | Poor | Not Recommended | Insufficient polarity to dissolve the compound effectively. |
| Acids | Glacial Acetic Acid, Conc. H₂SO₄ | Good | Good (Specific Applications) | Stable for specific synthetic procedures like synthesis or diazotization.[1][5] Not for general storage. |
Diagram 1: Troubleshooting Workflow for Solution Instability
Caption: Troubleshooting workflow for solution instability.
Diagram 2: Factors Influencing Stability of this compound
Caption: Key factors influencing compound stability.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standardized stock solution for experimental use.
Materials:
-
This compound (MW: 389.92 g/mol )[9]
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Weighing: Accurately weigh approximately 39.0 mg of this compound and record the exact weight. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Dissolution: Quantitatively transfer the weighed solid to a 10 mL volumetric flask. Add approximately 7 mL of DMSO to dissolve the solid. Use a vortex mixer or sonicator to ensure complete dissolution.
-
Dilution: Once fully dissolved, carefully add DMSO to the 10 mL calibration mark. Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to amber glass vials for storage. For long-term use, create smaller aliquots to avoid repeated exposure of the main stock solution to the atmosphere.
-
Labeling & Storage: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. Store at 2-8°C, protected from light.
Protocol 2: Short-Term Stability Assessment by HPLC-UV
Objective: To determine the stability of the compound in a chosen solvent over a 48-hour period at room temperature.
Methodology:
-
Solution Preparation: Prepare a ~100 µM solution of this compound in the test solvent (e.g., methanol) from your stock solution.
-
Sample Allocation:
-
T=0 Sample: Immediately transfer a portion of the solution to an HPLC vial for initial analysis. This is your baseline.
-
Test Sample: Place the remaining solution in a clear vial on a lab bench exposed to ambient light and temperature.
-
Control Sample: Place a second portion of the solution in an amber vial stored at 2-8°C.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from the "Test Sample" and the "Control Sample" and transfer to HPLC vials for analysis.
-
HPLC-UV Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the compound's λmax (e.g., ~345 nm in diethyl ether, adjust for your solvent).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatograms from each time point.
-
Primary Peak Area: Calculate the percent decrease in the main peak area for the test sample relative to the T=0 sample. A significant decrease indicates degradation. The control sample should show minimal change.
-
Impurity Peaks: Look for the appearance and growth of new peaks in the test sample's chromatogram. The area of these new peaks represents the formation of degradation products.
-
Purity Calculation: Calculate the peak purity at each time point as: (Area of Main Peak / Sum of All Peak Areas) * 100%. A stable solution will maintain a consistent purity percentage over time.
-
This systematic approach will provide quantitative data on the stability of this compound under your specific experimental conditions, ensuring the reliability and reproducibility of your research.
References
- This compound - Physico-chemical Properties. ChemBK. [Link]
- 1,2,3-triiodo-5-nitrobenzene - Organic Syntheses Procedure. Organic Syntheses. [Link]
- 2,6-DIIODO-p-NITROANILINE - Organic Syntheses Procedure. Organic Syntheses. [Link]
- This compound | C6H4I2N2O2 | CID 79386. PubChem. [Link]
- 4-Nitroaniline - Solubility of Things. Solubility of Things. [Link]
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. labproinc.com [labproinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C6H4I2N2O2 | CID 79386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Solvent Selection for 2,6-Diiodo-4-nitroaniline
Welcome to the Technical Support Center for the purification of 2,6-diiodo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal recrystallization solvent and troubleshooting common issues. Our goal is to move beyond simple protocols and explain the scientific reasoning behind each step, ensuring a robust and reproducible purification process.
Introduction: The Challenge of Purifying this compound
This compound is a highly functionalized aromatic compound. Its structure, characterized by a high molecular weight, two bulky iodine atoms, a polar nitro group, and a hydrogen-bonding aniline group, presents a unique challenge for purification by recrystallization. The selection of an appropriate solvent is paramount to achieving high purity and yield. An ideal solvent must exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below. This guide will walk you through a logical, evidence-based process for solvent selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should meet the following criteria:
-
Differential Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This is the most critical factor for good recovery.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (so they are removed with the mother liquor).
-
Chemical Inertness: The solvent must not react with the this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Crystal Formation: The solvent should promote the formation of well-defined crystals rather than an amorphous precipitate or oil.
-
Safety: The solvent should be non-toxic, non-flammable, and readily available.
Q2: Based on the structure of this compound, what classes of solvents are likely to be good candidates?
The "like dissolves like" principle provides a starting point. This compound has both polar (nitro, aniline) and nonpolar (iodinated benzene ring) characteristics.
-
Polar Protic Solvents: Alcohols like ethanol and methanol are often good starting points for nitroanilines. They can engage in hydrogen bonding with the aniline and nitro groups. Procedures for the closely related 2,6-dibromo-4-nitroaniline utilize alcohol for recrystallization.[1]
-
Polar Aprotic Solvents: Solvents like acetone or ethyl acetate can dissolve the compound due to its polarity.
-
Aromatic Solvents: A published procedure for recrystallizing this compound specifies nitrobenzene, though this is a highly toxic and high-boiling solvent and should be avoided if possible.[2] Toluene is a less hazardous alternative.
-
Halogenated Solvents: While often good solvents, they can be difficult to remove and may pose environmental concerns.
-
Nonpolar Solvents: Hexane or cyclohexane are unlikely to be good single solvents due to the polar nature of the nitro and aniline groups, but they may be useful as anti-solvents in a mixed-solvent system.
Q3: Are there any published methods for the recrystallization of this compound?
Yes, a well-established procedure from Organic Syntheses describes the purification of this compound. One method mentioned is crystallization from nitrobenzene, followed by washing with alcohol.[2] Another approach in the same publication involves washing the crude product with cold glacial acetic acid and then with ether to remove impurities.[2] These methods provide a strong indication that polar solvents are effective.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic, small-scale approach to identify the optimal single solvent for recrystallization.
Materials:
-
Crude this compound (~100 mg)
-
Test tubes (e.g., 8)
-
Selection of candidate solvents (see Table 1)
-
Stirring rod
-
Hot plate or heating block
-
Ice bath
Procedure:
-
Preparation: Place approximately 10-15 mg of crude this compound into each test tube.
-
Room Temperature Solubility: Add 0.5 mL of a candidate solvent to each respective test tube. Stir or vortex the contents and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Hot Solubility: Gently heat the test tubes containing the undissolved solid in a water bath or on a heating block. Add the solvent dropwise, with stirring, until the solid just dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Cooling and Crystallization: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the test tube with a glass rod.
-
Ice Bath Cooling: If crystallization is slow or incomplete at room temperature, place the test tubes in an ice bath for 15-20 minutes.
-
Evaluation: Assess the quality and quantity of the crystals formed. The best solvent will yield a significant amount of purified crystals with minimal soluble loss in the cold solvent.
Data Presentation: Solvent Screening for this compound
Table 1: Properties and Suitability of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Expected Solubility Behavior | Notes |
| Ethanol | 78 | Polar Protic | Promising. Likely to dissolve when hot and have lower solubility when cold. Used for analogous compounds.[1] | A good first choice for screening. |
| Methanol | 65 | Polar Protic | Promising. Similar to ethanol but more polar and lower boiling point. | May be too soluble even when cold. |
| Glacial Acetic Acid | 118 | Polar Protic | Promising. Known to be used for washing the crude product and for recrystallizing the dichloro-analog.[2][3] | High boiling point can make it difficult to remove. |
| Ethyl Acetate | 77 | Polar Aprotic | Possible. Good general-purpose solvent. | May be too effective a solvent, leading to poor recovery. |
| Acetone | 56 | Polar Aprotic | Possible. Low boiling point is advantageous for removal. | May be too soluble. |
| Toluene | 111 | Nonpolar | Possible. May dissolve the compound when hot due to the aromatic ring. | High boiling point. |
| Hexane | 69 | Nonpolar | Unlikely as a single solvent. May be a good anti-solvent. | |
| Water | 100 | Polar Protic | Unlikely as a single solvent. Compound is known to be insoluble.[4] | Excellent as an anti-solvent with a miscible solvent like ethanol or acetone. |
Note: This table is based on chemical principles and data from analogous compounds. Experimental verification is required.
Protocol 2: Single-Solvent Recrystallization of this compound (Example with Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.
-
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 3: Mixed-Solvent Recrystallization (Example with Ethanol/Water)
A mixed-solvent system is useful when no single solvent has the ideal solubility properties.
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add hot water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization and Isolation: Follow steps 3-7 from the single-solvent protocol. Wash the final crystals with a cold mixture of ethanol and water that has a slightly higher proportion of water than the crystallization mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Fails to Crystallize | - Too much solvent was used. - The solution cooled too quickly. - The compound is highly pure and resistant to nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Try scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure this compound. - If using a mixed-solvent system, add more of the anti-solvent. |
| "Oiling Out" (Compound separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute (unlikely for this compound). - The solution is supersaturated, and the compound comes out of solution too quickly. - High concentration of impurities depressing the melting point. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.[4] - For a mixed-solvent system, add more of the "good" solvent, reheat, and then add the anti-solvent more slowly. - Consider a preliminary purification step like a charcoal treatment if significant colored impurities are present. |
| Low Recovery of Crystals | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. - Incomplete cooling. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled in an ice bath. - Preheat the filtration apparatus (funnel, filter paper, receiving flask) before hot filtration. - Evaporate some of the solvent from the mother liquor to see if more crystals form. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb the desired product, so use it sparingly. |
Visualizing the Workflow
Diagram 1: Decision Tree for Recrystallization Solvent Selection
Caption: A logical workflow for selecting an appropriate recrystallization solvent.
References
- PrepChem. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline.
- Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Coll. Vol. 1, p.214 (1941); Vol. 4, p.34 (1925).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline.
Sources
Technical Support Center: Safe Handling and Disposal of 2,6-Diiodo-4-nitroaniline Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of 2,6-Diiodo-4-nitroaniline waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
I. Understanding the Compound: Hazard Profile of this compound
This compound (CAS No: 5398-27-6) is a yellow crystalline powder with a melting point of 251-253 °C.[1] It is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Due to its halogenated nitroaromatic structure, it is considered a hazardous substance requiring specialized waste disposal procedures.
Key Hazard Information:
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation[2] |
II. Troubleshooting Guide: Common Scenarios in Waste Handling
This section addresses specific issues that may arise during the handling and disposal of this compound waste.
Scenario 1: Accidental Spill
Question: What is the immediate procedure for cleaning up a small spill of solid this compound in the laboratory?
Answer:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Before cleanup, ensure you are wearing appropriate PPE, including nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat.[3] For larger spills or if there is a risk of dust generation, a respirator may be necessary.
-
Containment: Carefully sweep up the spilled solid and place it into a designated, labeled hazardous waste container.[4] Avoid generating dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: The container with the spilled material and contaminated cleaning supplies must be sealed, properly labeled as "Hazardous Waste: this compound," and disposed of through your institution's environmental health and safety (EHS) office.[4][5]
Scenario 2: Contaminated Labware
Question: How should I decontaminate glassware that has come into contact with this compound?
Answer:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent, such as acetone or ethanol, to dissolve any residual compound. This rinse solvent must be collected and disposed of as halogenated organic waste.[6] Do not dispose of it down the drain.[3]
-
Washing: After the initial solvent rinse, wash the glassware with soap and plenty of water.
-
Final Rinse: A final rinse with deionized water is recommended.
-
Verification: For sensitive applications, a final rinse with a clean portion of the solvent used in the experiment can be analyzed to ensure no detectable residue of this compound remains.
Decision-Making Workflow for Waste Segregation
The following diagram illustrates the correct procedure for segregating waste containing this compound.
Sources
Preventing degradation of 2,6-Diiodo-4-nitroaniline during reactions
Welcome to the technical support center for 2,6-diiodo-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges and provide in-depth, field-proven troubleshooting advice to ensure the integrity of your reactions and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC analysis. What could be causing the degradation of this compound?
A1: The degradation of this compound, often indicated by a darkening of the reaction mixture and the appearance of multiple TLC spots, can be attributed to several factors, primarily centered around three degradation pathways: photochemical decomposition, nucleophilic aromatic substitution, and reductive degradation. The presence of two iodine atoms and a strongly electron-withdrawing nitro group on the aniline ring makes the molecule susceptible to these pathways.[1]
-
Photochemical Decomposition: Aryl iodides are known to be sensitive to light, which can induce homolytic cleavage of the carbon-iodine bond to form aryl radicals.[2] These highly reactive radicals can then participate in a variety of undesired side reactions, leading to a complex mixture of byproducts. This process is often accelerated by UV light.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to attack by nucleophiles. This can lead to the displacement of either the iodo or the nitro groups. Strong bases, and even some solvents or reagents with nucleophilic character, can initiate this degradation.
-
Reductive Degradation: The nitro group can be reduced under certain conditions, especially in the presence of reducing agents or certain metal catalysts, to form nitroso, hydroxylamino, or amino functionalities.[1] This can be a significant issue in reactions aiming to modify other parts of the molecule.
To mitigate these issues, it is crucial to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and in the dark or by wrapping the reaction vessel in aluminum foil. Careful selection of bases and solvents is also critical to avoid unintended nucleophilic attack.
Q2: I am attempting a Suzuki-Miyaura coupling reaction with this compound, but I'm getting low yields and a significant amount of de-iodinated starting material. How can I improve this?
A2: Low yields and de-iodination are common challenges in Suzuki-Miyaura couplings involving sterically hindered and electron-deficient aryl iodides like this compound. The primary culprits are often competing side reactions and suboptimal catalyst performance.
Troubleshooting Strategies:
| Problem | Underlying Cause | Recommended Solution |
| Low Yield | Inefficient oxidative addition of the sterically hindered aryl iodide to the palladium(0) catalyst. The two ortho-iodo substituents create significant steric bulk. | Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands promote the formation of the active monoligated palladium species, which is more effective in the oxidative addition step.[3] |
| De-iodination | Premature proto-deiodination of the starting material or the organopalladium intermediate. This is often exacerbated by the presence of water and a strong base. | Use anhydrous solvents and a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Minimizing the water content can suppress this side reaction. |
| Homocoupling | Coupling of two boronic acid molecules, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. | Thoroughly degas the reaction mixture and use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) source to Pd(0) before the aryl iodide is consumed. |
Experimental Protocol for Optimized Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol per iodine), potassium phosphate (3.0 mmol), and the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q3: My Sonogashira coupling reaction is sluggish and gives a complex mixture of products. What are the key parameters to control for this transformation?
A3: The Sonogashira coupling with this compound is challenging due to steric hindrance and the potential for side reactions. Key to success is the careful selection of the catalyst system and reaction conditions to favor the desired cross-coupling over degradation pathways.
Key Parameters and Recommendations:
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used. For sterically hindered substrates, a ligand-free palladium source like Pd(PPh₃)₄ or a catalyst with a less bulky ligand may be advantageous to allow for easier access to the metal center.[4][5]
-
Base: A mild, non-nucleophilic amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred. Stronger bases can lead to degradation of the starting material.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are commonly used. It is crucial to ensure the solvent is thoroughly degassed to prevent oxygen-mediated side reactions, such as the homocoupling of the alkyne (Glaser coupling).
-
Temperature: The reaction should be started at room temperature and gently heated if necessary. Higher temperatures can increase the rate of degradation.
Troubleshooting Flowchart for Sonogashira Coupling:
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Q4: Can I perform reactions using strong bases like sodium hydroxide or alkoxides with this compound?
A4: The use of strong, hard nucleophilic bases such as sodium hydroxide or alkoxides with this compound is strongly discouraged. The electron-deficient aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr). Strong bases can lead to several undesirable side reactions:
-
Displacement of Iodine: The iodo groups can be displaced by the strong nucleophile.
-
Displacement of the Nitro Group: While less common, the nitro group can also be a target for nucleophilic attack, especially at elevated temperatures.
-
Decomposition: The presence of a strong base can promote complex decomposition pathways, leading to a tar-like reaction mixture.
If a strong base is required for a specific transformation (e.g., deprotonation of a weakly acidic C-H bond), consider using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures (e.g., -78 °C) to minimize the risk of SNAr.
Visualization of Potential Degradation Pathways:
Caption: Major degradation pathways for this compound.
References
- Li, L., Liu, W., Zeng, H., Mu, X., Cosa, G., Mi, Z., & Li, C. J. (2015). Photo-induced halogen exchange in aryl or vinyl halides. eScholarship@McGill.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
Sources
Technical Support Center: Large-Scale Purification of 2,6-Diiodo-4-nitroaniline
Welcome to the technical support center for the purification of 2,6-Diiodo-4-nitroaniline. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the large-scale purification of this compound. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve high purity and yield.
Section 1: Foundational Knowledge & Safety
Before initiating any purification protocol, a thorough understanding of the material's properties and associated hazards is essential.
1.1. Key Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄I₂N₂O₂ | [PubChem][1] |
| Molecular Weight | 389.92 g/mol | [PubChem][1] |
| Appearance | Yellow to orange crystalline solid | [Organic Syntheses][2] |
| Melting Point (Crude) | 243–245 °C | [Organic Syntheses][2] |
| Melting Point (Purified) | 249–250 °C | [Organic Syntheses][2] |
| Solubility | Sparingly soluble in acetic acid, alcohol; Soluble in hot nitrobenzene | [Organic Syntheses][2] |
1.2. Critical Safety Precautions
This compound and its precursors are hazardous materials. Always consult the latest Safety Data Sheet (SDS) before beginning work.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[3][4]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
-
Chemical Hazards:
-
This compound: Causes skin, eye, and respiratory irritation.[1]
-
p-Nitroaniline (Starting Material): Toxic if swallowed, inhaled, or in contact with skin. May cause damage to organs through prolonged exposure.[6]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye damage. It is advisable to wear rubber gloves when handling.[2]
-
Nitrobenzene (Recrystallization Solvent): Highly toxic, a potential carcinogen, and readily absorbed through the skin. Use with extreme caution and appropriate containment.
-
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My final product has a low and broad melting point (e.g., below 245 °C). What are the likely impurities?
A low or broad melting point is a primary indicator of impurities. Based on the standard synthesis from p-nitroaniline and iodine monochloride, the most common impurities are:
-
p-Nitroaniline: Unreacted starting material.
-
2-Iodo-4-nitroaniline: The mono-iodinated intermediate.
-
Residual Iodine: Can be present if the sodium bisulfite wash is omitted or incomplete.[2]
-
Trapped Solvents: Acetic acid or other solvents used during the reaction and initial washes.
Expert Insight: The presence of the mono-iodinated species is a very common issue, especially if the reaction stoichiometry or conditions were not optimal. Its polarity is similar to the desired product, making it the most challenging impurity to remove via simple washing.
Q2: How can I effectively remove these common impurities to achieve a sharp melting point (>249 °C)?
A multi-step purification strategy involving washing and recrystallization is necessary.
Step-by-Step Purification Protocol:
-
Initial Washing (Post-Reaction):
-
Purpose: To remove the bulk of the reaction solvent (glacial acetic acid) and unreacted reagents.
-
Protocol: After filtering the crude product from the reaction mixture, create a slurry with cold glacial acetic acid, stir thoroughly, and filter again. Suck the crystals as dry as possible on the filter.[2] Follow this with an ether wash to help remove residual acetic acid.[2]
-
-
Aqueous Bisulfite Wash:
-
Purpose: To eliminate any residual elemental iodine, which can impart a dark color to the product.
-
Protocol: Make a paste of the crude solid with hot water and add a small amount of sodium bisulfite until the characteristic iodine color disappears. Filter and dry the product. This step can significantly improve both color and purity and may increase the final yield to as high as 86%.[2]
-
-
Recrystallization (The Key Purity Step):
-
Purpose: To separate the desired product from closely related impurities like the mono-iodinated species based on differential solubility.
-
Recommended Solvent: Nitrobenzene is the solvent of choice for achieving the highest purity.[2]
-
Protocol: a. Dissolve the crude this compound in a minimum amount of boiling nitrobenzene. b. Hot filter the solution if any insoluble impurities are present. c. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities. d. Collect the crystals by filtration. e. Wash the collected crystals thoroughly with a cold, lower-boiling solvent like ethanol or methanol to remove any residual nitrobenzene.[2] This final wash is critical for removing the high-boiling recrystallization solvent.
-
Q3: My product recovery is very low after recrystallization. What are the common causes and how can I improve the yield?
Low yield is typically due to one of two factors: incomplete crystallization or using an excessive amount of solvent.
Troubleshooting Low Yield:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product will leave a significant amount of your desired compound in the mother liquor upon cooling.
-
Solution: Use the principle of "minimum hot solvent." Add the solvent in small portions to the boiling slurry until the solid just dissolves.
-
-
Incomplete Crystallization: If the solution is not cooled sufficiently or for a long enough period, the product will remain in solution.
-
Solution: After initial cooling to room temperature, place the crystallization flask in an ice bath for at least an hour to maximize crystal formation.
-
-
Recovering Product from Mother Liquor:
-
Action: Do not discard the mother liquor immediately. Concentrate it by evaporating a portion of the solvent and cool again to obtain a second crop of crystals.
-
Caution: The second crop will likely be less pure than the first. Always analyze its purity (e.g., by melting point or TLC) separately before combining it with the main batch.
-
Q4: The final product is still off-color (dark brown or purple) even after purification. What should I do?
A persistent dark color is often due to trace amounts of iodine or polymeric impurities.
-
Solution 1: Repeat the Bisulfite Wash: Ensure the aqueous sodium bisulfite wash described in Q2 was performed effectively.[2]
-
Solution 2: Activated Charcoal Treatment: During recrystallization, you can add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.
-
Mechanism: Charcoal has a high surface area and can adsorb colored, high-molecular-weight impurities.
-
Protocol: Add the charcoal to the hot solution in nitrobenzene, stir for 5-10 minutes, and then perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal before cooling.
-
Caution: Using too much charcoal can lead to the adsorption of your product, reducing the yield.
-
Section 3: Purification Workflow & Decision Making
The following diagram illustrates the logical workflow for the purification of this compound, including key decision points for troubleshooting.
Caption: Purification and troubleshooting workflow for this compound.
References
- 2,6-DIIODO-p-NITROANILINE.Organic Syntheses, Coll. Vol. 2, p.349 (1943); Vol. 18, p.25 (1938). [Link]
- PubChem Compound Summary for CID 79386, this compound.
- Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of 2,6-Diiodo-4-nitroaniline in Reactions
This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the poor solubility of 2,6-Diiodo-4-nitroaniline during synthetic reactions. As a key intermediate, its effective use is often hampered by its limited solubility in common organic solvents. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you optimize your experimental outcomes.
Section 1: Understanding the Solubility Challenge - FAQs
This section addresses fundamental questions regarding the solubility of this compound.
Q1: What intrinsic properties of this compound contribute to its poor solubility?
A: The poor solubility of this compound stems from a combination of its molecular structure and solid-state properties. As a yellow crystalline solid, it possesses a high melting point of 251-253 °C, which indicates strong intermolecular forces within its crystal lattice.[1][2] These forces, including hydrogen bonding from the aniline group and dipole-dipole interactions from the nitro group, must be overcome by the solvent for dissolution to occur. Furthermore, the molecule has a high molecular weight (389.92 g/mol ) and large, polarizable iodine atoms, which, combined with its relatively planar structure, promote efficient packing in the solid state, making it difficult for solvent molecules to penetrate and solvate individual molecules.[2][3][4]
Q2: What are the best initial solvents to screen for dissolving this compound?
A: Based on its chemical structure (polar nitro and amino groups, large nonpolar di-iodophenyl backbone), polar aprotic solvents are the most effective starting points. These solvents can engage in dipole-dipole interactions without disrupting hydrogen bonding networks as strongly as protic solvents.
-
Highly Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). These solvents are powerful solubilizing agents for a wide range of organic compounds.[5]
-
Moderately Effective: Tetrahydrofuran (THF), Dioxane, Ethyl Acetate. These may require heating to achieve useful concentrations.
-
Generally Poor: Alcohols (Methanol, Ethanol) can have some success, especially with heating, but solubility is often limited.[1] Nonpolar solvents like Hexanes, Toluene, and Dichloromethane are generally ineffective. The compound is considered insoluble in water.[1]
Q3: Is heating the reaction mixture always necessary and what are the risks?
A: Yes, for most reactions, heating is essential to achieve a sufficient concentration of the dissolved substrate. For many cross-coupling reactions involving similar substrates, temperatures around 80 °C are common and effective.[6][7]
However, heating carries risks that must be managed:
-
Substrate Decomposition: Although this compound is thermally stable, prolonged heating at high temperatures, especially in the presence of strong bases or nucleophiles, can lead to degradation.
-
Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can be sensitive to high temperatures and may decompose into inactive palladium black, halting the reaction.[8]
-
Solvent Stability: Ensure the chosen solvent is stable at the target temperature and compatible with all reagents. DMF, for instance, can decompose at high temperatures, especially in the presence of a strong base.
Section 2: Troubleshooting Guide for Common Reactions
This section focuses on palladium-catalyzed cross-coupling reactions, where this compound is a common substrate.
Q4: My this compound is not dissolving in the solvent for my Suzuki-Miyaura coupling, leading to a stalled reaction. What steps should I take?
A: This is a classic issue. A heterogeneous mixture will result in low catalyst efficiency and poor reaction kinetics.
Troubleshooting Steps:
-
Switch to a Stronger Solvent: If you are using THF or Dioxane, switch to DMF or DMSO. These solvents have a greater capacity to dissolve polar, crystalline compounds.
-
Employ a Co-Solvent System: A mixture of solvents can be highly effective. For Suzuki couplings, a common and highly successful system is a mixture of DMF and water (e.g., 10:1 ratio).[6] The water helps dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can facilitate the transmetalation step in the catalytic cycle.[9]
-
Increase Temperature Systematically: If you are running the reaction at a lower temperature, cautiously increase it. A temperature of 80 °C has been shown to be effective for Suzuki reactions with the structurally analogous 2,6-dibromo-4-nitroaniline, yielding excellent results.[6][7] Monitor the reaction by TLC to check for product formation versus decomposition.
-
Consider the Order of Addition: Try pre-dissolving the this compound in the solvent at the target reaction temperature before adding the catalyst and other reagents. This ensures the substrate is fully available when the catalytic cycle begins.
Q5: I'm observing only mono-substitution or incomplete conversion in my Sonogashira reaction. Could this be a solubility problem?
A: Yes, solubility is a primary suspect. If the substrate is not fully dissolved, the reaction rate will be slow, and the reaction may stop after the first, more reactive coupling occurs, leaving you with a mixture of starting material, mono-alkynylated product, and potentially some di-alkynylated product.
Troubleshooting Steps:
-
Optimize the Solvent: For Sonogashira reactions, DMF and THF are common choices.[8] Ensure you are using a solvent known to dissolve the substrate adequately, employing heat as necessary.
-
Ensure an Inert Atmosphere: The Sonogashira catalyst system is highly sensitive to oxygen, which can lead to catalyst decomposition (palladium black) and promote the unwanted homocoupling of the alkyne (Glaser coupling).[8] Degas your solvent thoroughly and maintain the reaction under a strict argon or nitrogen atmosphere.
-
Check Reagent Purity: Impurities in the amine base (e.g., triethylamine, diisopropylamine) or solvent can poison the catalyst. Use freshly distilled amines and high-purity solvents.[8]
-
Increase Catalyst Loading (Judiciously): If solubility is fundamentally limiting the reaction rate, a modest increase in palladium catalyst and copper(I) co-catalyst loading (if used) can sometimes improve conversion. However, this should be a last resort after optimizing solubility and reaction conditions.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for working with this compound.
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of a suitable solvent for your reaction.
-
Preparation: Add approximately 10 mg of this compound to each of several labeled vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., DMF, DMSO, THF, Dioxane, Acetonitrile, Ethanol).
-
Room Temperature Test: Vigorously stir or vortex each vial for 2 minutes at room temperature. Observe and record the degree of dissolution.
-
Heating Test: Place the vials in a preheated heating block at 60 °C. Stir for 5 minutes. Record the solubility.
-
Elevated Temperature Test: Increase the temperature to 80 °C and repeat the observation after 5 minutes of stirring.
-
Analysis: Select the solvent that achieves complete dissolution at the lowest temperature and is compatible with your planned reaction chemistry.
Protocol 2: Optimized Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a highly successful procedure for the analogous 2,6-dibromo-4-nitroaniline and represents a robust starting point.[6][7]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂) (0.5-1 mol%).
-
Solvent Addition: Add a degassed mixture of DMF (5.0 mL) and water (0.5 mL) via syringe.
-
Reaction Execution: Vigorously stir the reaction mixture and heat to 80 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Data Summaries & Visualizations
Data Tables
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Type | Solubility at 25 °C | Solubility at 80 °C |
|---|---|---|---|---|
| Water | High | Protic | Insoluble[1] | Insoluble |
| Hexane | Nonpolar | Aprotic | Insoluble | Insoluble |
| Toluene | Nonpolar | Aprotic | Sparingly Soluble | Slightly Soluble |
| Ethanol | High | Protic | Slightly Soluble[1] | Soluble |
| THF | Medium | Aprotic | Sparingly Soluble | Soluble |
| DMF | High | Aprotic | Soluble | Very Soluble |
| DMSO | High | Aprotic | Soluble | Very Soluble |
Table 2: Recommended Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
|---|---|---|
| Solvent | DMF/Water (10:1) | DMF or THF |
| Temperature | 80-100 °C | 50-80 °C |
| Base | K₂CO₃, K₃PO₄ | Triethylamine, Diisopropylamine |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-Catalyst | None | CuI (optional, copper-free is possible) |
| Atmosphere | Inert (Argon or N₂) | Inert (Argon or N₂) |
Visual Workflow Diagrams
Caption: Workflow for selecting a suitable solvent system.
Caption: Troubleshooting flowchart for incomplete reactions.
References
- ChemBK. (2024). This compound - Physico-chemical Properties.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 5398-27-6).
- Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE.
- ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Reddit. (2025). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). r/Chempros.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2016). Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes under Mild Conditions: Use of Surfactants in Cross-Coupling Reactions.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Google Books. (n.d.). Sonogashira Coupling Reactions with Disubstituted Aryl Iodides.
- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- International Journal of Pharmaceutical Sciences and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- ResearchGate. (2019). Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K.
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Validation & Comparative
A Head-to-Head Comparison: 2,6-Diiodo-4-nitroaniline vs. 2,6-Dibromo-4-nitroaniline in Synthetic Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall project success. Halogenated anilines, prized for their versatility as building blocks, are a case in point. Among them, 2,6-dihalo-4-nitroanilines offer a unique scaffold with two reactive sites amenable to cross-coupling reactions, modulated by the electron-withdrawing nitro group. This guide provides an in-depth, objective comparison of the reactivity of two prominent members of this family: 2,6-diiodo-4-nitroaniline and 2,6-dibromo-4-nitroaniline. By examining their fundamental chemical properties and performance in palladium-catalyzed cross-coupling reactions, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
The primary distinction in reactivity between these two molecules stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, leading to a lower bond dissociation energy. This fundamental difference dictates that this compound is generally the more reactive of the two in reactions where the cleavage of the C-X bond is the rate-determining step, such as in many palladium-catalyzed cross-coupling reactions.
| Property | This compound | 2,6-Dibromo-4-nitroaniline |
| Molecular Formula | C₆H₄I₂N₂O₂ | C₆H₄Br₂N₂O₂ |
| Molecular Weight | 389.92 g/mol | 295.92 g/mol |
| Appearance | Light yellow to amber powder/crystal | Yellow solid |
| Melting Point | 251-253 °C | 205-207 °C |
| C-X Bond Dissociation Energy (Aryl-X) | ~67.0 kcal/mol (for Ph-I)[1] | ~84.0 kcal/mol (for Ph-Br)[1] |
| Relative Reactivity in Pd Cross-Coupling | Higher | Lower |
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic chemistry.[2] The catalytic cycle of reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step, often the rate-determining step, involves the cleavage of the carbon-halogen bond.
The lower bond dissociation energy of the C-I bond compared to the C-Br bond means that less energy is required to break the bond, leading to a faster rate of oxidative addition.[1] Consequently, reactions involving this compound can often be carried out under milder conditions, with lower catalyst loadings, and in shorter reaction times compared to its dibromo counterpart.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling: An Experimental Perspective
A study on the ligand-free, Pd(OAc)₂-catalyzed Suzuki reaction of 2,6-dibromo-4-nitroaniline with various arylboronic acids in aqueous DMF demonstrated that high yields could be achieved, but typically required elevated temperatures (80 °C) and relatively long reaction times (12 hours).[3][4]
Table 2: Suzuki Coupling of 2,6-Dibromo-4-nitroaniline with Arylboronic Acids [3]
| Entry | Arylboronic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 25 | 12 | <10 |
| 2 | 4-Methylphenylboronic acid | 50 | 12 | 52 |
| 3 | 4-Methylphenylboronic acid | 80 | 12 | 95 |
| 4 | Phenylboronic acid | 80 | 12 | 96 |
| 5 | 4-Methoxyphenylboronic acid | 80 | 12 | 98 |
Based on the lower C-I bond dissociation energy, a hypothetical comparative experiment with this compound would be expected to yield the following advantages:
-
Milder Reaction Conditions: The reaction would likely proceed at a lower temperature, potentially even at room temperature, to achieve a comparable yield.
-
Shorter Reaction Times: The time required to reach completion would be significantly reduced.
-
Lower Catalyst Loading: The higher reactivity of the C-I bond could allow for a reduction in the amount of palladium catalyst required, leading to cost savings and a more environmentally friendly process.
Experimental Protocols
Synthesis of 2,6-Dibromo-4-nitroaniline
A common laboratory synthesis involves the direct bromination of 4-nitroaniline.[5][6]
Materials:
-
4-nitroaniline
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite (for work-up)
Procedure:
-
Dissolve 4-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water, then with a dilute solution of sodium bisulfite to remove any unreacted bromine, and finally with water again until the washings are neutral.
-
Dry the product in a vacuum oven.
Synthesis of this compound
The synthesis of this compound can be achieved by the iodination of 4-nitroaniline using iodine monochloride.
Materials:
-
4-nitroaniline
-
Glacial acetic acid
-
Iodine monochloride (ICl)
Procedure:
-
Dissolve 4-nitroaniline in hot glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Slowly add a solution of iodine monochloride in glacial acetic acid from the dropping funnel with vigorous stirring.
-
Heat the mixture on a steam bath for several hours.
-
Allow the mixture to cool to room temperature.
-
Collect the crystalline product by filtration and wash with glacial acetic acid, followed by water.
-
Dry the product.
Applications in Drug Discovery and Materials Science
Both 2,6-dibromo-4-nitroaniline and its diiodo counterpart are valuable intermediates in the synthesis of more complex molecules.
-
2,6-Dibromo-4-nitroaniline is a well-known precursor in the synthesis of azo dyes.[5][6] The bromine atoms can be substituted in subsequent reactions to introduce a variety of functional groups, leading to a diverse range of colored compounds.
-
This compound , due to its higher reactivity, is an attractive starting material for the rapid construction of molecular scaffolds in drug discovery. The ability to perform sequential, site-selective cross-coupling reactions at the two C-I bonds allows for the synthesis of diverse libraries of compounds for biological screening. While specific drug candidates derived directly from this molecule are not widely reported, the dihalogenated nitroaniline core is a feature in various bioactive molecules.[7][8]
Conclusion and Recommendations
The choice between this compound and 2,6-dibromo-4-nitroaniline for a synthetic application is a trade-off between reactivity and cost.
-
This compound is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and potentially lower catalyst loadings in palladium-catalyzed cross-coupling reactions. This makes it an ideal choice for the synthesis of complex, sensitive molecules where harsh conditions could lead to degradation or side reactions. Its higher cost may be justified by the increased efficiency and milder conditions it offers.
-
2,6-Dibromo-4-nitroaniline is a more cost-effective alternative. While it is less reactive than the diiodo- derivative, it is still a versatile building block that can be effectively used in a variety of cross-coupling reactions, albeit often requiring more forcing conditions.
For researchers in the early stages of drug discovery or those developing novel materials, the enhanced reactivity of This compound may facilitate the rapid exploration of chemical space and the synthesis of diverse compound libraries. For process development and large-scale synthesis where cost is a major factor, 2,6-dibromo-4-nitroaniline may be the more pragmatic choice, provided the required reaction conditions are compatible with the overall synthetic route. Ultimately, the optimal choice will depend on the specific goals of the synthesis, the sensitivity of the substrates, and the economic constraints of the project.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids.
- RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
- ResearchGate. (n.d.). Selective coupling reaction between 2,6-diiodoanisoles and terminal alkynes catalyzed by palladium complex.
- ResearchGate. (n.d.). Palladium- and Copper-Catalyzed Highly Selective Mono-Coupling Between 2,6-Diiodoanisoles and Terminal Alkynes in the Production of Alkynylated Anisoles as Potential Precursors of Benzo[b]furans.
- Bastrakov, M., & Starosotnikov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.
- PubMed. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- Wikipedia. (n.d.). 2,6-Dichloro-4-nitroaniline.
- ResearchGate. (n.d.). Selective coupling reaction between 2,6-diiodoanisoles and terminal alkynes catalyzed by palladium complex.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Zelinsky Institute of Organic Chemistry. (2022). Scientists from the Zelinsky Institute published a review on the synthesis of bioactive nitro compounds.
- ResearchGate. (2025). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.
- RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.
- PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline.
- Chemistry LibreTexts. (2023). Heck Reaction.
- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information.
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A Comparative Guide to the Synthesis of Dihalogenated 4-Nitroanilines for the Modern Research Laboratory
For the discerning researcher and professional in drug development, the strategic synthesis of halogenated intermediates is a cornerstone of molecular design and optimization. Dihalogenated 4-nitroanilines, in particular, are pivotal building blocks, their utility spanning from dye chemistry to the synthesis of complex pharmaceutical agents. The regioselective introduction of two halogen atoms onto the 4-nitroaniline core, however, presents a nuanced challenge, governed by the interplay of activating and deactivating groups on the aromatic ring.
This guide provides an in-depth, objective comparison of prevalent synthesis methods for 2,6-dichloro-, 2,6-dibromo-, and 2,6-diiodo-4-nitroaniline. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to inform your experimental choices. All protocols are presented with the aim of being self-validating systems, and key claims are supported by authoritative citations.
The Underlying Chemistry: Electrophilic Aromatic Substitution in a Substituted Aniline
The synthesis of dihalogenated 4-nitroanilines is a classic example of electrophilic aromatic substitution (EAS).[1][2] The reactivity and regioselectivity of the 4-nitroaniline ring are dictated by the electronic effects of the amino (-NH₂) and nitro (-NO₂) groups.
The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the cationic intermediate (the arenium ion) formed during the electrophilic attack.[1][3] Conversely, the nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature.
In 4-nitroaniline, the para position is blocked. The strong activating effect of the amino group directs the incoming electrophiles (halogenating agents) to the ortho positions (positions 2 and 6). The deactivating effect of the nitro group, while significant, is overcome by the powerful activation of the amino group. This inherent electronic bias is the primary reason for the high regioselectivity observed in the dihalogenation of 4-nitroaniline to yield the 2,6-disubstituted product.
The general mechanism for the first halogenation step can be visualized as follows:
Caption: General mechanism of the first electrophilic halogenation of 4-nitroaniline.
The introduction of the first halogen atom slightly deactivates the ring, but the directing effect of the amino group still overwhelmingly favors the second halogenation at the other ortho position (position 6), leading to the desired 2,6-dihalogenated product.
Synthesis of 2,6-Dichloro-4-nitroaniline
The dichlorination of 4-nitroaniline can be achieved through several methods, each with its own set of advantages and disadvantages in terms of yield, purity, safety, and environmental impact.
Method 1: Chlorination with Potassium Chlorate in Hydrochloric Acid
This classical method utilizes the in-situ generation of chlorine from the reaction of potassium chlorate with concentrated hydrochloric acid.
-
Reaction Principle: The strong oxidizing agent, potassium chlorate, reacts with concentrated HCl to produce chlorine gas, which then acts as the electrophile.
-
Advantages: This method is relatively high-yielding.[4]
-
Disadvantages: The use of concentrated hydrochloric acid and the generation of chlorine gas require careful handling in a well-ventilated fume hood. The reaction can be exothermic and requires temperature control.
Method 2: Chlorination with Chlorine Gas in Acetic Acid
This method employs the direct use of chlorine gas in an organic solvent, typically glacial acetic acid.
-
Reaction Principle: Chlorine gas is bubbled through a solution of 4-nitroaniline in acetic acid. The acetic acid serves as a solvent and may also help to moderate the reactivity.
-
Advantages: This method can produce high-purity 2,6-dichloro-4-nitroaniline with good yields.[5] The use of an organic solvent can sometimes lead to cleaner reactions and easier product isolation compared to aqueous systems.
-
Disadvantages: Requires a source of chlorine gas and appropriate handling procedures. Acetic acid needs to be removed during workup.
Method 3: Chlorination with Chlorine Bleaching Liquor in Acidic Medium
This process uses a commercially available and less hazardous source of chlorine.
-
Reaction Principle: Chlorine bleaching liquor (sodium hypochlorite solution) in the presence of a strong acid like HCl or HNO₃ generates the active chlorinating species.
-
Advantages: Avoids the direct handling of chlorine gas. Can achieve high yields and purity.[6]
-
Disadvantages: The reaction requires careful control of temperature and pH to ensure selective dichlorination and avoid side reactions.
Comparative Data for 2,6-Dichloro-4-nitroaniline Synthesis
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity/Melting Point (°C) |
| 1 | 4-Nitroaniline, KClO₃, HCl | Water/HCl | ~25 | Not specified | 87 | 185-188[4] |
| 2 | 4-Nitroaniline, Cl₂, HCl (optional) | Acetic Acid | 20-35 | Not specified | 79-90.6 | >99% / 190-194[5] |
| 3 | 4-Nitroaniline, Chlorine Bleach, HCl/HNO₃ | Water | 5-20 | Not specified | ≥ 90 | ≥ 97% / 187-191[6] |
Synthesis of 2,6-Dibromo-4-nitroaniline
The dibromination of 4-nitroaniline also offers multiple synthetic routes, including a more environmentally friendly "green" approach.
Method 1: Bromination with Bromine and Hydrogen Peroxide in Sulfuric Acid
This method utilizes elemental bromine with an oxidizing agent to facilitate the reaction.
-
Reaction Principle: Bromine is the electrophile, and hydrogen peroxide in sulfuric acid likely helps to regenerate the active brominating species and ensure complete reaction.
-
Advantages: This method can achieve very high purity of the final product.[7][8]
-
Disadvantages: Involves the use of corrosive concentrated sulfuric acid and volatile, toxic bromine. Requires careful temperature control.
Method 2: "Green" Bromination with Bromide-Bromate Salts in Aqueous Acidic Medium
This approach focuses on sustainability by avoiding organic solvents and hazardous reagents.
-
Reaction Principle: A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an acidic aqueous solution generates bromine in situ.
-
Advantages: Environmentally friendly due to the absence of organic solvents.[9][10] The reagents are solid and easier to handle than liquid bromine. The aqueous filtrate can be recycled.[10]
-
Disadvantages: The reaction may require longer times to go to completion compared to traditional methods.
Comparative Data for 2,6-Dibromo-4-nitroaniline Synthesis
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| 1 | 4-Nitroaniline, Br₂, H₂O₂, H₂SO₄ | Sulfuric Acid | 20-25 | 4 hours | Not explicitly stated, but purity is high | 99.32[8] |
| 2 | 4-Nitroaniline, NaBr, NaBrO₃, Acid | Water | Ambient | Several hours | High (not quantified in abstract) | High (not quantified in abstract)[9][10] |
Synthesis of this compound
The diiodination of 4-nitroaniline is generally accomplished using a source of electrophilic iodine.
Method 1: Iodination with Iodine Monochloride in Acetic Acid
This is a well-established and effective method for the diiodination of activated aromatic rings.
-
Reaction Principle: Iodine monochloride (ICl) is a polarized interhalogen compound where the iodine atom is the electrophilic center. It readily reacts with electron-rich aromatic compounds.
-
Advantages: A reliable and relatively high-yielding method.[11]
-
Disadvantages: Iodine monochloride is corrosive and moisture-sensitive. The reaction is exothermic and requires careful addition of the reagent. The initial reported yield was moderate, but modifications can significantly improve it.[11]
Experimental Data for this compound Synthesis
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |
| 1 | 4-Nitroaniline, ICl | Acetic Acid | Heat on water bath | 2 hours | 56-64 (can be increased to 86 with modifications)[11] | 243-245 (can be 249-250 upon recrystallization)[11] |
Experimental Protocols
Detailed Protocol for Method 1: Synthesis of 2,6-Dichloro-4-nitroaniline using Potassium Chlorate
Caption: Workflow for the synthesis of 2,6-dichloro-4-nitroaniline using potassium chlorate.
Procedure based on PrepChem: [4]
-
In a reaction flask, dissolve 28 g of 4-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C.
-
From a dropping funnel, gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water. Maintain the temperature at approximately 25°C during the addition.
-
Once the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.
-
Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.
-
Wash the solid product thoroughly with water, followed by a small amount of alcohol.
-
The crude product can be purified by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol to yield lemon-yellow needles.
Detailed Protocol for Method 1: Synthesis of 2,6-Dibromo-4-nitroaniline using Bromine and Hydrogen Peroxide
Caption: Workflow for the synthesis of 2,6-dibromo-4-nitroaniline using bromine and hydrogen peroxide.
Procedure based on Guidechem: [8]
-
In a suitable reaction vessel, add 220.0 g of 60% sulfuric acid.
-
Add 27.6 g of 4-nitroaniline and stir the mixture for 2 hours.
-
Add 35.2 g of bromine, ensuring the reaction temperature is maintained between 20-25°C.
-
After the bromine addition is complete, continue to stir the mixture at 20-25°C for 4 hours.
-
Add 25.0 g of 30% hydrogen peroxide, maintaining the temperature at 20-25°C.
-
Continue the reaction with stirring for an additional 4 hours at this temperature.
-
Isolate the product. The purity of the obtained 2,6-dibromo-4-nitroaniline is reported to be 99.32%.
Detailed Protocol for Method 1: Synthesis of this compound using Iodine Monochloride
Caption: Workflow for the synthesis of this compound using iodine monochloride.
Procedure based on Organic Syntheses: [11]
-
In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 138 g (1 mole) of 4-nitroaniline in 370 ml of boiling glacial acetic acid.
-
Remove the heat source. Slowly add a mixture of 325 g (2 moles) of iodine monochloride in 100 ml of glacial acetic acid from the dropping funnel over 30 minutes with rapid stirring. Note that this is an exothermic process.
-
Heat the reaction mixture on a rapidly boiling water bath for 2 hours.
-
Transfer the mixture to a beaker and allow it to cool.
-
Treat the solidified mixture with 100 ml of glacial acetic acid and thoroughly crush any lumps.
-
Transfer the mixture to a large Büchner funnel and filter by suction. Wash the crystals with two 25-ml portions of glacial acetic acid.
-
Return the crystals to the beaker, stir thoroughly with 200 ml of cold glacial acetic acid, and filter again.
-
Wash the final product on the filter with 50 ml of ether and then air dry to a constant weight.
Conclusion and Future Perspectives
The synthesis of dihalogenated 4-nitroanilines is a well-established field with a variety of reliable methods at the disposal of the modern chemist. For dichlorination, methods utilizing chlorine gas in acetic acid or chlorine bleach in acidic media offer high yields and purities, with the latter providing a safer alternative to handling gaseous chlorine. For dibromination, the classic bromine/hydrogen peroxide in sulfuric acid method provides exceptionally pure material, while the emerging bromide/bromate system in water presents a compelling green alternative that aligns with the principles of sustainable chemistry. The diiodination is effectively achieved using iodine monochloride, a potent electrophilic iodinating agent.
The choice of method will ultimately depend on the specific requirements of the researcher, balancing factors such as required purity, scale, available equipment, safety protocols, and environmental considerations. As the field of chemistry continues to evolve, the development of even more efficient, selective, and sustainable methods for the synthesis of these valuable intermediates can be anticipated.
References
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- Google Patents. (n.d.). US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline.
- ResearchGate. (2025, August 6). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.
- RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.
- Google Patents. (n.d.). CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
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- Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE.
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- Justia Patents. (1981, May 13). Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process.
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A Comparative Guide to the Reactivity of 2,6-Diiodo-4-nitroaniline in Cross-Coupling Reactions
Abstract
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis.[1] Haloanilines, in particular, serve as pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth technical comparison of the reactivity of 2,6-diiodo-4-nitroaniline against other haloanilines. We will explore the fundamental principles governing reactivity, present comparative data, and provide a validated experimental protocol for assessing these differences in a laboratory setting. The unique structural features of this compound—two highly reactive iodo-substituents and a potent electron-withdrawing nitro group—render it a substrate of special interest for complex molecular synthesis.
Part 1: Fundamental Principles of Haloaniline Reactivity
The reactivity of a haloaniline in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is primarily dictated by the interplay of three key factors: the nature of the halogen, electronic effects from other ring substituents, and steric hindrance.
The Halogen Effect: A Matter of Bond Strength
The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] This step involves the cleavage of the carbon-halogen (C-X) bond. The facility of this cleavage is inversely related to the bond dissociation energy (BDE) of the C-X bond.
The established trend for C-X BDEs in aryl halides is: C-I < C-Br < C-Cl << C-F .[1][2]
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| Phenyl-Iodide (Ph-I) | 67.0[2] |
| Phenyl-Bromide (Ph-Br) | 84.0[2] |
| Phenyl-Chloride (Ph-Cl) | 97.1[2] |
| Phenyl-Fluoride (Ph-F) | ~125 |
This trend directly translates to a general reactivity order: Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines .[1] Consequently, the two iodine atoms on this compound represent highly reactive sites for cross-coupling.
Electronic Effects: The Influence of the Nitro Group
The electronic nature of the aromatic ring significantly influences its reactivity.
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG, decreasing electron density on the aromatic ring through both inductive and resonance effects.[3][4] This electron deficiency makes the aryl halide more susceptible to oxidative addition by the electron-rich Pd(0) catalyst, thereby accelerating the reaction rate. The presence of the nitro group in this compound thus enhances the intrinsic reactivity of the C-I bonds.[5]
-
Electron-Donating Groups (EDGs): The amino group (-NH₂) is an EDG by resonance, which can decrease the rate of oxidative addition. However, in the context of haloanilines, the activating effect of the halogen and other EWGs often dominates.
Steric Hindrance: The "Ortho Effect"
Substituents at the positions ortho to the halogen can sterically hinder the approach of the bulky palladium catalyst complex.[6][7] In this compound, both iodine atoms are ortho to the amino group. While this can influence reactions involving the amine, the primary steric consideration for cross-coupling is the environment around the C-I bonds themselves. The presence of two large iodine atoms adjacent to each other can create significant steric encumbrance, potentially requiring catalysts with specific ligand architectures (e.g., bulky, electron-rich phosphines like XPhos) to achieve efficient coupling.[8]
Part 2: Comparative Reactivity Analysis: The Unique Profile of this compound
The combination of two weak C-I bonds and a strong electron-withdrawing nitro group makes this compound a highly reactive and versatile substrate.
-
Enhanced Reactivity: Compared to its bromo- and chloro-analogs (2,6-dibromo-4-nitroaniline and 2,6-dichloro-4-nitroaniline), this compound will react under significantly milder conditions (lower temperatures, lower catalyst loadings) in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings.
-
Potential for Selectivity: The presence of two identical, highly reactive halogens opens the door for selective mono-functionalization or di-functionalization by carefully controlling reaction stoichiometry and conditions.[9][10] Achieving selective mono-arylation, for instance, is feasible by using a limited amount of the coupling partner. This allows for the sequential introduction of different functionalities, a highly desirable strategy in drug discovery.[11]
-
Comparison to Other Isomers:
-
vs. 2-Iodo-4-nitroaniline: this compound offers two reactive sites for sequential coupling, whereas the mono-iodo analog has only one.
-
vs. 2,6-Diiodoaniline: The absence of the nitro group in 2,6-diiodoaniline makes it a less activated substrate. Higher temperatures or more active catalyst systems would likely be required to achieve comparable reaction rates.
-
Part 3: Experimental Verification Protocol
To empirically validate the reactivity differences, a comparative Suzuki-Miyaura cross-coupling experiment is proposed. This protocol is designed to be a self-validating system, where differences in yield and reaction time directly reflect the substrate's reactivity.
Objective
To compare the reaction rate and yield of the Suzuki-Miyaura coupling of three substrates: This compound , 2,6-dibromo-4-nitroaniline , and 4-iodoaniline with phenylboronic acid.
Experimental Workflow
Caption: Workflow for Comparative Suzuki-Miyaura Coupling.
Detailed Step-by-Step Methodology
Causality Behind Choices:
-
Catalyst System: Pd(OAc)₂ with SPhos is a robust, commercially available system known for its high activity with aryl halides, including electron-deficient ones.[12][13] SPhos is a bulky, electron-rich phosphine ligand that facilitates the crucial oxidative addition and reductive elimination steps.
-
Base: K₃PO₄ is a moderately strong base effective in Suzuki couplings, known to minimize side reactions like protodeboronation of the boronic acid.[14]
-
Solvent: A dioxane/water mixture is a common and effective solvent system for Suzuki reactions, ensuring solubility of both organic and inorganic reagents.[15]
-
Inert Atmosphere Setup: To three separate oven-dried Schlenk flasks equipped with magnetic stir bars, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.5 mmol).
-
Reagent Addition: In a glovebox or under a positive flow of argon, add the respective haloaniline (1.0 mmol) to each flask:
-
Flask A: this compound
-
Flask B: 2,6-dibromo-4-nitroaniline
-
Flask C: 4-iodoaniline To each flask, add phenylboronic acid (1.2 mmol).
-
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane/water (10:1 v/v) to each flask via syringe.
-
Reaction Execution: Seal the flasks and place them in a preheated oil bath at 80°C. Stir the mixtures vigorously.
-
Monitoring: At specified time intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot (~0.1 mL) from each reaction mixture using a syringe. Quench the aliquot with water (1 mL) and extract with ethyl acetate (1 mL). Analyze the organic phase by GC-MS to determine the ratio of starting material to product, thereby calculating the percent conversion.
-
Work-up (Final): After 24 hours, cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Part 4: Expected Results and Data Presentation
The experiment is expected to clearly demonstrate the superior reactivity of this compound.
Table 1: Expected % Conversion vs. Time in Comparative Suzuki-Miyaura Coupling
| Time (h) | This compound (%) | 2,6-Dibromo-4-nitroaniline (%) | 4-Iodoaniline (%) |
| 1 | >90 | ~40 | ~75 |
| 4 | >99 | ~85 | >99 |
| 8 | >99 | >95 | >99 |
| 24 | >99 | >99 | >99 |
Interpretation:
-
This compound: The reaction is expected to proceed to completion very rapidly, likely within the first hour, showcasing the combined activating effects of two iodine atoms and the nitro group.
-
2,6-Dibromo-4-nitroaniline: The reaction will be noticeably slower due to the stronger C-Br bond compared to the C-I bond.[2]
-
4-Iodoaniline: While still highly reactive due to the C-I bond, the lack of the second halogen and the strongly activating nitro group will likely result in a slightly slower initial rate compared to the diiodo-nitro analog.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Conclusion
This compound stands out as a highly reactive and synthetically valuable building block. Its reactivity, which surpasses that of its bromo- and chloro-analogs, is a direct consequence of the low bond dissociation energy of its two C-I bonds, further enhanced by the strong electron-withdrawing nature of the para-nitro group. This heightened reactivity allows for the use of milder reaction conditions and provides opportunities for selective, sequential functionalization, making it an exceptional tool for medicinal chemists and researchers in the construction of complex molecular architectures. The provided experimental protocol offers a robust framework for quantifying these reactivity differences, underscoring the importance of substrate choice in planning efficient synthetic routes.
References
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- Sharma, R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(25), 17924-17928. [Link]
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A Comparative Spectroscopic Guide to Halo-Nitroanilines: Elucidating Isomeric Distinctions
This guide provides an in-depth comparative analysis of the spectroscopic data of halo-nitroanilines. These compounds are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. Their characterization is fundamental, yet often complicated by the subtle structural differences between isomers. Here, we move beyond a simple recitation of data, offering a narrative grounded in the principles of spectroscopy to explain the causality behind the observed spectral characteristics. We will explore how the interplay between an electron-donating amino group (-NH₂) and electron-withdrawing nitro (-NO₂) and halogen (-X) groups creates a unique electronic environment that is exquisitely sensitive to spectroscopic interrogation.
The structural and electronic properties of halo-nitroanilines are dictated by the relative positions of the three substituents on the benzene ring. This "push-pull" system, where the amino group donates electron density into the π-system and the nitro group withdraws it, is central to their distinct spectroscopic signatures, particularly in UV-Visible absorption.[1] The halogen's role is twofold: its inductive effect withdraws electron density, while its mesomeric effect can donate electron density, with the net effect depending on the specific halogen and its position. Understanding these electronic effects is key to interpreting the comparative data presented herein.
Caption: Characteristic molecular ion patterns for halo-nitroanilines in mass spectrometry.
Experimental Protocols
The following are generalized, self-validating protocols for the spectroscopic analysis of a halo-nitroaniline sample.
Protocol 1: UV-Vis Spectroscopy
-
Stock Solution Preparation: Accurately weigh ~5 mg of the halo-nitroaniline sample and dissolve it in 50 mL of a spectroscopic grade solvent (e.g., ethanol) in a volumetric flask to create a stock solution. [1]2. Working Solution Preparation: Prepare a dilute working solution (e.g., 10-20 µM) from the stock solution. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (0.2 - 1.0 a.u.). [1]3. Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings. [1]Set the wavelength range for scanning (e.g., 200 to 600 nm).
-
Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline scan to zero the instrument. [1]5. Sample Measurement: Replace the solvent in the sample cuvette with the halo-nitroaniline working solution. Record the absorbance spectrum. The λmax is identified as the wavelength with the highest absorbance value.
-
Validation: The Beer-Lambert law can be validated by preparing a series of dilutions and confirming a linear relationship between absorbance and concentration.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (Solid): For a solid sample, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry KBr powder in an agate mortar. Grind to a fine powder and press into a transparent disc using a hydraulic press.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. [2]A background spectrum of the empty sample chamber should be acquired first and automatically subtracted from the sample spectrum.
-
Validation: The absence of a broad peak around 3400 cm⁻¹ and a sharp peak around 1630 cm⁻¹ helps confirm the KBr is dry and free of excess water.
Protocol 3: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the halo-nitroaniline sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the sample into a high-resolution NMR spectrometer (e.g., 300 MHz or higher). [2]The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans can be increased to improve the signal-to-noise ratio.
-
Data Processing: Process the raw FID data by applying Fourier transformation, phase correction, and baseline correction. [2]The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Validation: Integration of the signals should correspond to the expected proton ratios of the molecule.
References
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- SpectraBase. (n.d.). 2-Chloro-4-nitroaniline.
- ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated.
- ResearchGate. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.
- ResearchGate. (n.d.). A comparative spectroelectrochemical study of the redox electrochemistry of nitroanilines.
- ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline....
- ResearchGate. (n.d.). Typical spectrum of the individual nitroaniline isomers at pH 7.0.
- PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs.
Sources
A Comparative Guide to the Structural Validation of 2,6-Diiodo-4-nitroaniline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. In the realm of substituted anilines, which are pivotal precursors in a multitude of pharmaceutical and materials science applications, this validation is of paramount importance. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 2,6-diiodo-4-nitroaniline and its derivatives. We will delve into the practical and theoretical considerations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering field-proven insights into experimental design and data interpretation.
The Imperative of Orthogonal Structural Validation
The heavily substituted nature of this compound, with its electron-withdrawing nitro group and bulky, electron-donating iodo substituents, presents unique challenges and considerations for structural analysis. The electronic environment of the aromatic ring is significantly altered, influencing spectroscopic signatures. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structure confirmation. Relying on a single technique can lead to ambiguous or incomplete characterization. This guide will demonstrate how a synergistic application of NMR, MS, and X-ray crystallography provides a self-validating system for structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for confirming the substitution pattern and electronic environment of the aromatic ring.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of aniline derivatives and for the unobscured observation of the amine protons.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup and Data Acquisition:
-
The spectra should be acquired on a high-field NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using the zgpg pulse program) is standard to produce a spectrum with singlets for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which can be significant for quaternary carbons.
Interpreting the Spectroscopic Data
The substitution pattern of this compound results in a simplified yet informative NMR spectrum. The symmetry of the molecule dictates the number of unique signals.
-
¹H NMR: Due to the symmetrical substitution, the two aromatic protons are chemically equivalent and will appear as a single signal. The amine protons will also give rise to a distinct signal. The chemical shift of the aromatic protons is influenced by the strong electron-withdrawing effect of the nitro group and the deshielding effect of the iodine atoms.
-
¹³C NMR: The symmetry of the molecule results in four distinct signals in the ¹³C NMR spectrum: one for the two equivalent aromatic carbons bearing hydrogen, one for the two equivalent carbons bearing iodine, one for the carbon bearing the nitro group, and one for the carbon bearing the amino group. The chemical shifts of these carbons provide a detailed picture of the electronic environment within the ring.
| Technique | Parameter | Expected Observation for this compound | Rationale |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~8.5 ppm (s, 2H); Amine Protons: ~6.5 ppm (s, 2H) | The strong deshielding effect of the nitro group and iodine atoms shifts the aromatic protons downfield. The amine protons appear in a region typical for aromatic amines. |
| ¹³C NMR | Chemical Shift (δ) | C-NH₂: ~150 ppm; C-I: ~90 ppm; C-H: ~125 ppm; C-NO₂: ~140 ppm | The chemical shifts reflect the electronic effects of the substituents. The carbons attached to the electronegative nitrogen and iodine atoms are significantly shifted. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern. For this compound, Electron Ionization (EI) mass spectrometry is a common and informative method.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction:
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is heated under vacuum to induce vaporization.
2. Ionization and Analysis:
-
The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Deciphering the Fragmentation Pathway
The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ions. The interpretation of these fragments provides corroborating evidence for the proposed structure.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule will be observed at an m/z value equal to its molecular weight (389.92 g/mol ). The presence of two iodine atoms will result in a characteristic isotopic pattern.
-
Key Fragment Ions: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and subsequent rearrangements. The presence of iodine atoms will also influence the fragmentation pathways.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 390 | [M]⁺ | Molecular ion of this compound |
| 360 | [M - NO]⁺ | Loss of a nitro radical |
| 217 | [M - I - NO₂]⁺ | Loss of an iodine radical and a nitro group |
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide crucial information about connectivity and molecular formula, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Crystallography
1. Crystal Growth:
-
Growing high-quality single crystals is the most critical and often the most challenging step.
-
Slow evaporation of a saturated solution of the this compound derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method. The process should be undisturbed and slow to allow for the formation of well-ordered crystals.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is collected on a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Interpreting the Crystallographic Data
The crystal structure of a this compound derivative will reveal key structural features that can be compared with data from related compounds.
| Parameter | Expected Observation | Significance |
| C-N (amino) bond length | ~1.37 Å | Shorter than a typical C-N single bond, indicating some double bond character due to resonance with the aromatic ring. |
| C-N (nitro) bond length | ~1.48 Å | Longer than the C-N (amino) bond, reflecting the electron-withdrawing nature of the nitro group. |
| C-I bond length | ~2.10 Å | Consistent with typical C-I bond lengths in aromatic systems. |
| Ring Planarity | The benzene ring will be essentially planar. | Confirms the aromatic nature of the core structure. |
Comparative Analysis: Strengths and Limitations
| Technique | Strengths | Limitations | Best For |
| NMR Spectroscopy | Provides detailed information about the chemical environment and connectivity of atoms. Non-destructive. | Relatively low sensitivity. Can be complex to interpret for large molecules. | Determining the carbon-hydrogen framework and substitution patterns. |
| Mass Spectrometry | High sensitivity. Provides accurate molecular weight and fragmentation information. | Can be destructive. Isomers may not be distinguishable by mass alone. | Confirming molecular weight and identifying key structural motifs through fragmentation. |
| X-ray Crystallography | Provides the definitive 3D structure of a molecule in the solid state. | Requires high-quality single crystals, which can be difficult to grow. The solid-state conformation may not be the same as in solution. | Unambiguous determination of molecular geometry and intermolecular interactions. |
Conclusion: A Unified Approach to Structural Certainty
The structural validation of this compound derivatives, and indeed any novel chemical entity, demands a rigorous and multi-pronged analytical strategy. While each technique—NMR, MS, and X-ray crystallography—provides a unique and valuable piece of the structural puzzle, it is their collective application that builds a robust and irrefutable case for the compound's identity. By understanding the principles, experimental nuances, and interpretive frameworks of these powerful methods, researchers can ensure the scientific integrity of their work and accelerate the pace of discovery in drug development and materials science.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. [Link]
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
- PubChem. (n.d.). This compound.
A Comparative Guide to the Cross-Reactivity of 2,6-Diiodo-4-nitroaniline
The Imperative of Specificity in Small Molecule Detection
2,6-Diiodo-4-nitroaniline is a halogenated nitroaromatic compound.[1][2] Its structural complexity and potential use as a building block in chemical synthesis necessitate the development of highly specific analytical tools for its detection and quantification. In complex biological or environmental matrices, structurally similar molecules can interfere with analytical measurements, leading to false-positive results or inaccurate quantification. Immunoassays, while powerful, are susceptible to such interferences. Therefore, a thorough cross-reactivity study is not merely a validation step but a fundamental component of assay development.
The core challenge with small molecules like this compound is their inability to elicit a robust immune response on their own.[3][] To overcome this, the molecule is treated as a hapten and covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[5][6][7] This hapten-carrier conjugate is then immunogenic, capable of stimulating B-cells to produce antibodies that can recognize the hapten. The choice of conjugation chemistry is critical to ensure that the key epitopes of the hapten are exposed and accessible for antibody recognition.[3][7]
Caption: Workflow for Hapten-Carrier Conjugation.
Experimental Design for Cross-Reactivity Profiling
To assess the specificity of antibodies raised against this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. This format is ideal for detecting small molecule analytes.[8][9] The principle relies on the competition between the free analyte in a sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. A higher concentration of the free analyte results in a weaker signal, creating an inverse relationship that can be used for quantification.[10][11]
The selection of compounds to test for cross-reactivity is based on structural similarity to the target analyte. For this study, the following compounds were chosen:
-
4-Nitroaniline: The parent compound without halogen substitutions.[12][13][14][15][16]
-
2-Iodo-4-nitroaniline: Contains one iodine atom at a position ortho to the amine group.[17][18][19][20]
-
2,6-Dichloro-4-nitroaniline: Features chlorine atoms instead of iodine at the 2 and 6 positions.[21][22][23][24][25]
-
2,6-Dibromo-4-nitroaniline: Contains bromine atoms at the same positions as the iodine in the target analyte.[26]
Caption: Competitive ELISA Workflow for Cross-Reactivity.
Comparative Cross-Reactivity Data
The cross-reactivity of each compound was determined by comparing its 50% inhibitory concentration (IC50) to that of this compound. The cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100 [27]
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | C₆H₄I₂N₂O₂ | 10 | 100% |
| 2-Iodo-4-nitroaniline | C₆H₅IN₂O₂ | 85 | 11.8% |
| 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | 250 | 4.0% |
| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 1,200 | 0.83% |
| 4-Nitroaniline | C₆H₆N₂O₂ | >10,000 | <0.1% |
Analysis of Hypothetical Results:
The hypothetical data in the table above illustrates a high degree of specificity of the antibody for This compound . The presence and nature of the halogen atoms at the 2 and 6 positions are critical for antibody recognition.
-
2-Iodo-4-nitroaniline shows the highest cross-reactivity among the tested analogs. The presence of one iodine atom at a key position allows for partial recognition by the antibody, though the affinity is significantly lower than for the di-iodinated target.
-
2,6-Dibromo-4-nitroaniline exhibits a considerable drop in cross-reactivity. While bromine and iodine are both halogens, the difference in atomic size and electronegativity likely alters the shape and electronic properties of the epitope, leading to weaker antibody binding.
-
2,6-Dichloro-4-nitroaniline shows very low cross-reactivity. The smaller size of the chlorine atoms compared to iodine results in a significantly different molecular presentation, which is poorly recognized by the antibody.
-
4-Nitroaniline , lacking any halogen substitutions, demonstrates negligible cross-reactivity, confirming that the di-iodo substitution is the primary antigenic determinant.
Detailed Experimental Protocols
The following protocols are provided as a template for conducting a cross-reactivity study for this compound.
Protocol 1: Synthesis of this compound-KLH Immunogen
Rationale: To make the small hapten molecule immunogenic, it must be conjugated to a large carrier protein. The following protocol utilizes a diazotization reaction to activate the hapten for conjugation.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Hapten Activation:
-
Dissolve 10 mg of this compound in 1 mL of 1M HCl.
-
Cool the solution to 0-4°C in an ice bath.
-
Slowly add 1.2 equivalents of a cold aqueous solution of sodium nitrite.
-
Stir the reaction on ice for 30 minutes to form the diazonium salt.
-
-
Carrier Protein Preparation:
-
Dissolve 20 mg of KLH in 2 mL of cold PBS (pH 9.0).
-
-
Conjugation:
-
Slowly add the activated hapten solution to the KLH solution with constant, gentle stirring.
-
Maintain the pH of the reaction mixture at 9.0 by adding 0.1M sodium borate buffer as needed.
-
Allow the reaction to proceed for 4 hours at 4°C with gentle stirring.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against 1L of PBS (pH 7.4) at 4°C for 48 hours, with at least four changes of the buffer.
-
Determine the protein concentration and hapten-to-carrier ratio using spectrophotometry.
-
Store the conjugate at -20°C in aliquots.
-
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
Rationale: This protocol establishes a standard curve for this compound and uses it to determine the IC50 values for potential cross-reactants.
Materials:
-
High-binding 96-well microplates
-
Anti-2,6-Diiodo-4-nitroaniline polyclonal antibody
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
This compound and potential cross-reactants
-
Coating Buffer (0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (5% non-fat dry milk in PBST)
-
TMB Substrate Solution
-
Stop Solution (2 N H₂SO₄)
Procedure:
-
Plate Coating:
-
Dilute the anti-2,6-Diiodo-4-nitroaniline antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the this compound standard and each test compound in PBST.
-
In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.
-
Add 50 µL of a pre-determined optimal dilution of the this compound-HRP conjugate to each well.
-
Mix and incubate for 10 minutes at room temperature.
-
Transfer 100 µL of the mixture from the dilution plate to the antibody-coated plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus the log of the analyte concentration for the standard and each test compound.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity as described previously.
-
Conclusion
This guide underscores the critical importance of evaluating the cross-reactivity of antibodies intended for the detection of this compound. The provided hypothetical data and detailed protocols offer a robust framework for researchers to design and execute their own validation studies. By understanding the structural basis of antibody specificity, scientists can develop highly reliable immunoassays, ensuring the accuracy and reproducibility of their research findings.
References
- 4-Nitroaniline. (n.d.). In Wikipedia.
- 2,6-Dichloro-4-nitroaniline. (n.d.). In Wikipedia.
- Chandran, P., & Prasad, N. R. (2014). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 25(7), 1238-1246.
- Competitive ELISA Protocol. (n.d.). BenchSci.
- PubChem. (n.d.). 2,6-Dichloro-4-nitroaniline. National Center for Biotechnology Information.
- Kaur, J., Kumar, S., & Gandhi, S. (2012). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
- PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information.
- The Lab Depot. (n.d.). 4-Nitroaniline, Powder.
- Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
- PrepChem.com. (n.d.). Preparation of 2-Iodo-4-nitroaniline.
- Stenutz, R. (n.d.). 2-iodo-4-nitroaniline.
- PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline.
- Cross-reactivity. (n.d.). In Wikipedia.
- Creative Diagnostics. (2021, March 1). Competitive ELISA.
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
- MBL Life Science. (n.d.). The principle and method of ELISA.
- Säll, A. (2022). Immunological Cross-Reactivity. Diva-portal.org.
- Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information.
- Quansys Biosciences. (2023, December 12). Cross reactivity testing.
- Galkin, O., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information.
- ChemBK. (n.d.). This compound.
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A Comparative Guide to the Biological Activity of 2,6-Diiodo-4-nitroaniline and Its Halogenated Analogs
For researchers and professionals in drug development, understanding the nuanced differences in biological activity stemming from subtle molecular modifications is paramount. This guide provides an in-depth comparison of 2,6-diiodo-4-nitroaniline and its dichloro and dibromo analogs. We will explore their synthesis, comparative biological activities, and the underlying structure-activity relationships that govern their efficacy.
Introduction: The Significance of Halogenation in Bioactive Molecules
The introduction of halogen atoms into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. In the context of 4-nitroanilines, which are known to possess a spectrum of biological activities, the nature and position of halogen substituents can profoundly influence their potency, selectivity, and mechanism of action. This guide focuses on the ortho-dihalogenated 4-nitroaniline series, specifically comparing the iodo, bromo, and chloro derivatives.
Synthesis of 2,6-Dihalo-4-nitroanilines
The synthesis of these analogs typically starts from the readily available precursor, 4-nitroaniline. The key transformation is the electrophilic aromatic substitution at the positions ortho to the activating amino group.
General Synthetic Pathway
Caption: General reaction scheme for the synthesis of 2,6-dihalo-4-nitroanilines.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure described in Organic Syntheses.[1]
Materials:
-
p-Nitroaniline
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium bisulfite
-
Nitrobenzene
-
Ethanol
Procedure:
-
Dissolve 138 g (1 mole) of p-nitroaniline in 370 mL of boiling glacial acetic acid in a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Remove the heat source and slowly add a mixture of 325 g (2 moles) of iodine monochloride in 100 mL of glacial acetic acid from the dropping funnel over 30 minutes with vigorous stirring.
-
Heat the reaction mixture on a rapidly boiling water bath for two hours.
-
Allow the mixture to cool, solidifying the product.
-
Add 100 mL of glacial acetic acid and break up any lumps.
-
Filter the mixture through a Büchner funnel and wash the crystals with two 25-mL portions of glacial acetic acid.
-
To increase the yield, the reaction mixture can be refluxed for two hours, cooled, and filtered. The resulting cake is made into a paste with 600 mL of hot water, a small amount of sodium bisulfite is added to remove excess iodine, and the product is then filtered and dried.[1]
-
The crude product can be recrystallized from nitrobenzene, followed by washing with alcohol, to yield pure this compound.[1]
Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitroaniline
This protocol is a generalized procedure based on established methods.[2][3][4]
Materials:
-
4-Nitroaniline
-
Bromine (Br₂) or a bromide-bromate salt mixture
-
Sulfuric acid or acetic acid
-
Hydrogen peroxide (if using bromide salts)
Procedure:
-
Dissolve 4-nitroaniline in a suitable acidic medium, such as sulfuric acid or acetic acid.
-
Slowly add the brominating agent (e.g., liquid bromine or a mixture of sodium bromide and sodium bromate) to the stirred solution at a controlled temperature, typically ambient or slightly elevated.
-
If using a bromide-bromate system, an oxidant like hydrogen peroxide may be added to facilitate the in-situ generation of bromine.[2]
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is poured into water to precipitate the product.
-
The solid 2,6-dibromo-4-nitroaniline is collected by filtration, washed with water to remove residual acid and salts, and then dried.
-
Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
Experimental Protocol: Synthesis of 2,6-Dichloro-4-nitroaniline
The synthesis of 2,6-dichloro-4-nitroaniline often involves the direct chlorination of 4-nitroaniline.[5]
Materials:
-
4-Nitroaniline
-
Hydrochloric acid (HCl)
-
Hydrogen peroxide (H₂O₂) or chlorine gas (Cl₂)
Procedure:
-
Suspend 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Slowly add hydrogen peroxide to the stirred suspension. This mixture generates chlorine in situ, which then acts as the chlorinating agent.
-
Alternatively, chlorine gas can be bubbled through the solution.
-
The reaction temperature is typically maintained at a specific range to ensure dichlorination.
-
After the reaction is complete, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent.
Comparative Biological Activity
Antimicrobial and Antifungal Activity
Halogenated nitroanilines are known to exhibit antimicrobial properties. The mechanism of action for nitroaromatic compounds often involves the bioreduction of the nitro group by microbial nitroreductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can cause cellular damage, leading to microbial death.
| Compound | Organism(s) | Reported Activity | Reference(s) |
| 2,6-Dichloro-4-nitroaniline (Dicloran) | Botrytis, Monilinia, Rhizopus, Sclerotinia, Sclerotium spp. | Known fungicide, delays spore germination and inhibits hyphal growth. | [3] |
| 2,6-Dibromo-4-nitroaniline | Fungi | Fungitoxic activity against various fungi has been reported for dihalogenated nitroanilines. | [6] |
| This compound | Bacteria and Fungi | Expected to have antimicrobial activity based on its structural similarity to other bioactive halogenated nitroaromatics. | - |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity is expected to be influenced by the nature of the halogen substituent. The trend in activity is not always straightforward and can depend on the specific microbial species and the mechanism of action.
-
Lipophilicity: The lipophilicity of the compounds increases with the size of the halogen (I > Br > Cl). Increased lipophilicity can enhance membrane permeability, potentially leading to higher intracellular concentrations and greater activity.
-
Electronic Effects: The electron-withdrawing nature of the halogens can influence the reduction potential of the nitro group, which is a key step in their activation.
-
Steric Hindrance: The bulky iodine atoms may introduce steric hindrance that could affect binding to target enzymes or cellular components.
Caption: Factors influencing the antimicrobial activity of 2,6-dihalo-4-nitroanilines.
Cytotoxicity
The cytotoxic effects of these compounds are of significant interest, particularly in the context of drug development. While comprehensive comparative data is limited, some information is available for the parent compound and the dichloro-derivative.
-
4-Nitroaniline: In an in vitro test using human keratinocytes and peripheral blood monocytes, 4-nitroaniline did not show cytotoxicity at concentrations up to 200 µmol/L.[7]
-
2,6-Dichloro-4-nitroaniline: Safety data sheets indicate that this compound is fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[8] This suggests significant cytotoxicity.
It is reasonable to hypothesize that the diiodo and dibromo analogs will also exhibit considerable cytotoxicity, potentially following a trend related to their lipophilicity and reactivity.
Mechanism of Action: The Role of Nitroreduction
The biological activity of nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group. This process is often a prerequisite for their therapeutic or toxic effects.
Caption: Reductive activation pathway of nitroaromatic compounds.
This bioactivation can lead to the generation of reactive nitrogen species that induce oxidative stress and covalently modify essential biomolecules, ultimately leading to cell death. The efficiency of this process can be modulated by the electronic properties of the substituents on the aromatic ring.
Experimental Protocols for Biological Assays
To enable researchers to conduct their own comparative studies, we provide outlines for standard biological assays.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[9][10][11]
Materials:
-
Test compounds (2,6-diiodo-, 2,6-dibromo-, and 2,6-dichloro-4-nitroaniline)
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or a visual indicator of growth (e.g., resazurin)[10]
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration at which no growth is observed.
Protocol: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compounds
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activities of this compound and its chloro and bromo analogs. While direct comparative data is limited, the principles of structure-activity relationships suggest that the nature of the halogen substituent plays a critical role in modulating their antimicrobial and cytotoxic properties. The iodo-substituted compound, with its greater lipophilicity, may exhibit enhanced membrane permeability, while the electronic effects of all three halogens are crucial for the bioactivation of the nitro group.
Future research should focus on direct, side-by-side comparisons of these compounds in a battery of antimicrobial and cytotoxicity assays. Such studies will provide the much-needed quantitative data to establish a definitive structure-activity relationship and guide the further development of this class of compounds for potential therapeutic applications.
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A Comparative Guide to the Cytotoxicity of Halogenated Nitroanilines
This guide offers an in-depth, objective comparison of the cytotoxic effects of halogenated nitroanilines, drawing upon experimental data to elucidate the structure-activity relationships that dictate their toxicity. Designed for researchers, scientists, and professionals in drug development, this document provides the foundational knowledge and practical methodologies required to investigate these compounds, fostering a deeper understanding of their biological impact.
Introduction: The Dual-Faceted Nature of Halogenated Nitroanilines
Halogenated nitroanilines are a class of aromatic compounds characterized by an aniline ring substituted with one or more halogen atoms and at least one nitro group. These entities are prevalent in industrial chemistry, serving as crucial intermediates in the synthesis of dyes, pigments, pesticides, and pharmaceuticals.[1][2][3] However, their utility is shadowed by their potential toxicity. The presence of both a halogen and a nitro group—both electron-withdrawing—on the aniline scaffold creates a complex electronic environment that can lead to significant biological activity, including cytotoxicity and mutagenicity.[1][4] Understanding the cytotoxic profiles of these molecules is paramount for assessing their environmental impact, ensuring occupational safety, and exploring their potential as therapeutic agents, particularly in oncology where cytotoxicity is a desired attribute.[5][6]
Mechanisms of Cytotoxicity: A Multi-Pronged Assault on Cellular Integrity
The toxicity of halogenated nitroanilines is not attributed to a single mechanism but rather a convergence of cellular insults. The primary drivers of their cytotoxic effects are metabolic activation and the induction of oxidative and nitro-oxidative stress.[7][8][9]
Metabolic Activation: The nitroaromatic structure is susceptible to metabolic reduction by enzymes such as cytochrome P450 reductases.[4][7] This process, particularly under hypoxic (low oxygen) conditions often found in tumors, can generate highly reactive intermediates, including nitroso, hydroxylamino, and amino derivatives.[4][10] These reactive species can form adducts with critical cellular macromolecules like DNA, leading to genotoxicity, mutations, and the initiation of apoptotic cell death.[10][11]
Oxidative and Nitro-oxidative Stress: A key consequence of the metabolic cycling of nitroaromatic compounds is the generation of reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[11][12] This occurs when the nitro radical anion intermediate reacts with molecular oxygen, regenerating the parent nitro compound in a futile cycle that continuously produces ROS. The overproduction of ROS overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress.[12] This results in widespread damage to lipids (lipid peroxidation), proteins, and DNA.[9]
Furthermore, ROS can react with nitric oxide (NO), another critical signaling molecule, to form reactive nitrogen species (RNS) like peroxynitrite.[13] This leads to "nitro-oxidative stress," a condition that causes nitration of proteins, further impairing their function and contributing to cellular demise.[9][13] This cascade of events can disrupt mitochondrial function, compromise membrane integrity, and ultimately trigger programmed cell death, or apoptosis.[11][14]
Figure 1: A potential signaling pathway for nitroaniline-induced cytotoxicity.
Comparative Cytotoxicity: Structure-Activity Insights
While a comprehensive head-to-head comparison of all halogenated nitroanilines is sparse in the literature, existing studies on individual or small groups of compounds allow for the deduction of key structure-activity relationships. The type, number, and position of the halogen substituents significantly modulate the cytotoxic potential.
A study on isolated rat hepatocytes provided a direct comparison between 4-chloro-2-nitroaniline (4C2NA) and 2-chloro-4-nitroaniline (2C4NA).[15] Both compounds induced a significant loss of cell viability, damage to cellular and microsomal components, and a marked depletion of intracellular glutathione (GSH), a key antioxidant.[15] The results suggested that 2C4NA may induce more severe cellular damage than 4C2NA, highlighting the influence of isomeric positioning on toxicity.[15]
Another analysis focusing on various substituted anilines interacting with submitochondrial particles offers valuable insights into relative toxicity.[16] While not a direct whole-cell cytotoxicity assay, it indicates the potency of these compounds in disrupting mitochondrial function.
| Compound | Substituent Position(s) | EC50 (µM) | Relative Potency Insight |
| Nitroanilines | |||
| 2-Nitroaniline | ortho | 180 | High |
| 3-Nitroaniline | meta | 250 | Moderate |
| 4-Nitroaniline | para | 210 | High |
| Chloroanilines | |||
| 2-Chloroaniline | ortho | 220 | Moderate |
| 3-Chloroaniline | meta | 140 | High |
| 4-Chloroaniline | para | 110 | Very High |
| Dihalo-anilines | |||
| 2,4-Dichloroaniline | ortho, para | 72.5 | Extremely High |
| Halogenated Nitroanilines | |||
| 2-Chloro-4-nitroaniline | ortho-Cl, para-NO₂ | Data not in this format | Higher than 4C2NA in hepatocytes[15] |
| 4-Chloro-2-nitroaniline | para-Cl, ortho-NO₂ | Data not in this format | Toxic to hepatocytes[15] |
| 2,6-dichloro-4-nitroaniline | ortho-Cl, para-NO₂ | *Data not in this format | Low acute toxicity in vivo[17] |
Note: The EC50 data is derived from a study on submitochondrial particles and indicates the concentration required to inhibit a biological process by 50%.[16] It serves as a proxy for relative mitochondrial toxicity. A lower EC50 value signifies higher potency. Data for specific halogenated nitroanilines in this format is limited, but their toxicity has been confirmed in other assays.[15][18]
From this data, several trends emerge:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro (NO₂) and chloro (Cl) generally increases cytotoxicity compared to unsubstituted aniline.[16]
-
Positional Effects: The position of the substituent is critical. For chloroanilines, the para-substituted isomer is the most toxic.[16] For nitroanilines, the ortho and para isomers are more cytotoxic than the meta isomer.[16]
-
Polysubstitution: Increasing the number of halogen substituents, as seen with 2,4-dichloroaniline, can dramatically increase toxic potency.[16]
Experimental Protocols for Cytotoxicity Assessment
To empirically determine and compare the cytotoxicity of halogenated nitroanilines, a robust and multi-faceted experimental approach is required. Below are detailed, field-tested protocols for two of the most common and reliable cytotoxicity assays.
Figure 2: General experimental workflow for cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is a gold standard for assessing cell viability by measuring metabolic activity.[19] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active (living) cells.[19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of the halogenated nitroaniline. Prepare a vehicle control (e.g., DMSO at <0.5% final concentration) and a positive control for cell death (e.g., doxorubicin).[21]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[22]
-
Expertise & Experience: This incubation period is critical and may need optimization. Insufficient time leads to a weak signal, while excessive time can lead to artifacts. Visually confirm the formation of purple precipitates in the control wells under a microscope.
-
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[22]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[22] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (necrosis or late apoptosis).[23][24][25] The released LDH catalyzes a reaction that results in a colored formazan product, the amount of which is proportional to the number of lysed cells.[26][27]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three control wells for data normalization:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in kits) 30 minutes before the assay endpoint.[25]
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: After the incubation period, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.
-
Trustworthiness: This step is critical to avoid disturbing the cell monolayer and artificially releasing LDH. The remaining cells in the original plate can be used for a parallel viability assay like MTT to get a multi-parametric view of cytotoxicity.
-
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).[26] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[25]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[23][25]
-
Analysis: First, subtract the medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Conclusion and Future Directions
The cytotoxic potential of halogenated nitroanilines is a complex interplay of their chemical structure and the metabolic machinery of the target cells. Evidence strongly suggests that the presence, number, and position of halogen and nitro substituents are critical determinants of toxicity, primarily through mechanisms involving metabolic activation to reactive intermediates and the induction of severe oxidative and nitro-oxidative stress.[15][16] While ortho- and para-substituted isomers tend to be more potent, further systematic investigation is required to build a predictive quantitative structure-activity relationship (QSAR) model for this class of compounds.[6]
The provided experimental protocols for MTT and LDH assays offer a robust framework for researchers to quantify and compare the cytotoxicity of these molecules. By employing these validated methods, the scientific community can continue to build a comprehensive understanding of halogenated nitroanilines, aiding in the assessment of environmental risk and the rational design of novel therapeutics.
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A Comparative Benchmarking Guide to the Synthesis of 2,6-Diiodo-4-nitroaniline
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of 2,6-Diiodo-4-nitroaniline
This compound is a key chemical intermediate whose value lies in its densely functionalized aromatic core. The presence of two sterically hindering iodine atoms ortho to a primary amine, combined with the electron-withdrawing nitro group at the para position, creates a unique electronic and steric environment. This arrangement makes it a versatile precursor in the synthesis of complex organic molecules, including azo dyes, pharmaceutical agents, and materials with specialized properties. The efficiency and selectivity of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, comparative analysis of established and alternative methods for the synthesis of this compound. We will dissect the mechanistic underpinnings of each approach, present a detailed, field-proven protocol for a high-yield synthesis, and benchmark its performance against other viable routes. Our objective is to equip researchers with the critical insights needed to make informed decisions for their specific synthetic challenges.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is primarily an electrophilic aromatic substitution reaction. The choice of iodinating agent and reaction conditions significantly impacts yield, purity, and scalability. Below, we compare the most common and promising methods.
| Method | Iodinating Agent | Typical Solvent | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Benchmark: Iodine Monochloride | Iodine Monochloride (ICl) | Glacial Acetic Acid | 56-64 (up to 86 with modifications)[1] | High yield, well-established, reliable | ICl is corrosive and moisture-sensitive |
| Alternative 1: Molecular Iodine with Nitric Acid | Iodine (I₂) / Nitric Acid (HNO₃) | Acetic Acid (AcOH) | 89 (for mono-iodination)[2] | Inexpensive reagents, "greener" oxidant | Potential for nitration side-products, lower selectivity for di-iodination |
| Alternative 2: N-Iodosuccinimide (NIS) | N-Iodosuccinimide (NIS) | Strong Acid (e.g., H₂SO₄) | Not specified for di-iodination of 4-nitroaniline | Milder, easier to handle than ICl | Higher cost of NIS, requires strong acid activation |
Mechanistic Insights: The "Why" Behind the "How"
Understanding the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis. The iodination of the highly activated 4-nitroaniline ring proceeds via electrophilic aromatic substitution.
Method 1: The Iodine Monochloride (ICl) Pathway
Iodine monochloride is a potent electrophilic iodinating agent due to the polarization of the I-Cl bond, making the iodine atom electrophilic. The reaction proceeds as follows:
Caption: Acid activation of NIS for iodination.
This method offers the advantage of milder reaction conditions compared to ICl, but the cost of NIS can be a limiting factor for large-scale synthesis.
Detailed Experimental Protocol: The High-Yield Iodine Monochloride Method
This protocol is based on the well-established and reproducible procedure from Organic Syntheses, with modifications to maximize the yield.
[1]#### Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents
-
p-Nitroaniline (1 mole, 138 g)
-
Iodine Monochloride (2 moles, 325 g)
-
Glacial Acetic Acid
-
Ether
-
Sodium Bisulfite (for modified workup)
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 138 g (1 mole) of p-nitroaniline in 370 mL of boiling glacial acetic acid.
-
Addition of Iodinating Agent: Remove the heat source. Slowly add a solution of 325 g (2 moles) of iodine monochloride in 100 mL of glacial acetic acid from the dropping funnel over 30 minutes with vigorous stirring. A significant exotherm will be observed.
-
Reaction: Heat the reaction mixture on a rapidly boiling water bath for two hours.
-
Cooling and Solidification: Transfer the hot mixture to a 1-liter beaker and allow it to cool to room temperature. The product will solidify.
-
Initial Filtration and Washing: Break up any large lumps in the solidified mixture with a glass stopper. Transfer the mixture to a large Büchner funnel and filter under suction. Wash the filter cake with two 25 mL portions of glacial acetic acid.
-
Further Washing: Return the crystals to the beaker and triturate with 200 mL of cold glacial acetic acid. Filter again under suction. Wash the filter cake with two additional 25 mL portions of glacial acetic acid.
-
Final Rinse and Drying: Wash the filter cake with 50 mL of ether and suck dry. Air-dry the product to a constant weight. The expected yield is 220-250 g (56-64%).
[1]#### Protocol for Maximizing Yield (to 86%)
For an improved yield, the following modifications to the work-up are recommended:
-
After the 2-hour reflux period, cool the reaction mixture and filter, sucking the solvent as dry as possible.
-
Create a paste of the filter cake with 600 mL of hot water.
-
Add a small amount of sodium bisulfite to quench any excess iodine.
-
Filter the product, wash with water, and dry.
[1]### Safety and Handling Considerations
-
Iodine Monochloride (ICl): This reagent is highly corrosive and reacts violently with water. It can cause severe burns to the skin and eyes and is harmful if inhaled. A[3][4][5][6]lways handle iodine monochloride in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes. Wear appropriate PPE.
-
Nitric Acid (for alternative methods): A strong oxidizing agent and highly corrosive. It can cause severe burns and its vapors are toxic. A[7]lways handle in a fume hood with appropriate PPE.
Conclusion and Recommendations
For the synthesis of this compound, the iodine monochloride method remains the benchmark due to its high and reproducible yields, as well as its well-documented procedure. W[1]hile alternative methods using I₂/HNO₃ or NIS offer advantages in terms of reagent handling and potential for greener processes, they require further optimization to achieve comparable efficiency for di-iodination. For laboratory-scale preparations where yield and reliability are the primary concerns, the modified iodine monochloride protocol is the recommended approach. For researchers interested in developing more sustainable methods, further investigation into the I₂/oxidant systems is warranted, with a focus on optimizing reaction conditions to favor di-substitution.
References
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A Comparative Guide for Researchers: 2,6-Diiodo- vs. 2,6-Dichloro-4-nitroaniline
In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount. Halogenated nitroanilines, in particular, serve as versatile intermediates due to the distinct reactivity conferred by the electron-withdrawing nitro group and the halogen substituents. This guide provides a comparative analysis of two such analogs: 2,6-diiodo-4-nitroaniline and 2,6-dichloro-4-nitroaniline, offering insights into their synthesis, properties, and potential applications to aid researchers in their experimental design.
Physicochemical Properties: A Tale of Two Halogens
The fundamental differences between these two compounds stem from the nature of the halogen atoms attached to the aromatic ring. Iodine, being larger and less electronegative than chlorine, imparts distinct characteristics to the this compound molecule. These differences are summarized below.
| Property | This compound | 2,6-Dichloro-4-nitroaniline |
| Molecular Formula | C₆H₄I₂N₂O₂[1] | C₆H₄Cl₂N₂O₂[2] |
| Molecular Weight | 389.92 g/mol [1][3] | 207.01 g/mol [2][4] |
| Appearance | Yellow crystals[1] | Yellow crystals or solid[2] |
| Melting Point | 251-253 °C[1] | 190-192 °C[5][6][7] |
| Solubility | Soluble in alcohol and ether; insoluble in water.[1] | Insoluble in water.[2] |
| CAS Number | 5398-27-6[3] | 99-30-9[4] |
The significantly higher molecular weight and melting point of the diiodo- derivative are direct consequences of the heavier iodine atoms and likely stronger intermolecular forces.
Synthesis: Halogenation of a Common Precursor
Both compounds are synthesized from the common starting material, 4-nitroaniline.[8] The choice of halogenating agent and reaction conditions dictates the final product.
Synthesis of this compound
The iodination of 4-nitroaniline is typically achieved using iodine monochloride in glacial acetic acid. The iodine atoms are directed to the positions ortho to the strongly activating amino group.
Experimental Protocol: Iodination of 4-Nitroaniline [9]
-
Dissolve 1 mole of 4-nitroaniline in boiling glacial acetic acid in a three-necked flask equipped with a mechanical stirrer and reflux condenser.
-
Slowly add a solution of 2 moles of iodine monochloride in glacial acetic acid over 30 minutes with vigorous stirring.
-
Heat the mixture on a boiling water bath for two hours.
-
Allow the mixture to cool, during which the product will crystallize.
-
Filter the crude product and wash with glacial acetic acid to remove unreacted starting materials and byproducts.
-
For further purification, the product can be recrystallized from nitrobenzene, followed by washing with alcohol, to yield yellow needles with a melting point of 249–250 °C.[9] A modification involving refluxing for two hours and washing with a sodium bisulfite solution to remove excess iodine can reportedly increase the yield to 86%.[9]
Caption: Synthesis workflow for this compound.
Synthesis of 2,6-Dichloro-4-nitroaniline
The chlorination of 4-nitroaniline can be achieved through various methods, often employing hydrochloric acid in the presence of an oxidizing agent or chlorine gas.
Experimental Protocol: Chlorination of 4-Nitroaniline [10]
-
Dissolve 28 g of 4-nitroaniline in 250 ml of concentrated hydrochloric acid at 50 °C in a reaction flask.
-
Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water from a dropping funnel at approximately 25 °C.
-
After the addition is complete, dilute the reaction mixture with a large volume of water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water, followed by a small amount of alcohol.
-
The crude product can be purified by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol, yielding lemon-yellow needles with a melting point of 185-188 °C and a reported yield of 87%.[10]
Alternative methods involve the use of chlorine bleaching liquor in aqueous acid[11][12] or sparging chlorine gas through a solution of 4-nitroaniline in acetic acid.[13]
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A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 2,6-di-substituted 4-nitroanilines
Introduction: The Strategic Importance of 2,6-di-substituted 4-nitroanilines
In the landscape of modern drug discovery and materials science, the 2,6-di-substituted 4-nitroaniline scaffold is a privileged structural motif. Its prevalence stems from its role as a key building block in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for oncology, and as a precursor for advanced polymers and dyes.[1][2] The electronic properties conferred by the nitro group, coupled with the steric and electronic influence of the substituents at the 2 and 6 positions, allow for fine-tuning of molecular properties. However, the synthesis of these vital intermediates is not without its challenges, often necessitating harsh reaction conditions or suffering from poor regioselectivity.
This guide provides a comparative analysis of classical and modern synthetic strategies for accessing 2,6-di-substituted 4-nitroanilines. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to aid in the selection of the most appropriate method for your specific research needs.
Part 1: Classical Synthetic Strategies: The Workhorses and Their Limitations
Traditional approaches to the synthesis of 2,6-di-substituted 4-nitroanilines have long been the mainstay of organic chemistry. While reliable, they often present significant hurdles in terms of substrate scope, safety, and environmental impact.
Method A: Electrophilic Aromatic Substitution (EAS)
The direct introduction of substituents onto a pre-formed aniline or nitrobenzene core via electrophilic aromatic substitution is a fundamental approach.
Mechanism: The synthesis of 2,6-dihalo-4-nitroanilines, for instance, often starts with 4-nitroaniline. The amino group is a strong ortho-, para-director. Since the para position is blocked by the nitro group, incoming electrophiles are directed to the ortho positions.
A common example is the dihalogenation of 4-nitroaniline.[3][4] The reaction is typically carried out using a halogen source in the presence of an acid. For instance, 2,6-dichloro-4-nitroaniline can be prepared by treating 4-nitroaniline with a mixture of hydrochloric acid and an oxidizing agent like hydrogen peroxide or potassium chlorate.[3][5] Similarly, 2,6-dibromo-4-nitroaniline can be synthesized using bromine in an acidic medium.[6][7][8]
Advantages:
-
Cost-effective: The starting materials and reagents are often readily available and inexpensive.
-
Scalability: These reactions can often be performed on a large scale.
Limitations:
-
Harsh Conditions: The use of strong acids and oxidizing agents can lead to safety concerns and limit functional group tolerance.[9]
-
Regioselectivity Issues: For substrates with less defined directing effects, mixtures of isomers can be formed, complicating purification.
-
Limited Scope: The introduction of alkyl or aryl groups at the 2 and 6 positions via Friedel-Crafts type reactions on 4-nitroaniline is often challenging due to the deactivating nature of the nitro group.
Method B: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers an alternative pathway, particularly when the desired substituents are difficult to introduce via EAS.
Mechanism: This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups (like a nitro group) and possesses a good leaving group (typically a halide).[10][11][12] For the synthesis of 2,6-di-substituted 4-nitroanilines, a common strategy is to start with a 1,3-dihalo-4-nitrobenzene and react it with an amine. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack.
Advantages:
-
Good Regiocontrol: The position of substitution is dictated by the location of the leaving group, leading to high regioselectivity.
-
Versatility: A wide range of nucleophiles (amines, alkoxides, thiolates) can be employed, allowing for diverse substitutions.[10][11]
Limitations:
-
Substrate Availability: The synthesis of the required activated dihalo-nitroaromatic starting materials can be a multi-step process.
-
Forcing Conditions: SNAr reactions can require high temperatures and strong bases, which may not be compatible with sensitive functional groups.
Part 2: Modern and Alternative Reagents: Expanding the Synthetic Toolbox
To overcome the limitations of classical methods, a number of modern synthetic strategies have emerged, offering milder conditions, broader substrate scope, and improved efficiency.
Method C: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of aryl amines.[13][14]
Mechanism: This cross-coupling reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base.[13][15] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[13][15] Recent advancements have even demonstrated the possibility of using nitroarenes as the electrophilic partner in a similar catalytic cycle.[16][17]
Advantages:
-
Mild Reaction Conditions: Typically proceeds at lower temperatures compared to SNAr.
-
Excellent Functional Group Tolerance: Tolerates a wide range of functional groups on both the aryl halide and the amine.
-
Broad Substrate Scope: A vast array of aryl and heteroaryl halides can be coupled with primary and secondary amines.
Limitations:
-
Cost: Palladium catalysts and the specialized phosphine ligands can be expensive.
-
Catalyst Sensitivity: The catalyst systems can be sensitive to air and moisture, requiring inert atmosphere techniques.
Method D: Synthesis from Alternative Starting Materials
Creative synthetic design can often lead to more efficient routes by utilizing alternative and readily available starting materials. For instance, the synthesis of N-substituted 2,6-dialkyl-4-nitroanilines can be approached differently.
One such approach involves the N-alkylation of a pre-formed 4-nitroaniline. For example, N-methyl-p-nitroaniline can be synthesized from p-nitroaniline by first formylating the amino group, followed by methylation and subsequent removal of the formyl group.[18] This multi-step sequence allows for the introduction of an N-alkyl group without direct alkylation on the potentially reactive aromatic ring.
Part 3: Comparative Analysis: Selecting the Optimal Route
The choice of synthetic route depends on a multitude of factors including the specific target molecule, available resources, and desired scale. The following table provides a comparative overview of the discussed methods.
| Method | Typical Yields | Substrate Scope | Functional Group Tolerance | Reaction Conditions | Cost & Safety Considerations |
| Electrophilic Aromatic Substitution | Moderate to High | Limited by directing group effects and ring activation. | Poor; sensitive to strong acids and oxidants. | Often harsh (strong acids, high temperatures). | Low reagent cost, but potential safety hazards. |
| Nucleophilic Aromatic Substitution (SNAr) | Moderate to High | Broad for nucleophiles; limited by availability of activated aryl halides. | Moderate; sensitive to strong bases and high temperatures. | Can require high temperatures and strong bases. | Moderate cost; can involve hazardous solvents. |
| Buchwald-Hartwig Amination | Good to Excellent | Very broad for both aryl halides and amines.[13] | Excellent; tolerates a wide range of functional groups. | Generally mild (lower temperatures). | Higher cost due to catalyst and ligands; requires inert atmosphere. |
| Synthesis from Alternative Starting Materials | Variable | Specific to the chosen starting material and target. | Dependent on the specific reaction sequence. | Varies with the chosen synthetic route. | Can be cost-effective if starting materials are readily available. |
Part 4: Detailed Experimental Protocols
To provide a practical context, detailed protocols for two distinct and effective methods are provided below.
Protocol 1: Synthesis of 2,6-dichloro-4-nitroaniline via Electrophilic Chlorination
Source: Adapted from PrepChem.com[5]
Materials:
-
4-nitroaniline (28 g)
-
Concentrated hydrochloric acid (250 mL)
-
Potassium chlorate (16.4 g)
-
Water
-
Glacial acetic acid or a mixture of acetic acid and alcohol for recrystallization
Procedure:
-
In a reaction flask, dissolve 28 g of 4-nitroaniline in 250 mL of concentrated hydrochloric acid at 50 °C.
-
Separately, prepare a solution of 16.4 g of potassium chlorate in 350 mL of water.
-
Gradually add the potassium chlorate solution to the 4-nitroaniline solution from a dropping funnel at approximately 25 °C.
-
After the addition is complete, dilute the reaction mixture with a large volume of water.
-
Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.
-
Wash the precipitate thoroughly with water, followed by a small amount of alcohol.
-
Purify the product by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol.
-
The expected yield of 2,6-dichloro-4-nitroaniline is approximately 87%, appearing as lemon-yellow needles.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Source: General procedure based on principles outlined in various sources.[13][15]
Materials:
-
Aryl halide (e.g., 1-bromo-2,6-dimethyl-4-nitrobenzene) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous toluene via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-di-substituted 4-nitroaniline.
Part 5: Visualizing the Synthetic Landscape
The following diagram illustrates the primary synthetic pathways to 2,6-di-substituted 4-nitroanilines discussed in this guide.
Caption: Synthetic routes to 2,6-di-substituted 4-nitroanilines.
Conclusion and Future Perspectives
The synthesis of 2,6-di-substituted 4-nitroanilines has evolved significantly, moving from classical, often harsh methods to more sophisticated and milder catalytic approaches. While electrophilic aromatic substitution and nucleophilic aromatic substitution remain valuable for specific applications, the advent of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination has dramatically expanded the synthetic possibilities, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.
Future developments in this field will likely focus on the use of more sustainable and economical catalysts, including those based on earth-abundant metals. Furthermore, the application of flow chemistry and other process intensification technologies holds the promise of safer, more scalable, and environmentally friendly syntheses of these important chemical intermediates.
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The Dihalogenated Aniline Motif: A Comparative Guide to a Versatile Synthetic Workhorse
Dihalogenated anilines represent a pivotal class of chemical intermediates, foundational to advancements across the pharmaceutical, agrochemical, and material science landscapes. Their utility is not monolithic; it arises from a nuanced interplay of electronic and steric effects imparted by the two halogen substituents, which in turn govern the reactivity of both the aromatic ring and the amino group. This guide offers a comparative analysis of dihalogenated anilines, providing researchers, scientists, and drug development professionals with insights into their strategic application, supported by experimental data and detailed protocols.
The Reactivity Landscape: A Tale of Two Halogens
The synthetic utility of dihalogenated anilines is fundamentally tethered to the nature and position of the halogen atoms. The carbon-halogen (C-X) bond strength is a primary determinant of reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. This reactivity follows a well-established trend: C-I < C-Br < C-Cl << C-F.[1] This hierarchy allows for selective functionalization of polyhalogenated systems, where a more reactive halogen can be targeted while leaving a less reactive one intact for subsequent transformations.[1]
The amino group (-NH₂), a potent activating group, further modulates this reactivity by increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[2] This heightened nucleophilicity can be both an asset and a challenge, facilitating certain reactions while risking over-reaction or the formation of undesired side products in others.[2][3]
Applications in Pharmaceutical Synthesis: Building the Scaffolds of Modern Medicine
Aniline and its derivatives have a long-standing history in the pharmaceutical industry, serving as precursors for a multitude of essential medicines.[4][5][6] Dihalogenated anilines, in particular, are prized for their ability to introduce specific structural motifs and functional handles that are crucial for biological activity.
A notable example is the use of dichlorinated anilines in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[7] The presence of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, the halogen atoms can engage in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.
The strategic placement of halogens also plays a critical role in blocking metabolic pathways that might otherwise lead to the formation of toxic byproducts.[8] For instance, the bioactivation of some aniline-containing drugs can lead to the formation of reactive quinone-imine metabolites, which are implicated in idiosyncratic adverse drug reactions.[8] Dihalogenation can alter the electronic properties of the aniline ring, thereby disfavoring the oxidative metabolic pathways.[9]
Agrochemicals: Protecting Crops with Precision
In the agrochemical sector, dihalogenated anilines are key components in the synthesis of a wide array of herbicides and fungicides.[7][10] The inclusion of halogen atoms in these molecules is often correlated with increased efficacy and metabolic stability in the environment.
For example, the synthesis of certain phenylurea herbicides relies on the reaction of a dihalogenated aniline with an isocyanate. The nature and position of the halogens on the aniline ring can significantly impact the herbicide's spectrum of activity and its persistence in the soil.
Furthermore, structure-activity relationship (SAR) studies on fungicides have demonstrated that the introduction of specific halogen patterns on an aniline scaffold can dramatically enhance their fungicidal activity.[11] For instance, in a series of novel chlorothalonil derivatives, the strategic replacement of chlorine atoms with other functional groups on the aniline ring led to compounds with excellent fungicidal activities against cucumber downy mildew.[11]
Materials Science: Engineering Advanced Polymers
Beyond the life sciences, dihalogenated anilines are valuable monomers and building blocks in materials science, particularly in the synthesis of high-performance polymers.[3] The halogen atoms can impart desirable properties to the resulting polymers, such as flame retardancy, thermal stability, and specific electronic characteristics.
For instance, the polymerization of dihalogenated anilines can lead to the formation of conductive polymers with potential applications in electronic devices and sensors.[12][13] The halogen substituents can influence the polymer's morphology, solubility, and charge transport properties.[12][13] Halogen bonding is also being explored as a tool to direct the self-assembly of supramolecular polymers, offering a pathway to creating materials with precisely controlled architectures and functions.[14]
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, and dihalogenated anilines are common substrates in these transformations.[1][15] The choice of halogen significantly impacts the reaction conditions required for efficient coupling.
Data Presentation: Reactivity of Halogenated Anilines in Cross-Coupling Reactions
| Halogenated Aniline | Reaction Type | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Iodoaniline | Suzuki-Miyaura | 0.01 - 1 | Room Temp - 80 | 0.5 - 4 | >90 |
| 4-Bromoaniline | Suzuki-Miyaura | 1 - 3 | 80 - 110 | 2 - 12 | 80 - 95 |
| 4-Chloroaniline | Suzuki-Miyaura | 2 - 5 | 100 - 130 | 12 - 24 | 60 - 85 |
| 4-Iodoaniline | Buchwald-Hartwig | 0.5 - 2 | 80 - 110 | 1 - 6 | >90 |
| 4-Bromoaniline | Buchwald-Hartwig | 1 - 3 | 100 - 120 | 4 - 18 | 85 - 95 |
| 4-Chloroaniline | Buchwald-Hartwig | 2 - 5 | 110 - 140 | 18 - 36 | 50 - 80 |
Note: This table presents generalized data for illustrative purposes. Actual reaction conditions and yields will vary depending on the specific substrates, catalyst system, and other reaction parameters.
The data clearly illustrates the reactivity trend of I > Br > Cl, with iodo- and bromoanilines generally providing higher yields in shorter reaction times and under milder conditions compared to their chloro-analogs.[1]
Experimental Protocols
Experimental Workflow: Suzuki-Miyaura Coupling of a Dihalogenated Aniline
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling of 2,4-Dichloroaniline:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2,4-dichloroaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.02 mmol) with a suitable ligand like SPhos (0.04 mmol).[16]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent, such as a mixture of toluene (5 mL) and water (1 mL), via syringe.[16]
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.[16]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Extraction: Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[16]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Logical Relationship: Factors Influencing Reactivity
Caption: Key factors influencing the reactivity of dihalogenated anilines.
Conclusion
Dihalogenated anilines are far more than simple chemical building blocks; they are versatile tools that empower chemists to construct complex molecular architectures with a high degree of control. Their predictable reactivity patterns, coupled with the profound influence of halogen substitution on the physicochemical and biological properties of the final products, ensure their continued prominence in the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of the principles outlined in this guide will enable researchers to harness the full potential of this important class of compounds.
References
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). Google Scholar.
- reactivity comparison of halogenated anilines in cross-coupling - Benchchem. (n.d.). BenchChem.
- A Comparative Guide to the Reactivity of 3-Chloro-4-(isopentyloxy)aniline and Other Halogenated Anilines - Benchchem. (n.d.). BenchChem.
- Application Notes and Protocols for the Laboratory-Scale Preparation of Dihalogenated Anilines - Benchchem. (n.d.). BenchChem.
- Application Notes and Protocols for Cross-Coupling Reactions of Dihalo-Nitroaromatic Compounds - Benchchem. (n.d.). BenchChem.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed. (2024, October 1). National Library of Medicine.
- Aniline in Pharmaceuticals: A Precursor for Essential Medicines. (n.d.). Glentham.
- Cross-Coupling Reactions: A Practical Guide - ResearchGate. (2025, August 6). ResearchGate.
- Reactions and pharmaceutical applications of aniline | PPTX - Slideshare. (n.d.). SlideShare.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC - NIH. (2020, February 25). National Library of Medicine.
- Industrial Applications of Aniline - Periodical by Knowde. (n.d.). Knowde.
- Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed. (2013, December 11). National Library of Medicine.
- Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes - ACS Publications - American Chemical Society. (n.d.). American Chemical Society Publications.
- SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION - Neliti. (2024, May 2). Neliti.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC - NIH. (n.d.). National Library of Medicine.
- Halogen bonding in polymer science: from crystal engineering to functional supramolecular polymers and materials - RSC Publishing. (n.d.). Royal Society of Chemistry.
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A Senior Application Scientist's Guide to Catalyst Selection for Reactions Involving 2,6-Diiodo-4-nitroaniline
Welcome to a comprehensive head-to-head comparison of catalytic systems for cross-coupling reactions involving 2,6-diiodo-4-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. This compound is a valuable substrate, featuring two reactive carbon-iodine bonds ortho to a directing amino group and para to a strongly electron-withdrawing nitro group. This unique electronic and steric environment makes catalyst selection paramount for achieving desired outcomes, whether aiming for selective mono-functionalization or exhaustive di-substitution.
This guide moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind catalyst and ligand choices, providing field-proven insights to help you navigate the complexities of your synthetic challenges. Every protocol and piece of data presented is grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.
Core Challenge: Taming Reactivity and Selectivity
The primary difficulty in harnessing this compound lies in controlling the reactivity of its two C-I bonds. The electronic push from the amino group and pull from the nitro group activate both positions for oxidative addition to a low-valent metal catalyst, typically palladium. Achieving selective mono-arylation, -alkynylation, or -amination requires a catalyst system that can differentiate between the two identical positions or a protocol where reaction kinetics can be carefully controlled. Conversely, driving the reaction to complete di-substitution requires a robust catalyst that can overcome the increased steric hindrance of the second coupling event.
This guide will focus on two of the most synthetically valuable transformations for this substrate: the Suzuki-Miyaura Coupling for C-C bond formation and the Sonogashira Coupling for C-C triple bond formation.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its functional group tolerance and operational simplicity.[1] For a substrate like this compound, the choice of catalyst, ligand, and base is critical to steer the reaction towards the desired mono- or di-arylated product.
Catalyst Performance Comparison
While a direct comparative study is absent in the literature, we can synthesize a head-to-head analysis by examining protocols for structurally related dihaloanilines and applying fundamental mechanistic principles.[2][3]
| Catalyst System | Key Features & Rationale | Typical Yields | Selectivity |
| Pd(PPh₃)₄ | The Workhorse: A classic, commercially available Pd(0) catalyst. Often effective for di-substitution due to its relatively high stability and reactivity. The triphenylphosphine ligands are moderately bulky. | Di-arylated: >90%[3] | Favors di-substitution. Mono-substitution is challenging to control and often results in mixtures. |
| Pd(OAc)₂ / SPhos | Modern & Efficient: A Pd(II) precatalyst paired with a bulky, electron-rich biarylphosphine ligand (SPhos). The ligand's properties accelerate both oxidative addition and reductive elimination, allowing for lower catalyst loadings and milder conditions.[3][4] | Mono-arylated: ~70-80%[3] | The steric bulk of the SPhos ligand can be leveraged to favor mono-arylation, especially when using a slight excess of the boronic acid. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Highly Active System: Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source, and the electron-rich, bulky tri(tert-butyl)phosphine ligand promotes very high catalytic activity. This system is excellent for difficult couplings.[3] | Di-arylated: High | Can be difficult to stop at the mono-arylation stage due to high reactivity. Best suited for exhaustive di-substitution. |
Causality Behind Experimental Choices:
-
Ligand Choice: The evolution from simple phosphines like PPh₃ to bulky, electron-rich biarylphosphine ligands (Buchwald ligands) like SPhos is a story of rational design.[4] The bulky architecture of SPhos helps to create a coordinatively unsaturated, highly reactive monoligated palladium species in solution, which is key for efficient oxidative addition.[5] Its electron-rich nature accelerates the final, often rate-limiting, reductive elimination step to release the product and regenerate the Pd(0) catalyst.[4]
-
Base Selection: A base is required to activate the organoboron species in the transmetalation step.[1] For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common. K₃PO₄ is often used with sterically hindered substrates as it is a stronger base and can facilitate the reaction more effectively.[3] The use of aqueous solvent mixtures (e.g., Toluene/H₂O) is common, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[6]
Illustrative Catalytic Cycle: Suzuki-Miyaura Reaction
The mechanism involves a Pd(0)/Pd(II) catalytic cycle. Understanding these steps is crucial for troubleshooting and optimization.[6]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Mono-Arylation
This protocol is optimized for achieving mono-substitution using a modern catalyst system.[3]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene and 1 mL water per 1 mmol of the aniline substrate).
-
Reaction Execution: Stir the biphasic mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material. The reaction is typically complete within 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, employing a dual-catalyst system of palladium and copper.[7][8] This reaction is invaluable for creating rigid structural motifs found in materials science and medicinal chemistry.
Catalyst Performance Comparison
For di-iodinated substrates, controlling the Sonogashira reaction to achieve mono-alkynylation is a well-documented strategy.[9][10]
| Catalyst System | Key Features & Rationale | Typical Yields (Mono) | Selectivity |
| PdCl₂(PPh₃)₂ / CuI | The Classic System: This is the most traditional and widely used catalyst combination for Sonogashira couplings.[11] It is reliable and effective, particularly for mono-coupling when substrate stoichiometry is controlled. | ~82%[9] | High selectivity for mono-coupling can be achieved by using an excess of the alkyne and carefully controlling reaction time. |
| Pd(PPh₃)₄ / CuI | Alternative Pd(0) Source: Similar in performance to the PdCl₂(PPh₃)₂ system. The choice between them is often one of laboratory availability and preference. | Good to Excellent | Similar to the classic system, selectivity is primarily controlled by stoichiometry and reaction conditions. |
| Copper-Free Systems | Modern Variation: Eliminates the copper co-catalyst to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[7][11] These systems often require specialized ligands and stronger bases but can provide cleaner reaction profiles. | Substrate Dependent | Primarily designed to avoid side products rather than to control mono/di selectivity. |
Causality Behind Experimental Choices:
-
Dual Catalytic Roles: The Sonogashira reaction operates via two interconnected catalytic cycles.[8] The palladium cycle is similar to the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[12]
-
Base and Solvent: An amine base, such as diisopropylamine or triethylamine, is crucial. It serves not only to deprotonate the terminal alkyne but also acts as the solvent and a scavenger for the HX produced during the reaction.[7]
Experimental Workflow: General Cross-Coupling
A generalized workflow is applicable to most palladium-catalyzed cross-coupling reactions discussed here.
Caption: A standardized experimental workflow for cross-coupling reactions.
Experimental Protocol: Selective Mono-Alkynylation
This protocol is adapted from a highly selective method developed for 2,6-diiodoanisoles, which serves as an excellent model for this compound.[9]
-
Vessel Preparation: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and Copper(I) iodide (CuI, 15 mol%).
-
Reagent Addition: Add the terminal alkyne (2.0 equiv) followed by diisopropylamine (2.0 equiv), which acts as both the base and solvent.
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 12 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash column chromatography on silica gel to yield the mono-alkynylated product.
Conclusion and Recommendations
The successful functionalization of this compound is a testament to the power and tunability of modern cross-coupling catalysis. The choice of catalyst is not merely a matter of picking from a list but involves a strategic decision based on the desired outcome.
-
For Selective Mono-Arylation (Suzuki): A Pd(OAc)₂/SPhos system provides the best combination of reactivity and steric control to favor the mono-substituted product. Careful control of stoichiometry is key.
-
For Di-Arylation (Suzuki): A classic Pd(PPh₃)₄ catalyst is a reliable and cost-effective choice to drive the reaction to completion.
-
For Selective Mono-Alkynylation (Sonogashira): The standard PdCl₂(PPh₃)₂ / CuI system offers excellent and reproducible selectivity for the mono-coupled product, provided the stoichiometry of the alkyne and base is carefully controlled as described in the protocol.
By understanding the mechanistic underpinnings of these catalytic systems and carefully selecting the appropriate ligands and conditions, researchers can effectively harness the synthetic potential of this versatile di-iodinated building block.
References
- Investigation of a biomass-derived solvent, such as γ-valerolactone (GVL), for the iodination of anilines was devised. ResearchGate. (n.d.).
- Buchwald–Hartwig amination. (2023, December 27). In Wikipedia.
- Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. (2021, December 14). ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.).
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
- Carrow, B. P. (2011).
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. (n.d.). ResearchGate.
- Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010, October 6). Nobel Prize Outreach AB.
- The Ultimate Guide to Buchwald-Hartwig Amination. (2024, April 3). [Video]. YouTube.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2016). National Institutes of Health.
- Frota, C., Rossini, A. F. C., & Andrade, L. H. (2011). Selective coupling reaction between 2,6-diiodoanisoles and terminal alkynes catalyzed by palladium complex. 14th Brazilian Meeting on Organic Synthesis.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI.
- Frota, C., et al. (2013). Selective coupling reaction between 2,6-diiodoanisoles and terminal alkynes catalyzed by palladium complex. ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2011). National Institutes of Health.
- Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2021, January 1). [Video]. YouTube.
- Sonogashira Coupling. Organic Chemistry Portal. (n.d.).
- Photoinduced inverse Sonogashira coupling reaction. (2022). National Institutes of Health.
- Sonogashira coupling. (2023, November 29). In Wikipedia.
- Copper Catalyzed Chemoselective Nitro Reduction. (2024, May). ResearchGate.
- Beilstein Journal of Organic Chemistry: Copper catalysis in organic synthesis. (n.d.). Beilstein-Institut.
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009, August 6). ResearchGate.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). Organic Chemistry Portal.
- Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (2021). Royal Society of Chemistry.
- PALLADIUM CATALYZED REACTIONS: REDUCTIVE CYCLIZATION OF NITROARENES, AND OXIDATIVE CARBONYLATION OF ANILINE. (2021). Tesi di dottorato.
- Copper-Catalyzed C–C-Coupling/Aza-Henry Domino Reaction of Nitriles to Synthesize 4-Nitro-2H-chromen-3-amines. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Substitution-functionalized copper phthalocyanine (CuPc)/carbon nitride (g-C3N4) electrocatalysts for the simultaneous detection of 4-nitroaniline and nitrofurantoin. (2023). Royal Society of Chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Diiodo-4-nitroaniline
As a Senior Application Scientist, my primary goal is to empower researchers to conduct their work safely and effectively. The proper management of chemical waste is not a peripheral task but a core component of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the disposal of 2,6-Diiodo-4-nitroaniline, a compound whose dual halogenated and nitroaromatic nature demands careful handling from acquisition to disposal. The procedures outlined here are designed to ensure laboratory safety, maintain regulatory compliance, and protect our environment.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before disposal, a thorough understanding of the compound's hazards is essential. This compound is a solid substance that presents several health and environmental risks. Its classification dictates the necessary precautions for handling and the rationale for its specific disposal pathway.
1.1. GHS Hazard Profile
The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. This compound is classified with the following primary hazards.[1]
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
1.2. Required Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form, including as a waste product.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and airborne dust particles causing severe eye irritation. |
| Skin Protection | Nitrile gloves and a fastened lab coat. Consider impervious clothing for bulk handling.[4][5] | Prevents skin contact, which can cause irritation and potential absorption.[1] |
| Respiratory Protection | A full-face respirator or N95 dust mask should be used if dust is generated or if exposure limits are exceeded.[3] | Mitigates the risk of respiratory tract irritation from inhaling dust particles.[1] |
1.3. Immediate Spill Response
In the event of an accidental release, the primary objective is to contain the spill safely and prevent environmental discharge.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]
-
Don PPE: Wear the appropriate PPE as listed above.
-
Containment: Prevent further spillage and stop the material from entering drains or waterways.[2][3]
-
Clean-up: Carefully sweep up the solid material, avoiding dust formation.[3] Collect the spilled substance and any contaminated cleaning materials into a designated, labeled hazardous waste container for disposal.
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Due to its molecular structure, this compound falls into a specific hazardous waste category that determines its ultimate disposal method.
The Core Principle: Halogenated Organic Waste
The U.S. Environmental Protection Agency (EPA) and other regulatory bodies have specific rules for halogenated organic compounds (HOCs).[6] A compound is classified as halogenated if it contains a carbon-halogen bond (Fluorine, Chlorine, Bromine, or Iodine).[7]
This compound contains two iodine atoms bonded to the benzene ring, unequivocally classifying it as a halogenated organic compound. [7][8] This is the single most important factor in its disposal. Halogenated organic wastes must not be mixed with non-halogenated organic wastes.[9] The reason for this strict segregation is that halogenated compounds require high-temperature incineration with specialized "scrubbing" equipment to neutralize the corrosive and toxic acidic gases (e.g., hydrogen iodide) produced during combustion.[2][8]
| Waste Stream | Segregation Guideline | Rationale |
| Solid this compound | Collect in a dedicated "Halogenated Organic Solids" waste container. | To ensure it is routed to the correct high-temperature incineration facility equipped for halogenated waste.[7][8] |
| Contaminated Labware (gloves, weigh boats, pipette tips) | Place in the same "Halogenated Organic Solids" container or a designated sealed bag clearly labeled with the contents. | These items are contaminated with a HOC and must be treated as such. |
| Solutions of this compound (e.g., in organic solvents) | Collect in a dedicated "Halogenated Organic Liquids" waste container.[9] | The presence of the iodinated compound makes the entire solution a halogenated waste stream. |
Part 3: Step-by-Step Disposal Protocol
Follow this procedure to ensure safe and compliant collection of this compound waste.
3.1. Preparing the Waste Container
-
Select the Right Container: Use a chemically compatible, sealable container. For solids, a wide-mouth plastic or glass jar with a screw-top lid is ideal.[4] For liquids, use a designated solvent waste carboy.
-
Label Correctly: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound".[9] Do not use abbreviations.
-
The specific hazard classifications (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
3.2. Accumulating Waste
-
Solid Waste: Carefully place pure this compound and any contaminated disposable items (e.g., weighing paper, contaminated gloves) directly into the labeled solid waste container.
-
Liquid Waste: Pour solutions containing this compound into the designated "Halogenated Organic Liquids" waste container.[9]
-
Keep Containers Closed: The waste container must be securely sealed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects against spills.
3.3. Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area should be away from incompatible materials.
-
Arrange for Pickup: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal. Final disposal will be conducted at a licensed chemical destruction plant, typically via controlled incineration.[2]
Part 4: Prohibited Disposal Methods
To prevent harm to personnel, infrastructure, and the environment, the following disposal methods are strictly forbidden:
-
DO NOT Dispose Down the Drain: this compound is a persistent pollutant and harmful to aquatic life.[10][11] Drain disposal is a serious regulatory violation.[2][12]
-
DO NOT Mix with Non-Halogenated Waste: This contaminates the non-halogenated waste stream, making its disposal more complex and expensive.[9]
-
DO NOT Mix with Incompatible Chemicals: Do not mix with strong oxidizing agents, strong acids, or bleach.[5][13] Mixing iodine-containing compounds with bleach can generate toxic fumes.[13]
-
DO NOT Autoclave: Autoclaving materials contaminated with iodine can create dangerous iodine vapor, posing an inhalation hazard.[13]
-
DO NOT Dispose in Regular Trash: This is illegal and dangerous, as it exposes sanitation workers to a hazardous chemical.
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical process for managing waste generated from work with this compound.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
- Critical review on the chemical reduction of nitroaniline. (2020). Royal Society of Chemistry.
- 2,6-diiodo-3-methyl-4-nitro-aniline Safety D
- High-rate biodegradation of 3-and 4-nitroaniline. (2025).
- 2,6-diiodo-3-methyl-4-nitro-aniline Safety D
- This compound | C6H4I2N2O2 | CID 79386. PubChem.
- Iodine Disposal For Businesses. Collect and Recycle.
- Standard Operating Procedure for work with Iodine. (2018). Duke University SMIF.
- Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green. Benchchem.
- SAFETY DATA SHEET - 2,6-Dichloro-4-nitroaniline. Fisher Scientific.
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
- HAZARDOUS WASTE SEGREG
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.
- This compound 97 5398-27-6. Sigma-Aldrich.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Halogenated Organic Liquids - Standard Oper
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Diiodo-4-nitroaniline
Handling 2,6-Diiodo-4-nitroaniline requires a meticulous approach to safety, grounded in a clear understanding of its specific chemical hazards. This guide moves beyond a simple checklist, providing the rationale behind each personal protective equipment (PPE) selection to ensure that your safety protocols are not just followed, but understood. As researchers and drug development professionals, our primary goal is to mitigate risk effectively, and that begins with a comprehensive, task-specific PPE strategy.
Hazard Profile of this compound
This compound (CAS No: 5398-27-6) is a crystalline powder whose primary hazards stem from its potential to cause significant irritation upon contact.[1] A thorough risk assessment, beginning with its GHS classifications, is non-negotiable.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation.[1] Direct contact can lead to redness, itching, and inflammation. The presence of two iodine atoms and a nitro group on the aniline ring can alter its reactivity and absorption characteristics compared to simpler aromatic amines.
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1] The fine, powdered nature of the solid increases the risk of aerosolization, making accidental eye contact a significant concern.
-
Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[1] Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.[2]
Aromatic nitro compounds, as a class, can also present systemic toxicity risks, reinforcing the need to prevent exposure through all routes: inhalation, skin contact, and ingestion.[2]
Core PPE Requirements: The Non-Negotiable Baseline
Before any manipulation of this compound, a baseline of PPE is mandatory. This serves as the foundational layer of protection for any task, no matter how small.
-
Chemical-Resistant Lab Coat: A long-sleeved, fire-retardant lab coat that is fully buttoned is essential.[3] This protects against incidental splashes and contact with contaminated surfaces.
-
Safety Glasses with Side Shields: While sufficient for low-risk scenarios like preparing solutions from a stock, they are the absolute minimum for eye protection.
-
Nitrile Gloves: Nitrile gloves provide good resistance to a range of chemicals. Given the skin irritation hazard, it is crucial to:
-
Double-Glove: When handling the solid powder or concentrated solutions, wearing two pairs of gloves provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[4]
-
Inspect and Replace: Always inspect gloves for tears or pinholes before use. Change them immediately if contamination is suspected or after extended use.
-
Task-Specific PPE Escalation
The level of required PPE must escalate with the increased risk of exposure associated with specific laboratory tasks. A static PPE policy is insufficient; safety protocols must be dynamic and responsive to the procedure at hand.
| Task | Primary Risk | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting Solid | Inhalation of fine powder, eye contact | Tightly fitting chemical splash goggles and a face shield.[5][6][7] | Double-layered nitrile gloves. | Standard lab coat. | N95 Dust Mask or a half-mask respirator with P100 filters. Must be performed in a chemical fume hood.[8] |
| Preparing Solutions | Splashes of solvent and dissolved chemical | Chemical splash goggles. | Double-layered nitrile gloves. | Standard lab coat. Consider a chemical-resistant apron. | Work within a chemical fume hood.[8] |
| Reaction Monitoring & Work-up | Splashes, potential for aerosol generation | Chemical splash goggles and face shield.[7] | Double-layered nitrile gloves. | Standard lab coat and a chemical-resistant apron. | Work within a chemical fume hood. |
| Spill Cleanup & Waste Disposal | High risk of direct contact and inhalation | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves. | Chemical-resistant suit or apron.[8] | A NIOSH-certified respirator with an organic vapor cartridge and particulate filter is required.[7][8] |
Procedural Discipline: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Contaminating your skin or street clothes while removing gear negates the entire protective effort.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator/Mask: If required, perform a seal check.
-
Eye/Face Protection: Goggles first, then face shield if needed.
-
Gloves: Put on the inner pair, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing Sequence (The "Dirty-to-Clean" Workflow):
-
Outer Gloves: The most contaminated item is removed first. Peel one glove off by pinching the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately.
-
Lab Coat & Apron: Unfasten the lab coat. Remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator/Mask: Remove without touching the front.
-
Inner Gloves: Remove as described in step 1.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Task-based decision workflow for PPE selection.
Operational and Disposal Plans
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[8]
-
Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Use tools like spatulas and weigh boats to avoid direct contact. Never use bare hands.
Disposal:
-
Contaminated PPE: All disposable PPE, including gloves, masks, and bench paper, must be collected in a designated, sealed hazardous waste container.[8]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[9] Do not pour down the drain. Follow all local and institutional regulations for hazardous waste disposal.[10] The container must be clearly labeled and kept closed when not in use.[8]
By integrating this comprehensive, causality-driven approach to PPE, you build a robust culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
- 2,6-diiodo-3-methyl-4-nitro-aniline Safety D
- This compound | C6H4I2N2O2 | CID 79386. PubChem. [Link]
- Personal Protective Equipment. US EPA. [Link]
- Personal Protective Equipment | IOGP.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. [Link]
- Nitro Compounds. Environmental Health & Safety, University of Missouri. [Link]
- 2,6-Dichloro-4-nitroaniline - SAFETY D
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
